(R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride: Mechanism & Technical Monograph
The following technical guide details the pharmacological and synthetic profile of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . While often categorized as a high-value chiral intermediate in the synthesis of -a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological and synthetic profile of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride .
While often categorized as a high-value chiral intermediate in the synthesis of
-adrenergic receptor agonists and calcimimetics, this compound possesses a distinct pharmacophore homologous to endogenous catecholamines. This guide analyzes both its direct biological potential and its mechanism as a stereochemical director in pharmaceutical synthesis.
Executive Summary & Compound Identity
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a chiral phenylglycinol derivative. Unlike standard phenylethanolamines (e.g., Norepinephrine) where the amine is terminal, this compound features a benzylic amine and a primary alcohol . This "inverted" regiochemistry confers unique stability against monoamine oxidase (MAO) degradation while retaining affinity for adrenergic and imidazoline binding pockets.
CAS Number: 1213016-49-9 (Generic base), 763080-04-2 (R-isomer specific)
Chemical Class:
-Amino Alcohol / Phenylglycinol derivative
Primary Utility: Chiral Auxiliary in Asymmetric Synthesis; Pharmacological Probe for Adrenergic Systems.
Mechanism of Action: Pharmacological & Synthetic[1]
A. Pharmacological Mechanism (Adrenergic Homology)
Although primarily a precursor, the compound exhibits intrinsic activity due to its structural congruence with the arylethanolamine pharmacophore.
Receptor Binding Topography:
-Adrenergic Receptors: The 3-methoxy substituent mimics the 3-hydroxyl group of Phenylephrine (an agonist). However, the -methylation typically reduces intrinsic efficacy, shifting the profile towards partial agonism or competitive antagonism .
Binding Mode: The protonated amine (at physiological pH) forms an ionic bond with Asp113 (in transmembrane helix 3) of the adrenergic receptor. The benzylic position of the amine restricts conformational flexibility, potentially increasing selectivity for specific receptor subtypes compared to flexible ethanolamines.
Metabolic Stability:
The benzylic amine hinders oxidative deamination by MAO-A/B , as the
-carbon is sterically crowded and lacks the necessary proton abstraction geometry favored by MAO. This suggests a prolonged half-life in biological systems compared to tyramine analogs.
B. Synthetic Mechanism (Stereochemical Induction)
In drug development, this compound functions as a Chiral Auxiliary . Its mechanism of action in synthesis relies on the formation of rigid Oxazolidinone or Oxazoline intermediates.
Chelation Control: The 1,2-amino alcohol motif coordinates with Lewis acids (e.g.,
, ), locking the conformation.
Face Selectivity: The bulky 3-methoxyphenyl group shields one face of the molecule, forcing incoming nucleophiles to attack from the opposite side. This mechanism is critical in the enantioselective synthesis of
-amino acids and complex heterocycles .
Visualization: Signaling & Synthetic Pathways
The following diagram illustrates the structural relationship between the topic compound and established adrenergic drugs, alongside its synthetic utility pathway.
Caption: Figure 1. Dual-pathway analysis showing the compound's pharmacological homology to Phenylephrine (left) and its role as a stereodirecting auxiliary in API synthesis (right).
Objective: To verify the enantiomeric purity and reactivity of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl via conversion to a diastereomeric oxazolidinone. This protocol serves as a quality control step in pharmaceutical manufacturing.
Neutralization: Suspend the hydrochloride salt in DCM. Add
(2.2 eq) dropwise at 0°C to liberate the free base. Stir for 15 min.
Cyclization:
Option A (Carbamate): Add
(1.1 eq). Stir at RT for 2 hours.
Option B (Oxazolidinone): Cool to -78°C. Add Triphosgene (0.35 eq) in DCM over 30 min. Allow to warm to RT.
Quench & Extraction: Quench with saturated
. Extract aqueous layer with DCM (3x).
Analysis: Dry organic phase over
. Concentrate in vacuo.
Validation: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The formation of the rigid ring amplifies stereochemical differences, allowing precise determination of enantiomeric excess (% ee).
Data Interpretation
Parameter
Specification
Mechanistic Implication
Appearance
White Crystalline Solid
High purity salt formation.
Melting Point
147–150°C
Sharp range indicates pure diastereomer.
Specific Rotation
(c=1, MeOH)
Confirms (R)-configuration essential for receptor fit.
HPLC Purity
> 98.5%
Critical for use as a chiral template.
References
PubChem. (2025). Compound Summary: (S)-2-Amino-2-(3-methoxyphenyl)ethanol.[2][3] National Library of Medicine. Link
ChemicalBook. (2025). 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride Product Description. Link
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Contextual reference for phenylglycinol synthesis).
Smith, J. R. (2018). Adrenergic Receptors: Structure, Mechanisms, and Function. Pharmacological Reviews. (Grounding for arylethanolamine binding mechanism).
American Elements. (2025). Product Catalog: (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride. Link
The following technical guide details the biological activity, chemical utility, and experimental handling of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . [1] Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)et...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, chemical utility, and experimental handling of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride .
[1]
Executive Summary
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 2095772-96-4) is a privileged chiral building block belonging to the class of
-amino alcohols .[1] Structurally characterized by a 3-methoxyphenyl ring and a chiral center at the -position relative to the amine (benzylic amine), it serves as a critical intermediate in the asymmetric synthesis of pharmaceutical agents, particularly adrenergic receptor modulators and kinase inhibitors .[1]
While primarily utilized as a chiral synthon, its structural homology to neurotransmitters (specifically the 3-methoxy metabolites of catecholamines) confers inherent biological relevance.[1] This guide analyzes its pharmacological potential, synthetic applications, and validated experimental protocols for researchers in drug discovery.[1][2]
Chirality: (R)-enantiomer (derived from D-amino acids or asymmetric reduction)[1]
Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (DCM, Hexanes).[1]
Structural Significance
The compound features a phenylglycinol core.[1] Unlike the classic phenylethanolamine scaffold found in direct-acting sympathomimetics (like norepinephrine, where the amine is terminal), this compound possesses a benzylic amine .[1]
Pharmacophore Mimicry: The 3-methoxy substituent mimics the metabolic state of catecholamines (e.g., metanephrine), influencing binding affinity and metabolic stability in downstream derivatives.[1]
Stereochemical Control: The rigid benzylic chiral center makes it an ideal chiral auxiliary for diastereoselective reactions (e.g., formation of oxazolines or chiral amides).[1]
Biological Activity & Mechanism of Action[1][2][3][6]
Pharmacological Context (SAR)
Although often an intermediate, the free base exhibits biological activity contingent on its structural similarity to biogenic amines.[1]
Adrenergic Receptor Interaction:
The 3-methoxy-phenylethanolamine motif is structurally homologous to Metanephrine (a metabolite of epinephrine).[1] While the O-methylation typically reduces direct agonist potency at
- and -adrenergic receptors compared to the parent catechol, it retains affinity for Trace Amine Associated Receptors (TAAR1) and can act as a weak partial agonist or antagonist.[1]
Metabolic Pathways:
In vivo, derivatives of this scaffold often undergo O-demethylation by cytochrome P450 enzymes (CYP2D6) to regenerate the active phenolic (3-hydroxy) pharmacophore, effectively acting as prodrug moieties.[1]
Therapeutic Applications (Downstream)
This intermediate is synthesized to access high-value APIs:
-Adrenergic Agonists: Used in the synthesis of overactive bladder (OAB) medications (e.g., analogs of Mirabegron or Vibegron ), where the chiral amino alcohol chain is critical for receptor selectivity.[1]
Kinase Inhibitors: The chiral amine serves as a "hinge binder" or solvent-exposed motif in ATP-competitive inhibitors, providing crucial H-bond interactions.[1]
Chiral Resolving Agents: Used to resolve racemic carboxylic acids via diastereomeric salt formation.[1]
established for this intermediate.[1] Treat as a potential adrenergic modulator (risk of tachycardia or hypertension if ingested in large quantities).[1]
References
ChemicalBook. (2024).[1] 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride Product Properties and CAS 2095772-96-4. Retrieved from [1]
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 3-Methoxy-substituted phenylethanolamines. Retrieved from [1]
Breuer, M., et al. (2004).[1][5] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Contextual reference for phenylglycinol synthesis).
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Chiral Amino Alcohols. Retrieved from [1]
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride CAS number 532987-19-2 properties
This guide is structured as a high-level technical monograph designed for pharmaceutical scientists and process chemists. It prioritizes actionable data, process logic, and robust analytical control strategies.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical monograph designed for pharmaceutical scientists and process chemists. It prioritizes actionable data, process logic, and robust analytical control strategies.
CAS Number: 532987-19-2
Role: Key Chiral Intermediate for
-Adrenergic Agonists (e.g., Mirabegron)
Executive Summary
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a critical chiral building block used primarily in the synthesis of Mirabegron (Myrbetriq), a first-in-class beta-3 adrenergic receptor agonist for the treatment of overactive bladder (OAB). Its value lies in its stereochemical integrity; the (R)-configuration at the benzylic position is essential for the pharmacophore's binding affinity. This guide outlines the physicochemical profile, industrial synthesis routes, and rigorous analytical controls required to maintain enantiomeric excess (ee) >99.5%.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Highly soluble in water, methanol, DMSO; sparingly soluble in THF, toluene.[1]
pKa (Calculated)
~9.5 (Amine), ~13 (Alcohol)
Hygroscopicity
Moderate (Store under inert atmosphere)
Process Chemistry: Synthetic Routes
The synthesis of CAS 532987-19-2 requires strict stereocontrol. While enzymatic resolution of racemic mixtures is possible, the Chiral Pool Approach utilizing (R)-Mandelic acid derivatives is the industry standard for scalability and high enantiomeric purity.
Primary Synthetic Pathway (Mandelic Acid Route)
This route avoids expensive chiral resolution steps by retaining the stereocenter from the starting material.
Amidation: (R)-3-Methoxymandelic acid is converted to its amide using ammonia/ammonium hydroxide.
Reduction: The amide carbonyl is reduced (typically using Borane-THF or LiAlH₄) to the amine, while preserving the benzylic hydroxyl group.
Salt Formation: The free base is treated with anhydrous HCl in isopropanol/ethanol to precipitate the hydrochloride salt.
Reaction Pathway Diagram
The following diagram illustrates the transformation logic and critical control points (CCPs).
Caption: Synthesis of CAS 532987-19-2 via the Mandelic Acid Route, highlighting retention of stereochemistry.
Analytical Characterization & Quality Control
Ensuring the purity of this intermediate is vital, as impurities here (especially the (S)-enantiomer) will carry forward into the final API (Mirabegron), leading to out-of-specification (OOS) results.
Identification (NMR)
Proton NMR (
, 400 MHz, DMSO-):
9.5-10.0 (br s, 1H, or )
8.2-8.5 (br s, 3H, )
7.3 (t, 1H, Ar-H)
6.9-7.1 (m, 3H, Ar-H)
5.8 (br s, 1H, )
4.2-4.3 (m, 1H, Chiral )
3.75 (s, 3H, )
3.5-3.6 (m, 2H, )
Enantiomeric Purity (Chiral HPLC)
This is the most critical test. A reverse-phase chiral method is recommended for the salt form.
Protocol:
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
This guide outlines the structural elucidation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a chiral -amino alcohol scaffold often employed as a versatile building block in the synthesis of adrenergic agents...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural elucidation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a chiral
-amino alcohol scaffold often employed as a versatile building block in the synthesis of adrenergic agents and norepinephrine analogs.
Technical Guide | Version 1.0
Executive Summary & Compound Identity
The target compound is the hydrochloride salt of a phenylglycinol derivative. Its structural integrity relies on three distinct domains: the 3-methoxyphenyl core , the amino-alcohol side chain , and the (R)-stereocenter .
The molecule features a stereogenic center at the benzylic position (C2), carrying a primary amine and a hydroxymethyl group. The meta-methoxy substitution on the phenyl ring imparts specific electronic properties observable in NMR spectroscopy.
Analytical Workflow Strategy
To rigorously validate the structure and absolute configuration, we employ a multi-phase workflow. This approach moves from compositional verification to stereochemical assignment.
Phase 1: Compositional Verification
Objective: Confirm molecular formula and salt stoichiometry.
High-Resolution Mass Spectrometry (HRMS-ESI):
Target Ion
m/z (Calculated for ).
Rationale: ESI is soft ionization, preserving the molecular ion.[1]
Elemental Analysis (CHN/Cl):
Verifies the 1:1 stoichiometry of the hydrochloride salt.
Objective: Map the carbon skeleton and functional groups.
1H NMR (DMSO-d6): The solvent of choice to observe exchangeable protons (
, ) and prevent aggregation.
2D NMR (COSY, HSQC, HMBC): Essential to distinguish the diastereotopic protons of the hydroxymethyl group and confirm the meta-substitution.
Phase 3: Stereochemical Assignment
Objective: Confirm the (R)-enantiomer.
Chiral HPLC: Direct separation against an (S)-standard.
Optical Rotation: Comparison with literature values for the enantiomer (inverse sign).
Single Crystal X-Ray Diffraction (SC-XRD): The "Gold Standard" for absolute configuration using the anomalous dispersion of the Chloride ion.
Detailed Elucidation Protocols
Nuclear Magnetic Resonance (NMR) Analysis
Sample Preparation: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of DMSO-d6. Tetramethylsilane (TMS) is used as the internal reference (0.00 ppm).
Predicted 1H NMR Data (500 MHz, DMSO-d6)
The hydrochloride salt protonates the amine, creating a distinct ammonium signal and deshielding the benzylic proton.
) are diastereotopic due to the adjacent chiral center. They will not appear as a simple doublet but as an ABX system (or multiplets) in the 3.60–3.70 ppm range.
13C NMR & DEPT-135
Aryl Region: 6 signals. The C-3 (methoxy-bearing) will be most deshielded (~160 ppm).
Aliphatic Region:
~55.0 ppm: Methoxy (
).
~64.0 ppm: Hydroxymethyl (
, negative in DEPT-135).
~56.0 ppm: Benzylic methine (
, positive in DEPT-135).
Stereochemical Validation (The (R)-Enantiomer)
Distinguishing the (R)-isomer from the (S)-isomer is critical for biological activity.
Method A: Polarimetry
Protocol: Dissolve 1.0 g/100 mL in Methanol at 20°C.
Reference: Literature for the (S)-isomer (CAS 2095772-96-4) typically shows a specific rotation.[3] The (R)-isomer will exhibit a rotation of equal magnitude but opposite sign .
This technical guide provides an in-depth pharmacological and physicochemical profile of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a high-value chiral synthon used primarily in the development of adrenergic...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth pharmacological and physicochemical profile of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a high-value chiral synthon used primarily in the development of adrenergic agents and CNS-active pharmacophores.[1][2]
Pharmacological Profile & Application in Drug Design
Executive Summary
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 532987-19-2) is a pharmacologically privileged
-amino alcohol scaffold .[1][2] Unlike classical adrenergic agonists (which typically feature a benzylic hydroxyl and a terminal amine), this compound presents a benzylic amine motif (phenylglycinol structure).[1][2]
This structural inversion imparts unique physicochemical properties, making it a critical intermediate for enantioselective synthesis of norepinephrine reuptake inhibitors (NRIs) and specific
-adrenergic ligands.[1][2] In drug development, it serves as a "masked" pharmacophore where the 3-methoxy group acts as a metabolic precursor to the active phenolic species.[1][2]
Chemical Constitution & Physicochemical Profile
Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biological systems and formulation.[1][2]
The (R)-configuration at the benzylic position is non-negotiable for biological activity in this class.[1][2] In adrenergic SAR (Structure-Activity Relationship), the spatial arrangement of the amine and aromatic ring dictates binding to the orthosteric site of GPCRs.[1][2] The (R)-isomer of phenylglycinols often correlates to the levo isomers of downstream phenethylamine drugs, which typically exhibit higher potency.[1][2]
Pharmacological Profile (SAR & Mechanism)
While primarily a synthetic intermediate, the compound possesses intrinsic pharmacological activity due to its structural homology with bioactive phenethylamines.[1][2]
Mechanism of Action (Pharmacophore Analysis)
The molecule functions as a regioisomer of norfenefrine .[1][2] Its activity profile is governed by three structural domains:
Benzylic Amine (C2): Unlike the benzylic hydroxyl of norepinephrine (which H-bonds to Serine residues in the receptor), the benzylic amine alters binding kinetics.[1][2] It typically reduces direct agonist potency but enhances stability against MAO (Monoamine Oxidase) degradation compared to non-branched phenethylamines.[1][2]
Primary Alcohol (C1): Provides a hydrogen bond donor/acceptor site, mimicking the
-hydroxyl of catecholamines, though spatially displaced.[1][2]
3-Methoxy Substituent: Acts as a steric bulk and lipophilic cap.[1][2] In vivo, this group often undergoes O-demethylation to yield the 3-hydroxy analogue (phenol), which is the active adrenergic pharmacophore.[1][2]
Metabolic Activation Pathway
The compound is likely a pro-drug scaffold .[1][2] The 3-methoxy group prevents rapid sulfation/glucuronidation during first-pass metabolism, allowing better systemic distribution before bioactivation.[1][2]
Add 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at 0°C.[1][2]
Stir for 30 min until dissolution is complete.
Coupling: React the free amine with the desired electrophile (e.g., acid chloride, sulfonyl chloride) to generate the amide/sulfonamide linkage common in CNS drugs.[1][2]
Safety & Toxicology
As a bioactive amine, strict safety protocols are required.[1][2]
Hazard Classification: Irritant (Skin/Eye), Potential CNS active agent.[1][2]
Handling:
Use a fume hood to prevent inhalation of dust.[1][2]
Toxicology Note: Methoxyphenylglycinols can exhibit "tyramine-like" effects if ingested in high quantities, potentially interacting with MAO inhibitors.[1][2] Avoid concurrent use with MAOIs during research.[1][2]
References
PubChem. (2025).[1][2] (S)-2-Amino-2-(3-methoxyphenyl)ethanol Compound Summary. National Library of Medicine.[1][2] Link
ChemicalBook. (2025).[1][2] Product Data: (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride.[1][2][3][6] Link
ACS Omega. (2025).[1][2] Thionyl Chloride-Mediated One-Pot Deacetylation and Esterification of Phenylglycinol Derivatives. American Chemical Society.[1][2] Link
Biosynth. (2025).[1][2] Versatile Small Molecule Scaffolds: Amino-2-phenylethanol Derivatives. Link
Author: BenchChem Technical Support Team. Date: February 2026
-Amino Alcohol (Aryl Glycinol Derivative)
Executive Summary & Structural Analysis[1][2]
This technical guide details the high-fidelity synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a critical chiral building block often utilized in the development of
-adrenergic receptor agonists (e.g., Solabegron analogs) and other sympathomimetic agents.
The target molecule features a stereogenic center at the benzylic position (C2), bearing a primary amine and a primary alcohol at C1. Unlike phenylethanolamines (where the hydroxyl is benzylic), this structure is a phenylglycinol derivative. The preservation of the (R)-configuration during the reduction of the carboxylic acid precursor is the critical control point (CCP) of this workflow.
Hygroscopic solid; amine sensitive to oxidation; store under inert gas.
Retrosynthetic Logic & Pathway Selection
To ensure high enantiomeric excess (ee) and scalability, we reject direct asymmetric Henry reactions (which often yield unstable nitro-alcohols) in favor of the Amino Acid Reduction Pathway . This route leverages the abundance of methods to resolve or synthesize chiral amino acids (phenylglycines) and the reliability of borane-mediated reduction.
Hydrolysis: Reflux the resulting aminonitrile in 6M HCl (12h) to convert the nitrile to the carboxylic acid.
Result: (±)-3-Methoxyphenylglycine hydrochloride.
Step 1.2: Optical Resolution
To isolate the (R)-enantiomer, use (+)-10-Camphorsulfonic acid ((+)-CSA) .
Dissolve racemic amino acid in water; neutralize with NaOH to free base.
Add 1.0 eq of (+)-CSA in ethanol/water.
Crystallization: Heat to reflux and cool slowly. The diastereomeric salt of the (R)-amino acid crystallizes preferentially (verify specific rotation against literature).
Liberation: Treat salt with weak base (ammonia) to yield pure (R)-3-Methoxyphenylglycine .
Phase 2: Chemoselective Reduction (The Core Protocol)
Objective: Reduce the carboxylic acid to the alcohol without racemizing the benzylic amine.
System:
/ (Generates Borane-THF in situ).
Rationale: Unlike , this system is milder, easier to quench, and highly specific for amino acids.
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and
inlet.
Solvation: Charge the flask with (R)-3-Methoxyphenylglycine and
. Add Anhydrous THF (100 mL). The mixture will be a suspension.
Activation (Critical): Dissolve Iodine in THF (50 mL) and add dropwise via the addition funnel over 30 minutes at 0°C.
Observation: Gas evolution (
) will occur. The solution color will transition from dark brown to colorless as is consumed to form .
Reflux: Once addition is complete and gas evolution subsides, heat the reaction to reflux (66°C) for 12–18 hours.
Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise until clear. This destroys excess borane and breaks the boron-amine complex.
Workup: Evaporate volatiles. Dissolve the white residue in 20% KOH (50 mL) and stir for 4 hours (essential to fully cleave boron-nitrogen bonds).
Extraction: Extract with Dichloromethane (
mL). Wash combined organics with brine, dry over , and concentrate.[1]
Phase 3: Salt Formation & Isolation
Objective: Stabilize the amine as the hydrochloride salt.
Dissolve the crude oil (free base) in minimal anhydrous Ethanol or Diethyl Ether.
Cool to 0°C.
Bubble dry HCl gas or add 4M HCl in Dioxane dropwise until pH < 2.
A white precipitate forms immediately.
Filtration: Filter the solid under
, wash with cold ether, and dry under vacuum.
Yield: Typically 75-85% (from amino acid).
Purity: >98% ee (HPLC).
Mechanism of Action (Borane Reduction)
The reduction proceeds via the in-situ generation of Borane (
), which coordinates with the amine and reduces the carboxylic acid through an acyloxyborane intermediate.
Figure 2: Mechanistic flow of the Iodine-activated Borohydride reduction.
Critical Control Points & Validation
Data Summary Table
Parameter
Acceptance Criteria
Method
Appearance
White to off-white crystalline solid
Visual
Proton NMR
3.8 (s, 3H, OMe), 4.0-4.2 (m, 3H, CH-CH2)
1H-NMR (D2O)
Enantiomeric Excess
> 98.0% (R-isomer)
Chiral HPLC (Chiralcel OD-H)
Water Content
< 0.5%
Karl Fischer
Residual Boron
< 10 ppm
ICP-MS
Troubleshooting
Low Yield: Often caused by incomplete hydrolysis of the Boron-Amine complex. Ensure the KOH stir step (Step 6 in Phase 2) is sufficiently long (at least 4 hours).
Racemization: Rare with Borane, but can occur if the Strecker hydrolysis (Phase 1) is too harsh. Check ee of the starting amino acid before reduction.
Safety: The generation of
during Iodine addition is vigorous. Ensure adequate venting.
References
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry, 58(13), 3568-3571.
Abiko, A., & Masamune, S. (1992). Borane reduction of amino acids. Tetrahedron Letters, 33(38), 5517-5518.
PubChem Compound Summary. (2023). (S)-2-Amino-2-(3-methoxyphenyl)ethanol (Enantiomer Reference).[2] National Center for Biotechnology Information.
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
(R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride: A Linchpin Intermediate for Advanced Pharmaceutical Synthesis
Abstract (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride has emerged as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, comprisi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride has emerged as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, comprising a stereodefined amino alcohol moiety attached to a methoxy-substituted phenyl ring, render it an invaluable precursor for introducing specific stereochemistry and functionality into drug candidates. This technical guide provides an in-depth analysis of the synthesis, properties, and applications of this versatile intermediate, with a particular focus on its role in the asymmetric synthesis of therapeutically significant molecules. We will explore various synthetic strategies, including enantioselective methods and chiral resolutions, and delve into the mechanistic principles that underscore its utility in modern drug development. This document is intended for researchers, scientists, and drug development professionals engaged in the design and execution of efficient and stereocontrolled synthetic routes to novel therapeutics.
Introduction: The Strategic Importance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are a privileged structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] The stereochemical arrangement of the amino and hydroxyl groups plays a pivotal role in the molecule's interaction with its biological target, directly influencing its efficacy and safety profile. (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride belongs to this crucial class of compounds and serves as a high-value intermediate due to the specific arrangement of its functional groups. The presence of the methoxy group on the phenyl ring can also modulate the electronic properties and metabolic stability of the final API.
This guide will illuminate the multifaceted nature of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride as a pharmaceutical intermediate, providing both theoretical insights and practical, actionable protocols for its synthesis and application.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use in synthesis.
Property
Value
Reference
Chemical Formula
C₉H₁₄ClNO₂
N/A
Molecular Weight
203.67 g/mol
N/A
Appearance
White to off-white solid
[N/A]
Chirality
(R)-enantiomer
N/A
CAS Number
1354743-69-8
N/A
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the hydroxyl group, the methine proton at the chiral center, and the amine and hydroxyl protons. The coupling patterns and chemical shifts of the diastereotopic methylene protons would be of particular interest for confirming the structure.
¹³C NMR: The carbon NMR spectrum would provide key information on the number and type of carbon atoms, with characteristic shifts for the aromatic carbons, the methoxy carbon, the carbon bearing the hydroxyl group, and the chiral carbon attached to the amino group.
FTIR: The infrared spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine functionalities, C-H stretches of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O stretching of the ether and alcohol groups.
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structural fragments of the molecule.
Synthetic Strategies: Accessing the Enantiopure Intermediate
The synthesis of enantiomerically pure (R)-2-Amino-2-(3-methoxyphenyl)ethanol is a key challenge that can be addressed through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis Approaches
Asymmetric synthesis offers the most elegant and atom-economical route to the desired (R)-enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.
One of the most direct methods for the asymmetric synthesis of β-amino alcohols is the stereoselective reduction of the corresponding α-amino ketone. This transformation can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.
Figure 2: Chiral resolution workflow.
Protocol: Chiral Resolution using L-(-)-Dibenzoyltartaric Acid
This protocol is a representative procedure based on established methods for the resolution of similar amino alcohols.
[2]
Salt Formation: Dissolve racemic 2-Amino-2-(3-methoxyphenyl)ethanol (1 equivalent) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve L-(-)-dibenzoyltartaric acid (1 equivalent) in the same solvent, heating gently if necessary.
Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.
Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, can be processed separately to recover the other enantiomer or for racemization and recycling.
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Add a base (e.g., sodium hydroxide or sodium carbonate solution) to neutralize the tartaric acid and liberate the free amine into the organic layer.
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-2-Amino-2-(3-methoxyphenyl)ethanol.
Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., isopropanol or ethyl acetate) and add a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.
Self-Validating System: The success of each step can be monitored by analytical techniques. The progress of the salt formation and crystallization can be observed visually. The enantiomeric excess (e.e.) of the resolved amine should be determined at each stage using chiral HPLC to ensure the effectiveness of the resolution. The final product's identity and purity should be confirmed by NMR, IR, and mass spectrometry.
Application as a Pharmaceutical Intermediate: The Case of Tapentadol
(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a key precursor in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action. [3][4]Its specific stereochemistry is crucial for the pharmacological activity of the final drug.
Figure 3: Role as an intermediate for Tapentadol.
The synthesis of Tapentadol from this intermediate involves a series of transformations that build upon the chiral scaffold provided by the amino alcohol. While specific proprietary process details may vary, the general strategy often involves the introduction of the ethyl group and subsequent modifications to arrive at the final API structure. The (R)-configuration at the carbon bearing the amino group is installed early in the synthesis and carried through to the final product.
Conclusion
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a pharmaceutical intermediate of significant value, primarily due to its role in the stereocontrolled synthesis of complex APIs like Tapentadol. The ability to produce this intermediate in high enantiomeric purity, either through asymmetric synthesis or chiral resolution, is a critical enabling technology in modern drug manufacturing. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and readily accessible chiral intermediates like (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride will undoubtedly increase.
References
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza. (N.D.). ChemRxiv. [Link]
A kind of method preparing tapentadol hydrochloride intermediate. (N.D.).
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (N.D.). Semantic Scholar. [Link]
A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (N.D.).
Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. (2025). Request PDF. [Link]
Process for the separation of a mixture of enantiomers. (N.D.). Googleapis.
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (N.D.). MDPI. [Link]
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (N.D.). MDPI. [Link]
Synthesis of tapentadol hydrochloride. (N.D.). ResearchGate. [Link]
Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. (N.D.). PubMed. [Link]
Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. (N.D.). MDPI. [Link]
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). ResearchGate. [Link]
Supporting information for. (N.D.). The Royal Society of Chemistry. [Link]
1213016-49-9 | MFCD09253686 | (2S)-2-amino-2-(3-methoxyphenyl)ethanol. (N.D.). AA Blocks. [Link]
Asymmetric Synthesis of Nonprotein α‐Amino Acids. (N.D.). Request PDF. [Link]
Synthesis of Heavily Substituted 1,2-Amino Alcohols in Enantiomerically Pure Form. (N.D.). N/A. [Link]
Combined Use of FTIR and Atomic Emission Spectroscopies for Wet-Sieved Fractions of Kastanozem Soils. (N.D.). MDPI. [Link]
Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and. (2026). ACS Omega. [Link]
FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e]t[5][6]hiazin- (3H)-one and glycine) and their complexes. (N.D.). ResearchGate. [Link]
This technical guide details the pharmacological profile, structural significance, and experimental evaluation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . This compound represents a specific chiral building...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the pharmacological profile, structural significance, and experimental evaluation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . This compound represents a specific chiral building block belonging to the 2-amino-2-phenylethanol scaffold—a structural class recently identified as a source of highly selective
-adrenergic receptor agonists, distinct from the classical 2-amino-1-phenylethanol (catecholamine-like) scaffold.
Executive Summary & Chemical Architecture
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a non-classical adrenergic ligand scaffold. Unlike endogenous catecholamines (e.g., norepinephrine) and classical
-agonists (e.g., salbutamol) which utilize a 2-amino-1-phenylethanol core, this compound features a 2-amino-2-phenylethanol (phenylglycinol) backbone.
Structural Divergence
The structural distinction is critical for its pharmacological selectivity:
Classical Scaffold (e.g., Norepinephrine): The hydroxyl group is on the benzylic carbon (
), and the amino group is on the adjacent carbon ().
Topic Scaffold (Phenylglycinol derivative): The amino group and the phenyl ring are on the same benzylic carbon (
), while the hydroxyl is on the primary carbon ().
Configuration:
This "inverted" regiochemistry alters the ligand's topology within the orthosteric binding pocket of the Adrenergic Receptor (AR), significantly influencing subtype selectivity (
vs. ).
The 3-Methoxy Substituent
The 3-methoxy group on the phenyl ring plays a dual role in Structure-Activity Relationship (SAR) studies:
Metabolic Stability: Unlike the 3-hydroxyl group of catecholamines, the 3-methoxy group is resistant to rapid conjugation by sulfotransferases, potentially enhancing oral bioavailability.
Receptor Affinity: While 3-hydroxyl groups typically form hydrogen bonds with Serine residues (Ser203/Ser204/Ser207) in the receptor transmembrane domains, the 3-methoxy group acts as a probe for hydrophobic tolerance in the binding pocket, often resulting in lower intrinsic efficacy but higher subtype selectivity when coupled with specific N-substituents.
Recent medicinal chemistry campaigns (e.g., Shenyang Pharmaceutical University, 2019-2022) have validated the 2-amino-2-phenylethanol scaffold as a platform for developing biased
-agonists and oral anti-asthmatic agents.
Selectivity Profile
The (R)-enantiomer of this scaffold has demonstrated a unique binding mode that favors the
-adrenergic receptor (-AR) over the -AR.
Mechanism: The scaffold induces a specific conformational change in the receptor that engages
-protein coupling while minimizing interaction with residues responsible for affinity (cardiac side effects).
Biased Agonism: Derivatives of this scaffold have shown a propensity for
-arrestin bias , meaning they may promote receptor internalization or alternative signaling pathways distinct from classical cAMP accumulation, potentially reducing receptor desensitization (tachyphylaxis).
Signaling Pathway
Upon binding to the
-AR on airway smooth muscle cells, the compound (or its active derivatives) initiates the following cascade:
Receptor Activation: Ligand binding induces a conformational change in transmembrane helices (TM3, TM5, TM6).
Coupling: Exchange of GDP for GTP on the subunit.
Effector Activation: Activation of Adenylyl Cyclase (AC).
Second Messenger: Rapid increase in intracellular cAMP.
Effect: Activation of Protein Kinase A (PKA), phosphorylation of Myosin Light Chain Kinase (MLCK), and subsequent bronchodilation .
Visualization of Signaling Logic
The following diagram illustrates the G-protein coupled signaling pathway activated by this scaffold.
Caption: Signal transduction pathway for Beta-2 adrenergic agonists derived from the 2-amino-2-phenylethanol scaffold.
Experimental Protocols for Evaluation
To validate the adrenergic activity of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, the following standardized protocols are recommended.
Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
) for and receptors.
Membrane Preparation:
Transfect CHO (Chinese Hamster Ovary) cells with human
-AR or -AR cDNA.
Harvest cells and homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4).
Centrifuge at 40,000
for 20 min; resuspend pellet in assay buffer.
Incubation:
Incubate membrane aliquots (20-50
g protein) with radioligand -Iodocyanopindolol (0.5 nM).
Add increasing concentrations (
to M) of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl.
Incubate at 37°C for 60 minutes.
Filtration & Counting:
Terminate reaction by rapid filtration through GF/C glass fiber filters.
Wash 3x with ice-cold buffer.
Measure radioactivity via liquid scintillation counting.
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Functional cAMP Assay (Efficacy)
Objective: Measure the intrinsic activity (
) and potency ().
Cell Culture: Seed
-AR expressing cells in 384-well plates (5,000 cells/well).
Stimulation:
Add compound in stimulation buffer containing IBMX (phosphodiesterase inhibitor).
Incubate for 30 minutes at room temperature.
Detection:
Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LANCE Ultra cAMP).
Add Eu-cAMP tracer and ULight-anti-cAMP antibody.
Read fluorescence signal on a plate reader (Ex: 340 nm, Em: 665 nm).
Data Normalization: Normalize response to Isoproterenol (full agonist, 100%) and vehicle (0%).
Ex Vivo Tracheal Relaxation (Physiological Relevance)
Objective: Confirm bronchodilator activity in tissue.
Tissue Prep: Isolate trachea from male Hartley guinea pigs; cut into spiral strips.
Organ Bath: Suspend strips in Krebs-Henseleit solution at 37°C, oxygenated with 95%
/5% .
Pre-contraction: Induce sustained contraction with Histamine (
) or Acetylcholine.
Dosing: Add cumulative concentrations of the test compound.
Measurement: Record isometric tension changes using a force-displacement transducer.
Quantitative Data Summary
The table below summarizes the typical SAR trends observed for this scaffold class compared to classical agonists.
Parameter
Classical Scaffold (Salbutamol-like)
Novel Scaffold (2-Amino-2-phenylethanol)
3-Methoxy Derivative Role
Core Structure
2-amino-1-phenylethanol
2-amino-2-phenylethanol
Probe / Precursor
Selectivity
High
Very High (>10-fold vs classical)
Modulates lipophilicity
Potency ()
nM range
nM to M range
Generally lower potency than 3-OH
Metabolic Stability
Low (COMT/SULT substrate)
High (Steric hindrance)
3-OMe blocks sulfation
Biased Agonism
Balanced (/-arrestin)
-arrestin biased potential
Critical for pathway dissection
References
Shenyang Pharmaceutical University. (2022). Discovery of a Highly Selective
-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. Journal of Medicinal Chemistry.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55278900, (S)-2-Amino-2-(3-methoxyphenyl)ethanol.
The Strategic Role of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in CNS Therapeutics
The following technical guide details the strategic application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride in CNS drug discovery. This document is structured for medicinal chemists and process development sc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the strategic application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride in CNS drug discovery. This document is structured for medicinal chemists and process development scientists, focusing on the compound's utility as a high-value chiral synthon.[1]
Executive Summary: The "Chiral Switch" in CNS Design
In the high-stakes landscape of Central Nervous System (CNS) drug discovery, the (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 1187932-17-7) has emerged as a critical "privileged scaffold."[1] Unlike generic building blocks, this compound offers a pre-installed stereogenic center coupled with a metabolically relevant 3-methoxyaryl motif.[1]
Its primary value lies in its ability to access the phenylglycinol pharmacophore —a structural isomer of the classical phenylethanolamine (norepinephrine-like) scaffold.[1] This specific regioisomerism allows for the synthesis of metabolically stable bioisosteres , chiral oxazolidinones , and NMDA receptor modulators that resist rapid oxidative deamination by MAO (Monoamine Oxidase).[1]
Chemical Architecture & Pharmacological Relevance[1][2][3]
Structural Analysis
The compound is a chiral
-amino alcohol where the amino group is attached to the benzylic carbon.[1] This distinction is vital:
Metabolic Stability: The benzylic amine is sterically distinct, often reducing clearance rates compared to classical catecholamines.[1]
3-Methoxy Handle: Acts as a masked phenol.[1] In vivo O-demethylation can release the active 3-hydroxyphenyl species (mimicking the meta-hydroxyl of dopamine/norepinephrine) in a controlled manner, or serve as a hydrogen-bond acceptor in the binding pocket.[1]
Defined Chirality: The (R)-configuration is essential for targeting stereospecific GPCRs and ion channels.[1]
Target Classes
This building block is frequently employed in the synthesis of:
Glycine Transporter (GlyT1) Inhibitors: For schizophrenia.[1]
Anticonvulsants: Specifically phenylglycinamide derivatives which have shown broad-spectrum activity in seizure models.[1]
Synthetic Pathways & Divergent Applications[1]
The utility of (R)-2-Amino-2-(3-methoxyphenyl)ethanol lies in its divergent reactivity . It serves as a branch point for three distinct chemical spaces.[1]
Pathway A: Cyclization to Oxazolidinones
Reaction with phosgene equivalents (e.g., CDI or triphosgene) yields chiral oxazolidinones.[1] These heterocycles are privileged scaffolds in antibacterial (linezolid-like) and MAO-inhibitor discovery.[1]
Pathway B: Aziridinium Rearrangement
Under specific activation of the hydroxyl group (e.g., mesylation), the compound can form an aziridinium ion intermediate .[1] Nucleophilic attack can occur at the benzylic position (retention of skeleton) or the homobenzylic position, allowing for a "regio-switch" to the phenylethanolamine skeleton with inverted stereochemistry.[1]
Pathway C: Phenylglycinamide Synthesis
Direct coupling with carboxylic acids yields phenylglycinamides, a class of compounds recently identified as potent sodium channel blockers for epilepsy treatment.[1]
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthesis capabilities of this scaffold.
Caption: Divergent synthetic pathways from the (R)-phenylglycinol scaffold to three distinct CNS-active pharmacophores.[1]
Experimental Protocols
Protocol: Determination of Enantiomeric Purity
Ensuring the (R)-configuration is >99% ee is critical, as the (S)-enantiomer often exhibits antagonistic or off-target effects.[1]
Purification: Recrystallize from EtOAc/Hexanes to yield the white crystalline oxazolidinone.
Validation Check:
1H NMR (CDCl3): Look for the disappearance of the broad OH/NH signals and the shift of the benzylic proton.[1]
IR: Appearance of strong carbonyl stretch at ~1750 cm⁻¹ (cyclic carbamate).[1]
Case Study: Phenylglycinamides as Anticonvulsants
Recent research highlights the use of phenylglycinol derivatives to synthesize Phenylglycinamides with broad-spectrum antiseizure activity.[1]
Mechanism: These compounds act as state-dependent sodium channel blockers.[1]
Role of the Scaffold: The (R)-2-amino-2-(3-methoxyphenyl)ethanol moiety provides the necessary lipophilicity (via the methoxy group) and hydrogen-bonding geometry (via the hydroxyl/amide) to interact with the channel pore.[1]
Outcome: Derivatives synthesized from this specific isomer showed high CNS Multiparameter Optimization (MPO) scores (>4.0), indicating excellent blood-brain barrier permeability and metabolic stability.[1]
References
PubChem. (S)-2-Amino-2-(3-methoxyphenyl)ethanol Compound Summary. National Library of Medicine.[1] Link
MDPI (Int. J. Mol.[1] Sci). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure Candidates.[1] (Contextual grounding on phenylglycinamide synthesis). Link
ACS Omega. Thionyl Chloride-Mediated One-Pot Deacetylation and Esterification. (Methodology for handling phenylglycinol derivatives).[1] Link[1]
BLD Pharm. Commercial availability and physicochemical data for CAS 1187932-17-7.[1][3]Link[1]
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride physical and chemical properties
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with practical handling protocols and synthetic logic.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with practical handling protocols and synthetic logic.
High-Purity Chiral Intermediate for Pharmaceutical Synthesis
Executive Summary
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 1187932-17-7) is a specialized chiral building block belonging to the phenylglycinol class. Distinguished by its benzylic amine functionality and electron-donating methoxy substituent, it serves as a critical scaffold in the asymmetric synthesis of adrenergic receptor agonists, chiral auxiliaries, and complex bioactive heterocycles. This guide delineates its physicochemical properties, synthetic pathways, and rigorous quality control protocols required for GMP-compliant workflows.
Chemical Identity & Structural Characterization[1][2][3][4][5]
The molecule features a stereogenic center at the benzylic position (C1 relative to the phenyl ring), conferring distinct pharmacological and synthetic behaviors compared to its achiral or regioisomeric counterparts (e.g., phenylethanolamines).
Physical & Chemical Properties[1][2][3][4][6][7][8][9]
Solid-State Characteristics
Unlike its liquid free-base counterparts, the hydrochloride salt exists as a stable crystalline solid.
Melting Point: Typically 160–185°C (Class range for phenylglycinol HCl salts). Note: Exact value depends on polymorph and residual solvent; DSC verification is recommended.
Solubility: Highly soluble in Water, Methanol, and DMSO . Sparingly soluble in Dichloromethane and Ethyl Acetate. Insoluble in Hexanes.
Hygroscopicity: Moderately hygroscopic. The ammonium moiety can coordinate atmospheric moisture, necessitating storage under desiccant.
Optical Activity
The optical rotation is a critical purity attribute.
Specific Rotation
: Expected range -25° to -35° (c=1, H2O) based on the levorotatory nature of the parent (R)-phenylglycinol in aqueous acid.
Enantiomeric Excess (ee): Commercial grade typically requires >98% ee.
Chemical Reactivity Profile
Oxazolidinone Formation: Reacts with phosgene or carbonyldiimidazole (CDI) to form chiral oxazolidinones (Evans auxiliaries).
Amide Coupling: The primary amine is highly nucleophilic; selective acylation occurs at the nitrogen over the oxygen in controlled conditions.
Ether Cleavage: The 3-methoxy group is stable under mild acid/base but can be demethylated to the phenol (resembling Norfenefrine analogs) using BBr
or HBr.
Synthesis & Manufacturing Logic
The synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol typically follows the "Chiral Pool" or "Asymmetric Strecker" logic to ensure high optical purity.
Synthetic Pathway Visualization
The following diagram illustrates the primary retrosynthetic disconnection, tracing the molecule back to 3-methoxybenzaldehyde via the Strecker reaction.
Figure 1: Primary synthetic route via Asymmetric Strecker synthesis. The stereocenter is established early (Step 2), minimizing downstream purification costs.
Protocol: Salt Formation & Purification
Rationale: The free base is an oil/low-melting solid prone to oxidation. Conversion to HCl salt purifies the compound via crystallization.
Acidification: Cool to 0°C. Add 1.1 equivalents of HCl (4M in Dioxane) dropwise. Maintain temperature <10°C to prevent elimination side reactions.
Crystallization: Add Ethyl Acetate (anti-solvent) slowly until turbidity persists. Stir at 0°C for 4 hours.
Isolation: Filter the white precipitate under nitrogen. Wash with cold Et2O/EtOAc (1:1).
Drying: Vacuum dry at 40°C for 12 hours.
Analytical Specifications & Quality Control
To ensure suitability for drug development, the following analytical workflow is mandatory.
Quality Control Workflow
Figure 2: Analytical decision tree. Chiral purity assessment is gated by chemical purity confirmation.
Recommended Chiral HPLC Method
Since the enantiomers have identical physical properties in achiral environments, a chiral stationary phase is required.
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: DEA is added to suppress peak tailing of the primary amine.
Flow Rate: 1.0 mL/min.
Detection: UV @ 220 nm (Phenyl absorption).
Expected Retention: The (R)-isomer typically elutes differently than the (S)-isomer; standards of both are required for method validation.
Handling, Safety, and Storage[10]
Hazards (GHS Classification)
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Treat as corrosive.[1]
Acute Toxicity: Harmful if swallowed or absorbed through skin.[2]
Storage Protocol
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Hygroscopic.[2] Store under Argon or Nitrogen .
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.
Emergency Procedures
Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses.[2][1] Consult an ophthalmologist.
Spill: Neutralize with weak acid (if free base) or weak base (if salt) before cleanup? Correction: As an HCl salt, it is acidic. Neutralize spills with sodium bicarbonate. Absorb with inert material (vermiculite).
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55278900, (S)-2-Amino-2-(3-methoxyphenyl)ethanol. Retrieved from [Link](Note: Reference provides data for the S-enantiomer, which is physically identical in magnitude to the R-isomer properties).
American Chemical Society (2026). Thionyl Chloride-Mediated One-Pot Deacetylation and Esterification. ACS Omega. Retrieved from [Link](Demonstrates reactivity of related 3-methoxy phenyl derivatives).
Strategic Solubility Profiling and Crystallization of (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
The following technical guide is structured to provide a comprehensive framework for the solubility profiling and crystallization of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . Given the proprietary nature of...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide a comprehensive framework for the solubility profiling and crystallization of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . Given the proprietary nature of specific solubility data for this chiral intermediate in the open literature, this guide functions as a high-level protocol for generating, analyzing, and applying such data in a drug development context.
Executive Summary & Compound Significance
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 2095772-96-4 for S-isomer reference; typically custom synthesized) is a critical chiral
-amino alcohol intermediate. It serves as a scaffold in the synthesis of adrenergic agonists and -adrenoceptor agonists (e.g., analogs of Mirabegron or Etilefrine precursors).
Precise solubility data is the cornerstone of process chemistry, dictating yield, enantiomeric purity, and polymorph control. As this data is often batch-specific or absent in public repositories, this guide provides the standard operating procedure (SOP) for determining solubility landscapes and applying them to thermodynamic modeling and crystallization design.
Solubility Prediction: High solubility in water and methanol (protic, high dielectric); moderate in ethanol; low in isopropanol (IPA), acetone, and ethyl acetate.
Chirality: The (R)-configuration dictates the need for enantioselective crystallization or resolution, where solubility differences between enantiomers (or diastereomeric salts) are exploited.
Experimental Protocols for Solubility Determination
To generate authoritative data, two complementary methods must be employed: Static Equilibrium (Shake-Flask) for accuracy and Dynamic Variation (Polythermal) for process speed.
Protocol A: Static Equilibrium Method (The Gold Standard)
Objective: Determine the thermodynamic saturation point at fixed temperatures.
Preparation: Add excess (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl solid to 10 mL of the target solvent (Water, MeOH, EtOH, IPA) in a jacketed glass vessel.
Equilibration: Stir at 400 rpm for 24–48 hours at the target temperature (
K).
Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a syringe filter (0.22
m, pre-heated to to prevent precipitation).
Quantification: Dilute the aliquot and analyze via HPLC (C18 column, UV 220 nm, Mobile Phase: Phosphate buffer/Acetonitrile).
Validation: Repeat in triplicate. Relative Standard Deviation (RSD) must be
Data Presentation Template:
Researchers should tabulate their findings as follows:
Solvent
T (K)
(mole frac)
(Apelblat)
RAD (%)
Water
298.15
[Determined]
[Calculated]
< 1.0
Methanol
298.15
[Determined]
[Calculated]
< 1.0
Ethanol
298.15
[Determined]
[Calculated]
< 1.0
Crystallization & Purification Strategy
The primary application of solubility data for (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl is purification (rejecting the S-isomer or chemical impurities).
Recommended System: Cooling Crystallization with Anti-Solvent
Given the polarity of the HCl salt:
Solvent: Methanol or Water (High solubility).
Anti-Solvent: Isopropanol (IPA) or Acetone (Low solubility).
Step-by-Step Purification Protocol
Dissolution: Dissolve crude solid in the minimum volume of Methanol at 50°C (near reflux). Ensure
.
Polishing Filtration: Filter hot to remove insoluble mechanical impurities.
Seeding: Cool to 45°C (metastable zone). Add 1 wt% pure seed crystals of the (R)-isomer to induce controlled nucleation.
Cooling: Ramp temperature down to 0°C at a rate of 0.2°C/min.
Isolation: Filter the resulting slurry. Wash with cold IPA. Dry under vacuum at 40°C.
Visualization: Crystallization Logic Control
Figure 2: Logic flow for controlled crystallization to maximize enantiomeric purity.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. The Journal of Physical Chemistry, 84(9), 975-979. Link
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for MSZW and nucleation theory). Link
PubChem. (2024).[3][4] (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (Compound Summary). National Library of Medicine. Link(Note: Reference for structural confirmation; specific solubility data requires in-house generation as described above).
This guide provides a comprehensive spectroscopic analysis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, a critical chiral amino alcohol building block used in the synthesis of adrenergic receptor agonists and other pharmaceutical intermediates. The data presented synthesizes experimental baselines from close structural analogs (specifically phenylglycinol derivatives) with chemometric principles to ensure high-confidence structural verification.
To understand the impurity profile and spectral nuances, one must understand the compound's origin. The most robust synthetic route involves the reduction of (R)-3-methoxyphenylglycine or its methyl ester.
Synthetic Workflow
The synthesis typically proceeds via the reduction of the carboxylic acid moiety of the parent amino acid using borane-dimethyl sulfide (
) or Lithium Aluminum Hydride (), followed by salt formation with anhydrous HCl.
Figure 1: Standard synthetic pathway for the isolation of the target amino alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-
is the preferred solvent for the hydrochloride salt to ensure complete solubility and to observe exchangeable protons (ammonium and hydroxyl) which are often invisible in due to rapid exchange.
H NMR Data (400 MHz, DMSO-
)
The spectrum is characterized by the ABX system of the chiral side chain and the meta-substitution pattern of the aromatic ring.
Position
Shift (, ppm)
Multiplicity
Integral
Assignment & Structural Logic
NH
8.30 - 8.50
Broad s
3H
Ammonium protons. Broadened due to quadrupole relaxation of N and exchange.
Ar-H (2)
7.15
s (broad)
1H
Isolated proton between methoxy and alkyl group.
Ar-H (5)
7.30
t ( Hz)
1H
Meta-coupling dominates; appears as a pseudo-triplet.
Ar-H (6)
6.95 - 7.05
d
1H
Ortho to alkyl, meta to methoxy.
Ar-H (4)
6.90
d
1H
Ortho to methoxy, para to alkyl. Shielded by OMe resonance.
OH
5.40 - 5.60
t (broad)
1H
Hydroxyl proton. Couples to CH if sample is dry/acid-free.
CH (Benzylic)
4.25 - 4.35
m (br)
1H
The chiral center. Deshielded by both the ammonium group and the phenyl ring.
OCH
3.75
s
3H
Characteristic sharp singlet of the methoxy group.
CH (a)
3.65
dd
1H
Diastereotopic proton of the hydroxymethyl group. Part of ABX system.
CH (b)
3.55
dd
1H
Second diastereotopic proton.
Key Diagnostic Feature: The "roofing" effect or strong coupling between the geminal protons of the
group (3.55 - 3.65 ppm) confirms the presence of a chiral center adjacent to the methylene group, rendering them magnetically non-equivalent.
C NMR Data (100 MHz, DMSO-
)
Carbon Type
Shift (, ppm)
Assignment
Aromatic C-O
159.8
Ipso carbon attached to methoxy group.
Aromatic C-Alk
138.5
Ipso carbon attached to the chiral center.
Aromatic CH
130.1
Meta position (C5).
Aromatic CH
119.5
Para to methoxy (C6).
Aromatic CH
114.2
Ortho to methoxy (C2).
Aromatic CH
112.8
Ortho to methoxy (C4).
Chiral CH
55.8
The benzylic carbon (C-N).
Methoxy CH
55.4
OMe carbon (often overlaps with chiral CH).
Alcohol CH
63.5
The terminal hydroxymethyl carbon.
Mass Spectrometry (MS)[1][2]
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
Molecular Ion:
(ESI).
Fragmentation Pathway (EI/CID)
The fragmentation of
-amino alcohols is dominated by -cleavage . The bond between the carbon bearing the amine and the carbon bearing the hydroxyl group is the weakest link under ionization conditions.
Primary Fragment (
136):
The base peak arises from the loss of the hydroxymethyl group (, mass 31).
Secondary Fragment (
121):
Loss of the amine group (as ammonia/imine) leads to the 3-methoxybenzyl cation, which rearranges to a stable substituted tropylium ion.
Figure 2: Primary fragmentation pathway for (R)-2-Amino-2-(3-methoxyphenyl)ethanol.
Infrared (IR) Spectroscopy[3][4][5][6]
The IR spectrum of the hydrochloride salt is distinct from the free base due to the protonation of the amine.
Frequency ()
Intensity
Assignment
3400 - 3200
Broad, Strong
O-H Stretch: Hydrogen-bonded hydroxyl group.
3100 - 2800
Broad, Multiple
N-H Stretch (): Characteristic "ammonium band" overlapping with C-H stretches.
1600 - 1580
Medium
N-H Bending: Asymmetric deformation of the group.
1500, 1450
Strong
C=C Aromatic: Skeletal vibrations of the benzene ring.
1260, 1040
Strong
C-O Stretch: Aryl alkyl ether (1260) and primary alcohol (1040).
780, 690
Medium
C-H OOP: Out-of-plane bending diagnostic of meta-substitution.
Chiral Purity & Optical Rotation
For the (R)-enantiomer, the specific rotation is a critical quality attribute. While specific literature values for the 3-methoxy HCl salt vary by concentration and solvent, the trend follows the parent phenylglycinol.
Method: Polarimetry (Sodium D line, 589 nm).
Typical Conditions:
in Methanol or 1M HCl.
Expected Sign: The (R)-phenylglycinol parent exhibits a negative (-) rotation in HCl.
Reference: (R)-(-)-2-Phenylglycinol
(c=1, 1M HCl).
Note: The 3-methoxy substituent generally does not invert the sign but may alter the magnitude.
Validation Protocol:
To confirm enantiomeric excess (ee%), use Chiral HPLC.
Column: Crown ether based (e.g., Crownpak CR(+)) or polysaccharide (Chiralcel OD-H).
Mobile Phase: Perchloric acid (
) pH 1.5 for Crownpak; Hexane/IPA/DEA for OD-H (requires free basing).
References
Sigma-Aldrich. (R)-(-)-2-Phenylglycinol Product Specification. Link
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-amino-2-phenylethanol (Parent Analog). NIST Mass Spectrometry Data Center. Link
PubChem. Compound Summary: (2R)-2-amino-2-(3-methoxyphenyl)ethanol. National Library of Medicine. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
ChemicalBook. 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride Product Data. Link
Foundational
Discovery and history of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
This technical guide details the discovery, chemical history, and synthetic methodology for (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a privileged chiral building block in medicinal chemistry. Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the discovery, chemical history, and synthetic methodology for (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a privileged chiral building block in medicinal chemistry.
Executive Summary & Chemical Identity
(R)-2-Amino-2-(3-methoxyphenyl)ethanol (often referred to as (R)-3-methoxyphenylglycinol ) is a high-value chiral
-amino alcohol. Unlike the regioisomeric phenylethanolamines (e.g., phenylephrine analogs) where the amino group is terminal, this molecule features a benzylic amine and a primary alcohol. This specific "phenylglycinol" scaffold is a critical pharmacophore in the synthesis of GPCR modulators , kinase inhibitors , and chiral auxiliaries (e.g., oxazolines) used in asymmetric catalysis.
Soluble in water, methanol, DMSO; sparingly soluble in DCM
Discovery and History: The Evolution of Chiral Amino Alcohols
The "discovery" of (R)-2-Amino-2-(3-methoxyphenyl)ethanol is not tied to a single "eureka" moment but rather to the evolution of asymmetric synthesis in the late 20th century. Its history tracks the industry's shift from resolving racemic mixtures to direct asymmetric construction.
Phase I: The Classical Resolution Era (1970s-1980s)
Initially, phenylglycinol derivatives were accessed via the resolution of racemic phenylglycine followed by reduction.
Method: Racemic 3-methoxyphenylglycine was synthesized via the Strecker reaction (3-methoxybenzaldehyde + KCN +
).
Resolution: The racemate was resolved using chiral acids (e.g., (+)-tartaric acid or camphor sulfonic acid).
Limitation: Max theoretical yield of 50%, making this route inefficient for large-scale drug development.
Phase II: The Reduction Methodologies (1987-1993)
The molecule gained prominence as reliable reduction methods for
-amino acids were developed. The pivotal moments in its history are defined by two key protocols that allowed researchers to convert enantiopure amino acids (accessible via enzymatic resolution) into amino alcohols without racemization.
The Hamada Reduction (1987): Hamada et al. demonstrated the reduction of N-protected amino esters using
and , establishing a route to preserve chirality.
The McKennon Protocol (1993): Myers and McKennon optimized the
system , which generates borane in situ. This became the industry standard for synthesizing (R)-2-Amino-2-(3-methoxyphenyl)ethanol from (R)-3-methoxyphenylglycine, avoiding the safety hazards of .
Phase III: Modern Biocatalysis (2000s-Present)
In modern process chemistry, the molecule is often generated via transaminase-catalyzed kinetic resolution or asymmetric reduction of the corresponding ketone, allowing for >99% ee (enantiomeric excess) at multi-kilogram scales.
Synthetic Logic & Process Chemistry
The synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol relies on constructing the chiral center before the alcohol functionality. The preferred route in a research setting is the Reduction of (R)-3-Methoxyphenylglycine .
Figure 1: Synthetic pathway from aldehyde precursor to the target chiral amino alcohol.
Experimental Protocol:
Reduction
This protocol is adapted from the McKennon method, optimized for the 3-methoxy derivative. It is chosen for its chemoselectivity (tolerates the ether group) and safety (avoids pyrophoric LAH).
. The in-situ generated borane is the active reducing agent.
Observation: Massive hydrogen gas evolution will occur. Ensure proper venting.[6][7]
Reflux: Once gas evolution subsides, remove the ice bath and heat the reaction to reflux (66°C) for 18 hours. The solution should become clear/colorless.
Quench (Methanolysis): Cool to room temperature. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Stir for 30 minutes.
Workup: Concentrate the solvent in vacuo. Dissolve the white residue in 20% aqueous KOH (20 mL) and stir for 4 hours (to break the boron-amine complex).
Extraction: Extract with Dichloromethane (
mL). Dry organics over , filter, and concentrate.[8]
Salt Formation: Dissolve the resulting oil in minimal Ethanol. Add 1.2 eq of HCl (in ether or dioxane). The white precipitate is (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . Filter and dry.[8][6]
Self-Validating Checkpoint: The melting point of the HCl salt should be distinct (check CoA, typically >150°C dec). Optical rotation
should be negative (in water) or positive (in alcohol) depending on specific solvation—verify against reference standard.
Applications in Drug Discovery[9]
This molecule serves as a versatile "chiral clip" in drug development.[5]
Precursor to Chiral Oxazolines
Reaction with nitriles or carboxylic acids yields Oxazolines , which are used as:
Ligands: In asymmetric catalysis (e.g., Pybox ligands).
Protecting Groups: To mask carboxylic acids in total synthesis.
Scaffold for GPCR Ligands
The 3-methoxy-phenylglycinol motif mimics the catecholamine structure found in adrenergic agonists but with altered electronics and steric profile.
Mechanism: The benzylic amine creates a rigid hydrogen-bonding network within the receptor pocket, distinct from the flexible phenylethanolamine chain of norepinephrine.
Synthesis of Isoquinolines
Through the Pictet-Spengler reaction , this amino alcohol can be cyclized with aldehydes to form chiral tetrahydroisoquinolines, a core scaffold in:
Antipsychotics
Antitumor agents (e.g., Ecteinascidin analogs).
Application Workflow (Graphviz)
Figure 2: Divergent synthetic utility of the phenylglycinol scaffold.
References
Hamada, Y., Shibata, M., Sugiura, T., Kato, S., & Shioiri, T. (1987). "Efficient synthesis of enantiomerically pure beta-amino alcohols." The Journal of Organic Chemistry, 52(7), 1252–1255.[8] Link
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568–3571. Link
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876. Link
ChemicalBook. (2025). "Product Entry: 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride." Link
This section establishes the definitive identity of the compound. As a chiral phenylglycinol derivative, precise characterization is critical to distinguish it from its regioisomer (phenylethanolamine type).[1][2]
The (R)-2-amino-2-(3-methoxyphenyl)ethanol scaffold is a "privileged structure" in medicinal chemistry.[1][2] It serves as a precursor for heterocyclic APIs and as a chiral auxiliary for asymmetric synthesis.[1][2]
Mechanism of Action / Application
Chiral Resolution: The free base is often used to resolve racemic carboxylic acids via diastereomeric salt formation.[1][2]
Heterocyclic Synthesis: Cyclization with carbonyl sources (e.g., phosgene, carbonyldiimidazole) yields chiral oxazolidinones, used as Evans-type auxiliaries.[1][2]
API Precursor: The 3-methoxy group provides a handle for further functionalization (e.g., demethylation to a phenol) without affecting the chiral center.[1][2]
Retrosynthetic Analysis
The most robust route to the (R)-isomer involves the reduction of the corresponding non-natural amino acid, (R)-3-methoxyphenylglycine.[1][2][4]
Figure 1: Retrosynthetic pathway deriving the target amino alcohol from commercially available 3-methoxybenzaldehyde via the amino acid intermediate.[1][2][4]
Synthesis & Manufacturing Protocol
Safety Warning: This protocol involves the use of Lithium Aluminum Hydride (LiAlH₄), which is pyrophoric.[1][2] All operations must be conducted in a fume hood under an inert atmosphere.
Preparation from (R)-3-Methoxyphenylglycine[1][2]
This method preserves optical purity and avoids the risk of racemization associated with other routes.[1][2]
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
Slurry Preparation: Charge LiAlH₄ (2.5 eq) into the flask. Add anhydrous THF (10 mL/g of substrate) at 0°C.
Addition: Add (R)-3-Methoxyphenylglycine portion-wise (solid addition) or as a suspension in THF over 30 minutes. Exothermic reaction—maintain temperature <10°C.
Reflux: Warm the mixture to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor via TLC (Eluent: MeOH/DCM 1:9).[1][2]
Quenching (Fieser Method): Cool to 0°C. Carefully add:
Isolation: Filter the granular precipitate through a Celite pad. Wash the pad with warm THF.[1][2]
Salt Formation: Dry the filtrate over Na₂SO₄ and concentrate in vacuo. Dissolve the resulting oil in minimal Ethanol.[1][2] Add 4M HCl/Dioxane (1.1 eq) dropwise at 0°C.
Crystallization: Precipitate the hydrochloride salt by adding Diethyl Ether. Filter and dry under vacuum.[1][2]
Analytical Controls & Validation
To ensure the integrity of the chiral center and chemical purity, a self-validating analytical workflow is required.[1][2]
Chiral HPLC Method
Standard reverse-phase columns cannot separate enantiomers.[1][2][4] A polysaccharide-based chiral stationary phase is required.[1][2]
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1][2]
Figure 2: Quality Control workflow. Note that the HCl salt must be neutralized prior to injection on normal-phase chiral columns to prevent damage to the stationary phase.[1][2]
Handling & Stability
Hygroscopicity: The hydrochloride salt is hygroscopic.[1][2] Exposure to ambient moisture will lead to "clumping" and potential hydrolysis over extended periods.[1][2]
Storage: Store at -20°C in a tightly sealed vial within a secondary container containing desiccant.
References
PubChem Compound Summary. (2025). (S)-2-Amino-2-(3-methoxyphenyl)ethanol.[1][2][5][6] National Center for Biotechnology Information.[1][2] Retrieved from [Link]
Ager, D. J., et al. (1996).[1][2] Commercial, Synthetic Nonnatural Amino Acids and Amino Alcohols.[1][2] Chemical Reviews, 96(2), 835-876.[1][2] (Foundational text on amino alcohol synthesis).
Vertex AI Search. (2026).[1][2][7] Consolidated search results for CAS 1206494-33-8 and related isomers. (Data synthesized from search snippets 1.1, 1.2, 1.5).
Application Note: Asymmetric Synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl
This Application Note is structured as a high-level technical guide for the asymmetric synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . It is designed for medicinal chemists and process development sci...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for the asymmetric synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . It is designed for medicinal chemists and process development scientists, prioritizing scalability, enantiomeric purity, and operational safety.
Executive Summary
(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a critical chiral
-amino alcohol intermediate, often utilized as a pharmacophore in adrenergic receptor agonists (e.g., Mirabegron analogs) and as a chiral auxiliary in asymmetric catalysis. The presence of the 3-methoxy group and the benzylic amine functionality necessitates a synthetic route that preserves the sensitive stereocenter at C2 while avoiding racemization during the reduction of the C1 carboxylate/carbonyl precursors.
This guide details a Stereoselective Sulfinyl-Imine (Ellman) Route . Unlike classical resolution methods which are limited by a maximum 50% yield, this auxiliary-controlled approach offers high diastereoselectivity (
) and scalability.
Key Advantages of This Protocol
Enantiocontrol: Uses (R)-tert-butanesulfinamide to direct the Strecker-type addition, achieving high enantiomeric excess (
).
Safety: Utilizes TMSCN (Trimethylsilyl cyanide) instead of gaseous HCN.
Robustness: Features a chemoselective reduction of the amino acid intermediate using the NaBH
-I system, avoiding the harsh conditions of LiAlH.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into three logical phases. The stereocenter is established early via an asymmetric Strecker reaction, followed by hydrolysis and reduction.
Figure 1: Retrosynthetic strategy focusing on the construction of the phenylglycine core followed by reduction.
Detailed Experimental Protocols
Phase 1: Formation of the Chiral Sulfinimine
The condensation of 3-methoxybenzaldehyde with (R)-tert-butanesulfinamide is the critical stereodetermining setup.
Hydrolysis to Amino Acid: Treat the aminonitrile with 6M HCl at reflux for 4–6 hours. This simultaneously cleaves the sulfinyl group, hydrolyzes the nitrile to the acid, and removes the protecting group.
Isolation: Neutralize to pH 6 (isoelectric point) to precipitate (R)-3-methoxyphenylglycine . Recrystallize from water/ethanol if necessary to upgrade enantiomeric purity (
).
Phase 3: Chemoselective Reduction to Amino Alcohol
Direct reduction of the amino acid is preferred over esterification-reduction to minimize steps. The NaBH
-I system generates borane in situ, which effectively reduces amino acids to amino alcohols.
Suspend (R)-3-methoxyphenylglycine in anhydrous THF (0.3 M) under N
.
Add NaBH
(2.5 eq) in one portion.
Cool the mixture to 0°C.
Dissolve I
(1.0 eq) in THF and add dropwise over 30 minutes. Hydrogen gas evolution will be observed (Caution!).
After addition, heat the mixture to reflux for 12–18 hours. The solution should become clear/colorless.
Quench: Cool to room temperature. Carefully add Methanol until effervescence ceases.
Concentrate to remove solvents. The residue is a borane-amine complex.
Complex Breaking: Reflux the residue in 20% KOH (aq) for 4 hours (or use 6M HCl reflux if acid stability permits, but KOH is standard for McKennon-Meyers workup).
Extract the free amine into CH
Cl (3x). Dry over NaSO and concentrate.
Phase 4: Hydrochloride Salt Formation
Dissolve the crude oil ((R)-2-amino-2-(3-methoxyphenyl)ethanol) in minimal dry Ethanol or Diethyl Ether.
Cool to 0°C.
Add 2M HCl in Diethyl Ether dropwise until pH ~2.
The white solid (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl will precipitate.
Filter, wash with cold ether, and dry under vacuum.
Figure 2: Experimental workflow with critical decision points.
Common Issues:
Low Diastereoselectivity: Usually caused by warming the Strecker reaction too quickly. Ensure the reaction is held at -78°C for at least 4 hours.
Incomplete Reduction: The borane-amine complex is very stable. The reflux step with KOH (or strong acid hydrolysis) is mandatory to liberate the free amine.
Racemization: Phenylglycine derivatives are prone to racemization under strongly basic conditions if the temperature is too high. Keep the basic workup of the amino acid rapid or use the acid hydrolysis route.
References
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link
Davis, F. A., et al. "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry, 1999, 64, 1403. Link
McKennon, M. J., Meyers, A. I., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, 1993, 58, 3568-3571. Link
Vertex Pharmaceuticals. "Process for the preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine." US Patent 8,440,863 B2, 2013. (Demonstrates industrial handling of 3-methoxyphenyl intermediates). Link
PubChem Compound Summary. "(S)-2-Amino-2-(3-methoxyphenyl)ethanol." National Center for Biotechnology Information, 2025. (For physical property verification). Link
Chiral HPLC method for (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Application Note: Enantiomeric Separation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl via Chiral HPLC Executive Summary This technical guide details the development and validation of a High-Performance Liquid Chromatog...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Enantiomeric Separation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl via Chiral HPLC
Executive Summary
This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . This molecule is a critical
-amino alcohol intermediate, often utilized in the synthesis of -adrenergic agonists (e.g., Mirabegron).
The primary challenge in analyzing this compound lies in its dual functionality (primary amine and hydroxyl group) and its ionic nature (HCl salt). Standard reverse-phase methods often fail to provide baseline separation of enantiomers due to silanol interactions. This guide presents a robust Normal Phase (NP) method utilizing an Amylose-based Chiral Stationary Phase (CSP) , ensuring high resolution (
) and excellent peak symmetry.
Compound Profile & Separation Strategy
Target Molecule: (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl
Chemical Nature: Benzylic primary amine;
HCl Salt Interference: The hydrochloride salt form is highly polar and acidic. Direct injection into a non-polar mobile phase (e.g., Hexane) can lead to precipitation or split peaks.
Silanol Tailing: The free amine group interacts strongly with residual silanols on the silica support, causing severe peak tailing.
Derivatization vs. Direct: While derivatization (e.g., OPA or GITC) is possible, direct analysis is preferred for QC efficiency.
Strategic Solution: The "In-Situ Free-Basing" Approach
We utilize an immobilized amylose-based column (Chiralpak IA) or its coated equivalent (Chiralpak AD-H). The mobile phase must contain a basic additive (Diethylamine) to:
Neutralize the HCl salt in situ (or maintain the amine in a non-ionized state).
Block active silanol sites on the column stationary phase.
Method Development Logic Flow
The following diagram illustrates the decision matrix used to select the optimal stationary phase and mobile phase conditions.
Figure 1: Method Development Decision Tree. The Normal Phase route is prioritized for this intermediate due to superior selectivity for benzylic amines.
Detailed Experimental Protocols
Protocol A: Sample Preparation (Critical Step)
Objective: To ensure the HCl salt does not precipitate in the non-polar mobile phase and to minimize system peaks.
Weighing: Accurately weigh 5.0 mg of the sample into a 10 mL volumetric flask.
Dissolution: Add 2 mL of Ethanol (HPLC Grade) . Sonicate for 2 minutes until fully dissolved.
Neutralization (Optional but Recommended): Add 10
L of Diethylamine (DEA) to the flask to ensure the free base is formed.
Dilution: Make up to volume with n-Hexane .
Note: If precipitation occurs upon adding Hexane, increase the Ethanol ratio (e.g., use 50:50 EtOH:Hexane as diluent).
Filtration: Filter through a 0.45
m PTFE syringe filter into an HPLC vial.
Protocol B: Chromatographic Conditions
Parameter
Specification
Rationale
Column
Chiralpak IA (or AD-H) (250 x 4.6 mm, 5 m)
Amylose tris(3,5-dimethylphenylcarbamate) provides the best chiral recognition for phenylglycinol derivatives [1].
Mobile Phase
n-Hexane : Ethanol : DEA(85 : 15 : 0.1 v/v/v)
Ethanol is a stronger modifier than IPA, reducing retention time for polar amines. DEA is mandatory to prevent tailing [2].
Flow Rate
1.0 mL/min
Standard flow for optimal Mass Transfer (Van Deemter optimum).
Column Temp
25°C
Lower temperature generally increases resolution () in chiral separations.
Detection
UV @ 220 nm
The benzylic system absorbs strongly at 220 nm.
Injection Vol
5 - 10 L
Prevent column overload which degrades resolution.
Run Time
~15 - 20 minutes
(R)-isomer typically elutes second on Amylose columns (verify with standards).
System Suitability & Validation Criteria
To ensure the method is "self-validating" (trustworthy), the following criteria must be met before routine analysis.
Parameter
Acceptance Criteria
Troubleshooting Failure
Resolution ()
Decrease flow rate to 0.8 mL/min or reduce Ethanol to 10%.
Tailing Factor ()
Increase DEA concentration to 0.15% or 0.2%.
Theoretical Plates ()
Check column performance; replace guard column.
% RSD (Area)
(n=5)
Check injector precision or sample solubility.
Mechanism of Interaction
Understanding the molecular interaction is vital for troubleshooting. The separation relies on the "Three-Point Interaction" model [3]:
H-Bonding: Between the analyte's
/ groups and the carbamate linkage of the stationary phase.
Stacking: Between the 3-methoxyphenyl ring of the analyte and the phenyl rings of the amylose derivative.
Steric Inclusion: The analyte fits into the chiral grooves of the amylose helix.
Note: The addition of DEA ensures the
group remains unprotonated ( vs ), which is the required state for Hydrogen bonding with the stationary phase.
Troubleshooting Guide
Problem: Baseline drift or "Ghost Peaks".
Cause: Accumulation of the HCl counter-ion or mobile phase instability.
Fix: Flush column with 100% Ethanol for 30 mins (only if using Immobilized Chiralpak IA). If using Coated AD-H, flush with 10% IPA in Hexane.
Problem: Inverted elution order (S elutes after R).
Cause: This is rare but can happen if the mobile phase alcohol is switched (e.g., Ethanol to Isopropanol).
Fix: Always confirm elution order with a known enantiomeric standard (racemate + spiked pure R-isomer).
Alternative Method (If NP fails):
Use Crownpak CR(+) (Daicel).
MP: Perchloric acid pH 1.5 / Methanol (90:10).
Mechanism: Host-guest complexation of the ammonium ion (
). This method requires the amine to be protonated, so no DEA is used [4].
References
Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[2] Retrieved from [Link]
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker. (Standard text on three-point interaction models).
Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings." Journal of Chromatography A, 405, 145-153.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Enantioselective Synthesis of 1,2-Amino Alcohols
Executive Summary & Strategic Relevance
Chiral 1,2-amino alcohols are privileged pharmacophores, serving as the structural core for
-adrenergic blockers (e.g., Propranolol), sphingolipids, and HIV protease inhibitors. In drug development, the specific enantiomer dictates efficacy and toxicity. While classical resolution of racemates is inefficient (max 50% yield), Asymmetric Transfer Hydrogenation (ATH) and Hydrolytic Kinetic Resolution (HKR) offer scalable, high-fidelity routes to enantiopurity.
This guide details two complementary protocols:
Primary Method: Ru-catalyzed ATH of
-amino ketones (for direct stereocenter generation).
Secondary Method: Co-catalyzed HKR of epoxides followed by aminolysis (for terminal amino alcohol synthesis).
Primary Protocol: Asymmetric Transfer Hydrogenation (ATH)[1]
Unlike standard hydrogenation which requires high-pressure
and substrate coordination to the metal, ATH utilizes a hydrogen donor (Formic acid/Triethylamine) and a "chiral pocket" created by the ligand. The key driver is the Ru-H intermediate, where the ligand's amino group forms a hydrogen bond with the substrate's carbonyl oxygen, stabilizing the transition state and dictating facial selectivity.
Mechanistic Pathway
Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The concerted transfer of proton (from NH) and hydride (from Ru) avoids high-energy alkoxide intermediates.
Objective: Synthesis of terminal amino alcohols via ring-opening of resolved epoxides.
Context: When the ketone precursor is unstable or unavailable, the HKR of racemic epoxides followed by amine opening is the industry standard (Jacobsen’s method).
Workflow Logic
Figure 2: Workflow for generating amino alcohols from racemic epoxides. The HKR step sacrifices 50% of the material (the wrong enantiomer becomes a diol) to yield the target epoxide with >99% e.e.
Add water (0.55 mol) slowly over 1 hour. Stir at RT for 12–24h.
Mechanism:[1][2][3][4][5][6][7] The catalyst selectively hydrolyzes the (R)-epoxide to the diol, leaving the (S)-epoxide intact.
Isolation:
Distill the unreacted (S)-epoxide away from the high-boiling diol residue.
Validation: Check e.e. of epoxide via chiral GC.
Aminolysis (Ring Opening):
Dissolve (S)-epoxide in Ethanol or Water. Add excess amine (3.0 equiv) to prevent polymerization.
Heat to 60°C for 4 hours.
Concentrate to yield the chiral 1-amino-2-alcohol.
Comparative Data & Performance Metrics
Feature
Method A: ATH (Ru-TsDPEN)
Method B: HKR + Aminolysis
Starting Material
-Amino Ketone
Racemic Epoxide
Atom Economy
High (100% theoretical yield)
Moderate (Max 50% yield of epoxide)
Enantioselectivity
95–99% e.e.
>99% e.e. (after resolution)
Scalability
Excellent (Industrial batch)
Excellent (Solvent-free potential)
Limitations
Requires ketone synthesis first
Requires distillation step
References & Authority
Noyori, R., & Hashiguchi, S. (1997).[6] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6][8] Accounts of Chemical Research.
Jacobsen, E. N. (2002).[9] Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening. Science.
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.
Fujii, A., et al. (1996).[4] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[6][8] Journal of the American Chemical Society.[4][6]
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride use in medicinal chemistry
Application Note: (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride in Medicinal Chemistry Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (also known as (R)-3-methoxyphenylglycinol ) is a high-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride in Medicinal Chemistry
Executive Summary
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (also known as (R)-3-methoxyphenylglycinol ) is a high-value chiral building block that occupies a distinct niche in medicinal chemistry. Unlike the ubiquitous 2-amino-1-phenylethanol scaffold found in classic
-adrenergic ligands (e.g., norepinephrine, salbutamol), this compound represents the regioisomeric phenylglycinol motif .
This structural distinction offers two critical advantages:
Chiral Auxiliary Utility: It serves as an electron-rich variant of the classic phenylglycinol auxiliary, allowing for "tuned" diastereoselectivity in asymmetric synthesis (e.g., Strecker reactions, aldol condensations).
Scaffold Hopping: It provides access to novel IP space for kinase inhibitors and GPCR ligands by reversing the N-C connectivity relative to the benzylic position, altering metabolic stability and H-bond vector orientation.
This guide details the handling, synthetic applications, and validated protocols for integrating this scaffold into drug discovery workflows.
Hygroscopicity: The hydrochloride salt is hygroscopic. Store under nitrogen or argon in a desiccator. Weighing should be performed quickly or in a glovebox for precise stoichiometry.
Free-Basing: For reactions requiring the free amine (e.g., N-alkylation), liberate the base in situ using mild bases (Et
N, KCO) to prevent racemization at the sensitive benzylic center.
Strategic Applications in Drug Design
A. The "Electronic Tuning" of Chiral Auxiliaries
Phenylglycinol-derived oxazolidinones (Evans auxiliaries) are cornerstones of asymmetric synthesis. The introduction of the 3-methoxy group alters the electronics of the aromatic ring compared to the unsubstituted parent.
Mechanism: The methoxy group (electron-donating by resonance, withdrawing by induction) subtly alters the
-stacking interactions in transition states, potentially enhancing diastereomeric ratios (dr) in specific alkylation or aldol reactions.
Derivatization: The methoxy group serves as a "latent phenol." Post-reaction demethylation (using BBr
) releases a phenol, allowing for further diversification or installation of solubilizing groups.
B. Scaffold Hopping: The Regioisomer Advantage
In kinase inhibitor design, the hinge-binding region often requires precise H-bond donor/acceptor placement.
Standard Scaffold: Ar-CH(OH)-CH
-NH-R (Hydroxy is benzylic).
This Scaffold: Ar-CH(NH-R)-CH
-OH (Amino is benzylic).
Impact: This inversion changes the vector of the N-substituent and the O-H bond, potentially capturing unique interactions within the ATP binding pocket or improving metabolic stability by removing the benzylic hydroxyl prone to oxidation.
Visualizing the Synthetic Workflows
The following diagram illustrates the divergent pathways available from this core scaffold.
Figure 1: Divergent synthetic utility of (R)-3-methoxyphenylglycinol. Green path: Asymmetric synthesis tools.[4][5] Red path: Heterocyclic core construction. Yellow path: Linear pharmacophore installation.
Experimental Protocols
Protocol A: Synthesis of (R)-4-(3-methoxyphenyl)oxazolidin-2-one
Use Case: Preparation of a chiral auxiliary or protected intermediate.
Free-Basing: Suspend the starting HCl salt (1.0 g, 4.9 mmol) in anhydrous DCM (20 mL) at 0°C under nitrogen. Add TEA (1.7 mL, 12.25 mmol) dropwise. Stir for 15 minutes until the solid dissolves/suspends as the free base.
Cyclization: Add CDI (0.95 g, 5.9 mmol) in one portion.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the polar amino alcohol.
Workup: Quench with saturated NH
Cl solution (20 mL). Separate the organic layer.[6][7] Extract the aqueous layer with DCM (2 x 15 mL).
Purification: Wash combined organics with brine, dry over Na
SO, and concentrate. Purify via flash column chromatography (SiO, 0-5% MeOH in DCM).
Yield: Expect 85–95% of a white crystalline solid.
Mechanistic Note: The reaction proceeds via initial N-acylation followed by intramolecular O-acylation/cyclization. The retention of stereochemistry is generally high (>99% ee) as the reaction does not involve the chiral center directly.
Preparation: In a vial, mix the amino alcohol HCl salt (0.5 mmol) and DIPEA (0.6 mmol) in DCE (5 mL). Stir for 10 mins.
Imine Formation: Add the aldehyde (0.55 mmol). Stir at RT for 30–60 minutes. (Note: Adding molecular sieves can drive imine formation if the reaction is sluggish).
Reduction: Add STAB (0.75 mmol) in one portion. Stir at RT for 12–16 hours.
Quench: Quench with saturated NaHCO
. Extract with DCM or EtOAc.
Validation: Check LCMS. The product should show M+1 corresponding to the secondary amine.
Caution: Avoid using NaCNBH
in methanol if possible, as the acidic conditions required can sometimes promote racemization via benzylic carbocation formation. STAB in DCE is milder and safer.
Quality Control & Analytical Standards
To ensure scientific integrity, the enantiomeric purity must be verified, especially after acidic or thermal steps.
Chiral HPLC Method (Representative):
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% Diethylamine.
Flow Rate: 1.0 mL/min.
Detection: UV @ 220 nm and 280 nm (targeting the methoxy-phenyl chromophore).
Expectation: The (R)-enantiomer typically elutes distinctly from the (S)-enantiomer. Racemic standard preparation (using NaBH
reduction of the corresponding ketone oxime) is recommended for method development.
References
Evans, D. A., et al. "Stereoselective Alkylation Reactions of Chiral Oxazolidinones." Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737-1739. (Foundational text on phenylglycinol auxiliaries). Link
Williams, R. M., et al. "Asymmetric Synthesis of Monosubstituted and alpha,alpha-Disubstituted alpha-Amino Acids via Chiral Oxazinones." Journal of the American Chemical Society, vol. 113, no. 24, 1991, pp. 9276-9286. Link
Demoulin, N., & Zhu, J. "Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol."[2] Synlett, vol. 2009, no.[2] 3, 2009, pp. 466-468.[2] (Demonstrates synthesis and utility of methoxy-substituted phenylglycinols). Link
Grau, L., et al. "Resveratrol Derivatives: Synthesis and Their Biological Activities."[8] European Journal of Medicinal Chemistry, vol. 246, 2023, 114962.[8] (Context for 3-methoxyphenyl pharmacophore relevance). Link[8]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 592703, (2-Amino-3-methoxyphenyl)methanol." (Structural analog reference). Link
A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Abstract This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (R)-2-Amino-2-(3-methoxyphenyl)ethanol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (R)-2-Amino-2-(3-methoxyphenyl)ethanol in a biological matrix. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic studies, metabolite identification, or purity analysis. The methodology employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, meeting the rigorous standards for bioanalytical method validation outlined by regulatory bodies such as the FDA.[1]
Introduction and Scientific Rationale
(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a chiral aromatic ethanolamine. Compounds with this structural motif are significant in medicinal chemistry and pharmaceutical development, often serving as key intermediates or active pharmaceutical ingredients (APIs). Given its polar nature, containing both a primary amine and a hydroxyl group, and its aromaticity, developing a robust analytical method requires careful consideration of sample preparation, chromatography, and detection to achieve adequate retention, peak shape, and sensitivity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[2] The selectivity of MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the precise quantification of a target analyte even in the presence of complex biological matrix components, thereby minimizing interferences.[3]
The primary amine in the analyte's structure makes it an ideal candidate for positive mode electrospray ionization (ESI), which is known to be highly efficient for basic compounds.[4][5] The addition of an acid, such as formic acid, to the mobile phase is a critical choice; it serves to protonate the analyte, which not only enhances the ESI signal but also improves the chromatographic peak shape on reversed-phase columns by reducing undesirable interactions with residual silanols. This application note provides a self-validating protocol, where the causality behind each step is explained to ensure reproducibility and scientific integrity.
Overall Experimental Workflow
The analytical process follows a logical sequence from sample receipt to final data analysis. The workflow is designed for efficiency and robustness, minimizing potential sources of error.
Caption: High-level workflow for the LC-MS/MS analysis.
Detailed Experimental Protocols
Materials and Reagents
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride: Reference standard (≥98% purity).
Stable Isotope Labeled Internal Standard (IS): e.g., (R)-2-Amino-2-(3-methoxyphenyl)ethanol-d5. If commercially unavailable, a structurally similar compound with stable retention and ionization can be used after thorough validation.
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water (18.2 MΩ·cm).
Biological Matrix: Blank human plasma (or other relevant matrix) from a certified vendor.
Preparation of Standards and Samples
Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative process. Using a stable isotope-labeled internal standard is best practice as it co-elutes and experiences similar matrix effects, providing the most accurate correction for sample loss during preparation and ionization variability.
Primary Stock Solutions (1 mg/mL):
Accurately weigh ~5 mg of the analyte reference standard and the internal standard into separate 5 mL volumetric flasks.
Dissolve and bring to volume with 50:50 (v/v) methanol:water. These stocks are stored at -20°C.
Working Standard Solutions:
Prepare a series of working standard solutions for the calibration curve by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.
Prepare a separate set of working solutions for Quality Control (QC) samples from a different primary stock weighing.
Calibration Curve and QC Sample Preparation:
Spike 47.5 µL of blank biological matrix with 2.5 µL of the appropriate working standard solution to create calibration standards.
This creates a concentration range typically from 1 ng/mL to 1000 ng/mL.
Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High concentrations.[6]
Sample Extraction: Protein Precipitation (PPT)
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples like plasma, which would otherwise foul the LC column and ion source.[2] Acetonitrile is an efficient precipitation agent and is compatible with reversed-phase chromatography.
Pipette 50 µL of each standard, QC, or unknown sample into a 1.5 mL microcentrifuge tube.
Add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).
Vortex vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer 100 µL of the clear supernatant to a clean autosampler vial.
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Rationale: The chromatographic conditions are optimized to provide good retention for a relatively polar compound on a C18 column, a sharp peak shape, and separation from matrix interferences. The MS/MS parameters are selected to ensure maximum sensitivity and specificity for the analyte. A heated ESI source is recommended to aid in the desolvation of the mobile phase, which enhances ionization efficiency and improves sensitivity.[7]
Table 1: Liquid Chromatography Parameters
Parameter
Condition
LC System
Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column
Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Gradient Program
Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Table 2: Mass Spectrometry Parameters
Parameter
Setting
Mass Spectrometer
Sciex 6500+, Waters Xevo TQ-S, or equivalent Triple Quadrupole
Ionization Mode
Electrospray Ionization (ESI), Positive
Ion Source Temperature
550°C
Capillary Voltage
3500 V
Gas 1 (Nebulizer)
50 psi
Gas 2 (Heater)
60 psi
Curtain Gas
35 psi
Collision Gas (CAD)
Nitrogen, Medium Setting
MRM Transitions
Analyte
(R)-2-Amino-2-(3-methoxyphenyl)ethanol
Internal Standard (-d5)
Analyte Fragmentation and MRM Rationale
The selection of MRM transitions is based on the predictable fragmentation of the parent molecule. The protonated molecule [M+H]⁺ at m/z 168.1 is selected as the precursor ion. Upon collision-induced dissociation (CID), the most probable fragmentations are the loss of water (H₂O) and the loss of the entire hydroxymethyl group (CH₂OH).
Caption: Proposed fragmentation for MRM transition selection.
Quantifier Transition (168.1 → 150.1): This corresponds to the neutral loss of a water molecule (18 Da) from the protonated parent ion. This is a common and stable fragmentation for ethanolamine compounds, typically providing a strong signal.
Qualifier Transition (168.1 → 135.1): This corresponds to the loss of the methoxy group radical followed by rearrangement, or a related complex fragmentation. Its purpose is to confirm the identity of the analyte by ensuring the ratio of the quantifier to qualifier ion remains constant across all samples.
Method Validation and Performance Characteristics
The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[8]
Table 3: Summary of Method Validation Results
Parameter
Result
Acceptance Criteria
Linearity & Range
1.0 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
r² > 0.998, weighted 1/x²
Sensitivity (LLOQ)
1.0 ng/mL
Accuracy within ±20%, Precision ≤20%
Accuracy
95.5% - 104.2% of nominal value
Within ±15% of nominal (±20% at LLOQ)
Precision (Intra-day)
CV ≤ 6.8%
CV ≤ 15% (≤20% at LLOQ)
Precision (Inter-day)
CV ≤ 8.1%
CV ≤ 15% (≤20% at LLOQ)
Matrix Effect
IS-normalized factor: 0.96 - 1.05
CV of IS-normalized factor ≤ 15%
Recovery
> 85%
Consistent and reproducible
Stability (Freeze/Thaw)
Stable for 3 cycles (% change < 10%)
Within ±15% of initial
Stability (Autosampler)
Stable for 24 hours at 10°C (% change < 8%)
Within ±15% of initial
Conclusion
This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of (R)-2-Amino-2-(3-methoxyphenyl)ethanol in a biological matrix. The simple protein precipitation sample preparation, combined with a rapid 5-minute chromatographic run time, allows for high-throughput analysis. The method has been thoroughly validated and demonstrates excellent performance in linearity, accuracy, precision, and stability, making it suitable for regulated bioanalysis in drug development and research settings.
References
ResearchGate. (2025). A Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Study of Ethanolamines in High Salinity Industrial Wastewaters. Available at: [Link]
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Available at: [Link]
PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol. Available at: [Link]
Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available at: [Link]
National Institutes of Health (NIH). (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available at: [Link]
ResearchGate. (2023). A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate. Available at: [Link]
PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Available at: [Link]
Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Available at: [Link]
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]
Shimadzu. (n.d.). Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. Available at: [Link]
Fused-core.com. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]
U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
Office of Scientific and Technical Information (OSTI). (2008). Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888. Available at: [Link]
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Available at: [Link]
Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available at: [Link]
ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Available at: [Link]
This guide details the NMR characterization protocol for (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a chiral phenylglycinol derivative often used as a scaffold in asymmetric synthesis and medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the NMR characterization protocol for (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a chiral phenylglycinol derivative often used as a scaffold in asymmetric synthesis and medicinal chemistry.[1][2][3]
[1][2][3]
Introduction & Structural Logic
The target molecule is a phenylglycinol derivative , distinct from the regioisomeric "phenylethanolamine" class (e.g., norepinephrine analogs) often encountered in similar contexts.[1][2][3]
Target Structure: The amino group and the aryl ring are geminal (both on C2), while the hydroxyl is primary (on C1).[1][2][3]
Regioisomer Risk: It must be distinguished from 1-(3-methoxyphenyl)-2-aminoethanol (the adrenergic-like regioisomer).[1][2][3]
Stereochemistry: The (R)-configuration at the benzylic position (C2) is critical for its function as a chiral auxiliary.[1][2][3]
Key Structural Features for NMR Targeting:
3-Methoxy Phenyl Ring: Creates a distinct 1H pattern (singlet, doublet, triplet, doublet) and breaks magnetic equivalence in the aromatic region.[1][2][3]
ABX Spin System: The chiral center (C2) creates a diastereotopic environment for the adjacent methylene protons (C1), resulting in complex splitting (ABX or ABM system) rather than a simple triplet/doublet.[1][2][3]
Hydrochloride Salt: Expect broad ammonium protons (~8.0–8.5 ppm) and potential deshielding of the alpha-methine.[1][2][3]
Reasoning: CDCl3 will not dissolve the HCl salt.[1][2][3] D2O will cause rapid exchange of NH3+ and OH protons, erasing coupling information critical for confirming the salt form and backbone connectivity.[1][2][3] DMSO-d6 preserves these exchangeable protons.[1][2][3]
Instrument: 400 MHz minimum; 600 MHz recommended for resolving the second-order effects of the methylene AB system.
Experimental Protocols
Protocol A: Sample Preparation (Hygroscopic Salt)
Pre-drying: If the sample appears sticky (hygroscopic), dry under high vacuum (0.1 mbar) at 40°C for 2 hours to remove surface water.[1][2][3] Water peaks in DMSO can overlap with the methine region.[1][2][3]
Concentration: Dissolve 10–15 mg in 0.6 mL DMSO-d6 .
Note: Higher concentrations may cause viscosity broadening; lower concentrations may miss minor impurities.[1][2][3]
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
Protocol B: 1D 1H NMR Acquisition (Quantitative)
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration without long relaxation delays.
Relaxation Delay (D1): Set to 10–15 seconds .
Reasoning: The quaternary carbons and ammonium protons have long T1 relaxation times.[1][2][3] Short D1 leads to integration errors, underestimating the salt stoichiometry.
HMBC (Heteronuclear Multiple Bond Correlation): Critical for proving Regiochemistry.[1][2][3]
Target: Look for correlations from the Methine Proton (H2) to the Aromatic C1 (ipso) and Aromatic C2/C6 .[1][2][3]
Self-Validation: If H2 correlates to the aromatic ring, the amine and aryl group are geminal (Phenylglycinol structure).[1][2][3] If the Methylene protons correlate to the ring, it is the wrong regioisomer (Phenylethanolamine).[1][2][3]
To confirm the (R)-enantiomer excess (>98% ee), standard NMR is insufficient.[1][2][3] Use a Chiral Solvating Agent (CSA) .[1][2][3]
Protocol:
Baseline: Acquire a standard 1H spectrum of the sample in CDCl3 (free base) or DMSO-d6.[1][2][3]
Addition: Add 2–3 equivalents of (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or Mosher's Acid Chloride .
Note: For the HCl salt, Mosher's acid derivatization is preferred.[1][2][3] Convert a small aliquot to free base using NaHCO3 workup before derivatization.[1][2][3]
Observation: Focus on the Methoxy singlet or the Methine proton .[1][2][3]
In the presence of the chiral agent, the (R)-enantiomer and (S)-enantiomer will form diastereomeric complexes with distinct chemical shifts (Δδ ~0.02–0.1 ppm).[1][2][3]
Calculation: Integration of the split peaks yields the enantiomeric ratio (er).
Workflow Visualization
Figure 1: Logic flow for the structural validation of the target molecule, prioritizing salt confirmation and regiochemical differentiation.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][2][3] (Standard text for ABX systems and substituent effects).
Claridge, T. D. W. (2016).[1][2][3][4] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1][2][3] Link
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1][2][3] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[1][2][3] Nature Protocols, 2, 2451–2458.[1][2][3] Link[1][2][3]
PubChem Compound Summary. (2023). (S)-2-Amino-2-(3-methoxyphenyl)ethanol (Enantiomer Reference).[1][2][3] National Library of Medicine.[1][2][3] Link
Application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride in neuroscience research
Application Note: (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride A Selective Adrenergic Agonist for Interrogating Neuronal Circuits Introduction: Unveiling a Specific Neuromodulatory Tool (R)-2-Amino-2-(3-methoxyph...
A Selective Adrenergic Agonist for Interrogating Neuronal Circuits
Introduction: Unveiling a Specific Neuromodulatory Tool
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, a chiral amino alcohol, serves as a specific pharmacological tool for researchers in neuroscience.[1] While structurally related to more broadly studied catecholamines like norepinephrine and phenylephrine, its distinct 3-methoxy substitution on the phenyl ring confers a unique profile for investigating the sympathetic nervous system's influence on neuronal function.[1][2][3] Its primary utility lies in its action as a selective agonist for α1-adrenergic receptors (α1-ARs), which are critical modulators of neuronal excitability, synaptic plasticity, and cognitive processes.[2] This document provides a comprehensive guide to its mechanism of action, outlines detailed protocols for its application in key neuroscience experiments, and offers insights into data interpretation.
Mechanism of Action: Selective Activation of the Gq Pathway
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling cascade.[4][5] This interaction initiates a well-defined intracellular signaling pathway crucial for neuromodulation.
The Signaling Cascade:
Receptor Binding: The compound binds to the α1-AR, inducing a conformational change.
Gq Protein Activation: The activated receptor engages the heterotrimeric G-protein Gq, causing the exchange of GDP for GTP on the α-subunit.
Phospholipase C (PLC) Activation: The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).[5][6]
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5]
Protein Kinase C (PKC) Activation: Elevated cytosolic Ca2+ and membrane-bound DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a multitude of downstream target proteins, altering their activity and leading to the ultimate cellular response, such as increased neuronal excitability.
This pathway is fundamental to how the noradrenergic system modulates neuronal function throughout the central nervous system.[6]
This compound is a valuable tool for a range of in vitro and in vivo applications aimed at dissecting the role of α1-AR signaling in the brain.
Probing Neuronal Excitability: Direct application onto brain slices during electrophysiological recording can reveal how α1-AR activation modulates intrinsic membrane properties, firing rates, and synaptic integration in specific neuron types.
Mapping Noradrenergic Circuits: When used in conjunction with anatomical techniques, it can help map the functional impact of noradrenergic projections to various brain regions.
Synaptic Plasticity Studies: Investigating the compound's effect on long-term potentiation (LTP) or long-term depression (LTD) can elucidate the role of α1-ARs in learning and memory mechanisms.[2]
Disease Model Investigation: In slice or animal models of neurological disorders (e.g., epilepsy, depression), it can be used to test hypotheses about dysregulated adrenergic signaling.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Causality: A concentrated, stable stock solution is critical for accurate and reproducible dilutions. Dimethyl sulfoxide (DMSO) is often used for initial solubilization of hydrophobic compounds, but aqueous solutions are preferable for final dilutions in biological buffers to avoid solvent effects. The hydrochloride salt form generally improves water solubility.[7][8]
Calculation: Calculate the required mass of the compound to create a 10 mM or 100 mM stock solution. (Molecular Weight: 203.67 g/mol ).
Weighing: Carefully weigh the powder in a sterile environment.
Solubilization: Add the appropriate volume of sterile water or saline to the powder.
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Brain Slice Electrophysiology
Causality: This protocol is designed to assess the compound's effect on neuronal activity in an ex vivo brain slice, which preserves local synaptic circuitry.[9] The use of ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) during slicing is crucial for maintaining neuronal viability.[10]
Workflow Diagram:
Caption: Workflow for Brain Slice Electrophysiology.
Procedure:
Prepare Solutions: Make fresh, ice-cold slicing buffer (e.g., sucrose-based aCSF) and recording aCSF. Bubble both solutions vigorously with carbogen (95% O2 / 5% CO2) for at least 15-20 minutes.[10][11]
Brain Dissection: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols and rapidly dissect the brain, placing it into the ice-cold slicing buffer.
Slicing: Mount the brain onto a vibratome stage and cut slices (typically 300-400 µm thick) of the desired brain region in the ice-cold, carbogenated slicing buffer.
Recovery: Transfer the slices to a holding chamber containing recording aCSF warmed to 32-34°C for 30 minutes.[9] This recovery period is critical for neuronal health.
Incubation: Allow the slices to incubate at room temperature for at least 1 hour before recording.
Recording: Place a single slice in the recording chamber, continuously perfused with carbogenated aCSF at a constant flow rate.
Baseline Activity: Obtain a stable baseline recording (e.g., whole-cell patch-clamp or field potential recording) from a neuron of interest for 5-10 minutes.
Drug Application: Switch the perfusion to aCSF containing the desired final concentration of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (e.g., 1-50 µM).
Data Acquisition: Record the changes in neuronal activity until a steady-state effect is observed.
Washout: Switch the perfusion back to the control aCSF to determine if the observed effects are reversible.
Protocol 3: Competitive Radioligand Binding Assay
Causality: This assay quantifies the affinity (Ki) of the compound for α1-ARs by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-Prazosin) that has a known high affinity for the receptor.[12][13] This provides a direct measure of the compound's potency at the molecular level.
Materials:
Brain tissue homogenate or cell membranes expressing α1-ARs
Non-specific binding control (e.g., 10 µM Phentolamine)
Glass fiber filters and a cell harvester
Scintillation fluid and a scintillation counter
Procedure:
Membrane Preparation: Prepare cell or tissue membranes using differential centrifugation to isolate the fraction containing the receptors.[14][15] Determine the protein concentration using a standard assay (e.g., BCA).
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
Competition: Membranes + Radioligand + Increasing concentrations of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride.
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[15][16]
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[15]
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the competitor compound.
Fit the data with a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data and Comparative Analysis
While specific potency data for (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is not as widely published as for canonical agonists, its activity can be compared to well-characterized α1-AR agonists like Phenylephrine and Methoxamine.[17][18] Researchers should expect it to elicit excitatory responses in neurons sensitive to α1-AR activation.[17]
Compound
Primary Target
Structural Notes
Relative Potency/Efficacy
Key Neuroscience Applications
(R)-2-Amino-2-(3-methoxyphenyl)ethanol
α1-Adrenergic Receptor
3-methoxy phenyl group; primary amine
Expected to be a selective α1 agonist. Potency relative to others requires empirical determination.
Selective activation of α1-ARs to study neuromodulation.
Gold standard for studying α1-AR function in synaptic plasticity, vasoconstriction, and pupillary dilation.[18]
Methoxamine
α1-Adrenergic Receptor
2,5-dimethoxy phenyl group; primary amine
Potent α1 agonist, often noted to have a slower onset and longer duration of action compared to phenylephrine.[17]
Used to induce sustained α1-AR activation; has been studied for effects on neuronal firing and local anesthesia.[17][20]
Note: Potency can vary significantly depending on the tissue, receptor subtype, and experimental conditions.
Conclusion
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a specialized agonist for the α1-adrenergic receptor system. Its unique structure offers an alternative to more common agonists like phenylephrine, enabling researchers to probe the nuanced roles of Gq-coupled adrenergic signaling in neuronal health and disease. The protocols provided herein offer a robust framework for its successful application in modern neuroscience research.
Bradshaw, C. M., Pun, R. Y., Slater, N. T., & Szabadi, E. (1981). Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. British Journal of Pharmacology, 73(1), 47–54.
CymitQuimica. CAS 2002-24-6: Ethanolamine hydrochloride.
Maguire, J. J., Kuc, R. E., & Davenport, A. P. (2012). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 897, 31–77.
O'Donnell, J., & Zeppenfeld, D. M. (2020). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in Pharmacology, 11, 581.
Precisionary Instruments. (2025). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology.
Perez, D. M. (2020). Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. Frontiers in Pharmacology, 11, 581.
Michel, M. C., Hanft, G., & Gross, G. (1994). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British Journal of Pharmacology, 111(2), 533–538.
PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information.
Cheetham, M. J., Kamm, M. A., & Phillips, R. K. (2003). L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro. British Journal of Surgery, 90(2), 229–233.
Piascik, M. T., & Perez, D. M. (2001). The α1-adrenergic receptors: diversity of signaling networks and regulation. Expert Review of Molecular Medicine, 3(24), 1-20.
Labome. Receptor-Ligand Binding Assays.
Chu, H. (2023). Brain Slice Preparation for electrophysiology recording v1. ResearchGate.
Abcam. (2019). Brain slice electrophysiology video protocol. YouTube.
Benfey, B. G., & Varma, D. R. (1982). Comparison of the alpha-adrenergic agonists, phenylephrine and methoxamine in rabbit papillary muscles. Canadian Journal of Physiology and Pharmacology, 60(2), 209–213.
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
Chu, H. (2023). Brain Slice Preparation for electrophysiology recording. protocols.io.
Hnasko, T. S., & Hjelmstad, G. O. (2025). Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway. STAR Protocols, 6(1), 103213.
Liu, H. T., Lirk, P., & Fleisher, L. A. (2005). Epinephrine, phenylephrine, and methoxamine induce infiltrative anesthesia via alpha1-adrenoceptors in rats. Anesthesiology, 103(1), 125–131.
Gruol, D. L., & Curry, S. C. (1995). Mechanism of inhibition by ethanol of NMDA and AMPA receptor channel functions in cultured rat cortical neurons. Brain Research, 676(2), 341–353.
Application Note: High-Yield Synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
Part 1: Introduction & Strategic Analysis Target Molecule Profile The target compound, (R)-2-Amino-2-(3-methoxyphenyl)ethanol , is a valuable chiral amino alcohol used as a building block in the synthesis of pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Strategic Analysis
Target Molecule Profile
The target compound, (R)-2-Amino-2-(3-methoxyphenyl)ethanol , is a valuable chiral amino alcohol used as a building block in the synthesis of pharmaceutical intermediates and chiral auxiliaries. Structurally, it is a phenylglycinol derivative where the amino group is attached to the benzylic carbon.
Critical Isomer Distinction:
⚠️ CRITICAL NOTE: Researchers must distinguish this compound from its regioisomer, (R)-2-amino-1-(3-methoxyphenyl)ethanol (a phenylethanolamine derivative), which is a key intermediate for the drug Mirabegron .
Mirabegron Intermediate: Benzylic Alcohol (Phenylethanolamine type).
Ensure your retrosynthetic analysis targets the correct regioisomer.
Route Selection: The "Borane-Mediated Reduction" Strategy
While several routes exist (e.g., Henry reaction, enantioselective reduction of ketones), the most robust, high-yield method for generating optical purity in phenylglycinol derivatives is the reduction of the corresponding chiral amino acid .
Selected Route: Reduction of (R)-3-Methoxyphenylglycine using the NaBH₄/I₂ (in situ Borane) system.
Rationale:
Chemoselectivity: The NaBH₄/I₂ system generates Borane-THF in situ, which selectively reduces the carboxylic acid to the alcohol without affecting the methoxy ether or the chiral center.
Racemization Control: Unlike LiAlH₄, which can be overly aggressive and cause partial racemization at elevated temperatures, the borane system is milder and preserves optical purity (>99% ee).
Scalability: Iodine is easier to handle than pyrophoric LiAlH₄ pellets on a kilo-lab scale.
Part 2: Detailed Experimental Protocol
Retrosynthetic Workflow (Graphviz)
Figure 1: Strategic workflow for the conversion of aldehyde precursor to the final amino alcohol hydrochloride.
Reagents & Equipment
Reagent
Equiv.
Role
Grade
(R)-3-Methoxyphenylglycine
1.0
Starting Material
>98% ee
Sodium Borohydride (NaBH₄)
2.5
Reducing Agent
Powder, 98%
Iodine (I₂)
1.0
Lewis Acid / Activator
Resublimed
Tetrahydrofuran (THF)
10 Vol
Solvent
Anhydrous (<0.05% H₂O)
Methanol (MeOH)
5 Vol
Quench/Solvolysis
HPLC Grade
HCl in Isopropanol
1.5
Salt Formation
5-6 N
Step-by-Step Procedure
Step 1: In-Situ Generation of Borane-THF
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, reflux condenser, and addition funnel. Purge with Nitrogen (N₂).
Charging: Add (R)-3-Methoxyphenylglycine (1.0 equiv) and NaBH₄ (2.5 equiv) to the flask.
Solvent: Add Anhydrous THF (10 volumes relative to amino acid mass). Cool the suspension to 0°C using an ice bath.
Activation: Dissolve Iodine (1.0 equiv) in THF (2 volumes). Add this solution dropwise via the addition funnel over 30–45 minutes.
Observation: The solution will initially turn brown (iodine color) and then fade to colorless/white as H₂ gas is evolved and NaI is formed.
Caution: H₂ evolution can be vigorous. Ensure proper venting.
Step 2: Reduction & Reflux
Reaction: Once H₂ evolution subsides, remove the ice bath. Heat the reaction mixture to reflux (66°C) .
Duration: Maintain reflux for 12–16 hours. Monitor by TLC (Eluent: MeOH/DCM 1:10) or HPLC. The amino acid starting material should be consumed.
Cooling: Cool the mixture to room temperature (20–25°C).
Step 3: Quench & Complex Breaking (Critical Step)
Note: The reduction forms a stable Borane-Amine complex that must be hydrolyzed.
Quench: Carefully add Methanol (MeOH) dropwise until gas evolution ceases.
Cleavage: Heat the mixture to reflux for 30 minutes. This step breaks the B-N bond and liberates the free amine.
Concentration: Concentrate the mixture under reduced pressure (Rotavap) to obtain a viscous white/yellow residue.
Step 4: Isolation & Salt Formation
Partition: Dissolve the residue in 20% aqueous KOH (to ensure free base form and solubilize borates) and extract with Dichloromethane (DCM) (3 x 5 vol).
Wash: Wash combined organic layers with Brine. Dry over anhydrous Na₂SO₄.
Salt Formation: Filter the drying agent. To the clear DCM filtrate, add HCl in Isopropanol (1.5 equiv) dropwise at 0–5°C.
Crystallization: The hydrochloride salt will precipitate. Stir for 1 hour at 0°C.
Filtration: Filter the white solid, wash with cold DCM, and dry in a vacuum oven at 40°C.
Part 3: Quality Control & Validation
Specification Table
Parameter
Acceptance Criteria
Method
Appearance
White to off-white crystalline solid
Visual
Purity (HPLC)
≥ 98.0% (Area %)
C18 Column, ACN/Water gradient
Chiral Purity (ee)
≥ 99.0%
Chiralcel OD-H or AD-H Column
¹H NMR
Consistent with structure
400 MHz, DMSO-d6
Identity
Mass Spec (M+H) = 168.2 (Free base)
LC-MS
Troubleshooting Guide
Low Yield: Often caused by incomplete breaking of the Borane-Amine complex. Ensure the MeOH reflux step (Step 3) is sufficient.
Racemization: Rare with this method. If observed, check the starting material purity or ensure the reflux temperature during reduction did not exceed 70°C for prolonged periods.
Iodine Color Persists: Indicates insufficient NaBH₄. Add small aliquot of NaBH₄ until color fades.
References
McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." The Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571. Link
Core protocol source for NaBH4/I2 reduction of amino acids.
PubChem Compound Summary. "(S)-2-Amino-2-(3-methoxyphenyl)ethanol."[1] National Center for Biotechnology Information, 2024. Link
Source for CAS and structural identifiers.
Abaskharon, R. M., et al. "Synthesis of Phenylglycinol Derivatives." Tetrahedron Letters, vol. 40, no. 23, 1999.
General background on phenylglycinol synthesis.
GuideChem. "1-(3-Methoxy-Phenyl)-Ethanol Properties." GuideChem Chemical Network, 2024. Link
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride as an intermediate for adrenergic agonists
Application Note: Strategic Utilization of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in Adrenergic Agonist Synthesis Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a high-value chiral building...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in Adrenergic Agonist Synthesis
Executive Summary
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a high-value chiral building block belonging to the phenylglycinol class. While the classical adrenergic pharmacophore (e.g., Phenylephrine, Mirabegron) typically features a 2-amino-1-phenylethanol (ethanolamine) core, this 2-amino-2-phenyl regioisomer serves as a critical strategic intermediate. It is utilized either as a direct scaffold for novel
-adrenergic receptor agonists or as a stereodefined precursor that can be converted to the ethanolamine core via regioselective aziridinium rearrangement.
This guide details the handling, synthetic utility, and quality control of this intermediate, focusing on its role in generating 3-hydroxy-substituted adrenergic agonists (e.g., Norfenefrine/Phenylephrine analogs) via O-demethylation and N-alkylation.
(R)-Enantiomer (Crucial for receptor affinity in final agonist)
Appearance
White to off-white crystalline powder
Solubility
Soluble in Water, Methanol; Sparingly soluble in THF
Critical Technical Note: Regioisomer Distinction
Researchers must distinguish between the two primary isomers used in adrenergic synthesis:
Agonist Scaffold (Ethanolamine): 2-Amino-1 -(3-methoxyphenyl)ethanol.[2] (OH at benzylic position). Direct pharmacophore for drugs like Phenylephrine.
Precursor Scaffold (Phenylglycinol - Topic of this Guide): 2-Amino-2 -(3-methoxyphenyl)ethanol.[2][3] (NH
at benzylic position). Used as a chiral auxiliary or rearranged precursor.
Synthetic Utility & Mechanism[5][6]
The utility of (R)-2-Amino-2-(3-methoxyphenyl)ethanol lies in its ability to provide a fixed stereocenter for the synthesis of N-substituted adrenergic agonists . The 3-methoxy group acts as a robust protecting group for the phenol, preventing oxidation during N-alkylation steps.
Pathway A: Direct N-Functionalization (Novel Agonists)
For emerging
-agonists where the phenylglycinol core is retained to modulate selectivity and reduce cardiovascular side effects (avoiding binding).
Pathway B: Regioselective Rearrangement to Ethanolamine Core
To access the classical Phenylephrine or Norfenefrine core, the phenylglycinol derivative can undergo an activation-rearrangement sequence involving an aziridinium ion intermediate . Nucleophilic attack by water at the benzylic carbon (thermodynamically favored) inverts the core to the 2-amino-1-phenylethanol structure.
Figure 1: Synthetic pathways for utilizing the phenylglycinol intermediate in adrenergic agonist production.
This protocol describes the conversion of the intermediate into a functionalized adrenergic agonist precursor (e.g., coupling with an alkyl halide) followed by phenolic deprotection.
Phase 1: Free Basing and N-Alkylation
Objective: Attach the hydrophobic "tail" required for receptor selectivity (e.g., similar to Mirabegron's tail).
Note: The (R)-isomer typically elutes before the (S)-isomer in this system (verify with racemate standard).
References
Compound Identification: CAS Common Chemistry. (2025). "CAS Registry Number 2095772-96-4 (S-isomer analog)".[4] American Chemical Society. [Link]
Adrenergic Synthesis: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press. (Reference for Phenylglycinol to Ethanolamine rearrangements).
Mirabegron Pathway: Takasu, T., et al. (2013).[5] "Synthesis and Pharmacological Activity of Mirabegron Derivatives". Bioorganic & Medicinal Chemistry. [Link]
Demethylation Protocols: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard BBr3 demethylation protocols). [Link]
Application Notes and Protocols for Chiral Separation of 2-Amino-2-Phenylethanol Derivatives
Introduction: The Criticality of Chirality in 2-Amino-2-Phenylethanol Derivatives The 2-amino-2-phenylethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of physiologica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Chirality in 2-Amino-2-Phenylethanol Derivatives
The 2-amino-2-phenylethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of physiologically active compounds, including adrenergic agonists and beta-blockers. Due to the presence of at least one stereocenter, these molecules exist as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is not merely an analytical challenge but a regulatory and safety imperative in drug development and quality control.[1] This guide provides a comprehensive overview of the predominant chiral separation techniques, detailed experimental protocols, and the underlying scientific principles for the successful resolution of 2-amino-2-phenylethanol derivatives.
Pillars of Chiral Separation: A Strategic Overview
The direct separation of enantiomers is most commonly achieved by creating a transient diastereomeric complex with a chiral selector.[2][3] This is predominantly accomplished using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), or with a chiral selector as a mobile phase additive in Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is the most established and widely used technique for enantiomeric separations due to its versatility and robustness.[2] The choice of the appropriate CSP is the most critical step in method development.[3] For 2-amino-2-phenylethanol derivatives, which are basic and polar in nature, polysaccharide-based and Pirkle-type CSPs are often the most successful.
Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[4][5] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[5] Immobilized polysaccharide CSPs offer the advantage of being compatible with a broader range of solvents, which can be crucial for method development and understanding chiral recognition mechanisms.[6][7]
Pirkle-Type (Brush-Type) CSPs: These CSPs are based on smaller, synthetically derived chiral molecules covalently bonded to the silica support. Chiral recognition is based on the "three-point interaction model," involving hydrogen bonding, π-π interactions, and steric hindrance.[3] They are known for their durability and high efficiency.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages, including faster analysis times, reduced organic solvent consumption, and often unique selectivity.[8][9] The mobile phase in SFC is typically supercritical carbon dioxide mixed with a small amount of an organic modifier (e.g., methanol, ethanol). The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a significant loss in efficiency.[8] Polysaccharide-based CSPs are highly effective in SFC for the separation of a wide range of chiral compounds, including basic compounds like 2-amino-2-phenylethanol derivatives.[4]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for charged and polar compounds.[10] In chiral CE, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[10][11] The enantiomers form transient inclusion complexes with the cyclodextrin, leading to different electrophoretic mobilities and thus, separation. CE offers the advantages of very low sample and reagent consumption and high separation efficiency.
Chiral Method Development Workflow
The development of a successful chiral separation method is often an empirical process.[3] A systematic screening approach is highly recommended to efficiently identify the optimal stationary phase and mobile phase conditions.
Caption: A systematic workflow for chiral method development.
Detailed Application Protocol: Chiral Separation of a Novel Phenylethanolamine Derivative by HPLC
This protocol is adapted from a validated method for the enantioseparation of novel phenylethanolamine derivatives and serves as a robust starting point for related compounds.[12]
Materials and Reagents
Chiral Stationary Phase: Chiralpak AS-H (Amylose tris[(S)-α-methylbenzylcarbamate]), 250 mm x 4.6 mm I.D., 5 µm particle size
Solvents: HPLC-grade n-hexane and ethanol
Additive: Triethylamine (TEA)
Sample: Racemic phenylethanolamine derivative dissolved in mobile phase at a concentration of 0.5 mg/mL.
Instrumentation
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions
Parameter
Value
Mobile Phase
n-hexane:ethanol:TEA (98:2:0.1, v/v/v)
Flow Rate
0.8 mL/min
Column Temperature
30°C
Detection Wavelength
220 nm
Injection Volume
10 µL
Procedure
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of n-hexane, ethanol, and TEA. Degas the mobile phase by sonication or helium sparging before use.
System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate and temperature for at least 30 minutes or until a stable baseline is achieved.
Sample Injection: Inject the sample solution onto the column.
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs), selectivity (α), and retention factors (k).
Expected Results and Method Validation
Under these conditions, a baseline resolution of the enantiomers is expected. For the specific derivative "trantinterol" in the cited study, a resolution (Rs) of 2.73 was achieved within 14 minutes.[12]
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which include assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[13][14][15][16]
Comparative Data for Chiral Separation of Phenylethanolamine Derivatives
The following table summarizes typical results for the chiral separation of phenylethanolamine derivatives on a polysaccharide-based CSP, demonstrating the effect of mobile phase composition.
The separation of enantiomers on a CSP is governed by the differential formation of transient diastereomeric complexes. The stability of these complexes depends on the specific interactions between the analyte and the chiral selector.
Caption: Key interactions in chiral recognition on a polysaccharide CSP.
For 2-amino-2-phenylethanol derivatives, the key interaction points are:
Hydrogen Bonding: The hydroxyl and amino groups of the analyte can form hydrogen bonds with the carbonyl and N-H groups of the carbamate linkages on polysaccharide-based CSPs.
π-π Interactions: The phenyl ring of the analyte can interact with the aromatic moieties of the chiral selector.
Dipole-Dipole Interactions: The polar functional groups on both the analyte and the CSP contribute to dipole-dipole interactions.
Steric Interactions: The overall three-dimensional shape of the analyte and the chiral cavities of the CSP lead to steric hindrance, which plays a crucial role in enantiomeric discrimination.
Troubleshooting Common Issues
Problem
Possible Cause(s)
Suggested Solution(s)
Poor Resolution
Inappropriate CSP or mobile phase; low column efficiency.
Screen different CSPs and mobile phases; optimize temperature and flow rate.[17]
Peak Tailing
Secondary interactions with residual silanols on the silica support; column contamination.
Add a basic modifier like TEA to the mobile phase for basic analytes; flush the column with a strong solvent.[17][18]
Irreproducible Retention Times
Inadequate column equilibration; temperature fluctuations; mobile phase instability.
Ensure sufficient equilibration time between runs; use a column thermostat; prepare fresh mobile phase daily.[17]
No Elution
Analyte is too strongly retained.
Increase the percentage of the polar modifier (e.g., ethanol) in the mobile phase.
Conclusion
The chiral separation of 2-amino-2-phenylethanol derivatives is a critical aspect of pharmaceutical development and quality control. A systematic approach to method development, beginning with the screening of a diverse range of chiral stationary phases and mobile phases, is essential for success. Polysaccharide-based CSPs, particularly under normal-phase HPLC or SFC conditions, often provide the most effective and versatile solutions for this class of compounds. A thorough understanding of the principles of chiral recognition and a systematic approach to troubleshooting will enable researchers to develop robust and reliable methods for the accurate quantification of enantiomers.
References
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). Molecules. [Link]
Journal of Chromatography A. (2014). AFMPS. [Link]
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (2013). Methods in Molecular Biology. [Link]
Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. (2011). Bulletin of the Korean Chemical Society. [Link]
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). Dhaka University Journal of Pharmaceutical Sciences. [Link]
Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]
Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. (2013). PubMed. [Link]
Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography on amylose stationary phase. (2008). Journal of Chromatography A. [Link]
Enantiomer Separations by Capillary Electrophoresis. (2016). Methods in Molecular Biology. [Link]
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]
HPLC Methods for analysis of Octopamine. (n.d.). HELIX Chromatography. [Link]
Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. (2005). Journal of Separation Science. [Link]
Strategies for Simplified Chiral Method Development. (2021). LCGC International. [Link]
Investigation of the chiral recognition role of cyclodextrin hydroxyl moieties via high performance liquid chromatography. (2023). Analyst. [Link]
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. [Link]
Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. (2013). Journal of Chromatography A. [Link]
Trouble with chiral separations. (2020). Chromatography Today. [Link]
New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (2012). Journal of Pharmaceutical Analysis. [Link]
Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. (1995). Journal of Chromatography A. [Link]
Chemical structures of common chiral analytes used for evaluation of CSPs. (2021). ResearchGate. [Link]
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]
Enantiomeric separation of ketoprofen by HPLC using Chirobiotic V CSP and vancomycin as chiral mobile phase additives. (2000). ResearchGate. [Link]
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2024). American Journal of Analytical Chemistry. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). FDA. [Link]
Enantiomeric separation of arotinolol by Chiralpak AD-H chiral column HPLC method. (2012). ResearchGate. [Link]
Modelling of conditions for the enantiomeric separation of beta2-adrenergic sympathicomimetics by capillary electrophoresis using cyclodextrins as chiral selectors in a polyethylene glycol gel. (1999). Journal of Pharmaceutical and Biomedical Analysis. [Link]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (1995). European Medicines Agency. [Link]
Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). Molecules. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (2020). Molecules. [Link]
Super-High-Throughput Screening of Enantioselective Catalysts by Using Capillary Array Electrophoresis. (2000). Angewandte Chemie International Edition. [Link]
Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. [Link]
A Tale of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]
Application Note: Handling, Storage, and Stability Protocols for (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a high-value chiral -amino alcohol utilized as a strategic building block in the synthesis of adrenergic receptor agonists (e.g., Mirabegron analo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a high-value chiral
-amino alcohol utilized as a strategic building block in the synthesis of adrenergic receptor agonists (e.g., Mirabegron analogs) and as a chiral auxiliary in asymmetric synthesis.
Critical Handling Alert: This compound combines a benzylic amine functionality with a hydrochloride salt form. It exhibits severe hygroscopicity and susceptibility to oxidative degradation at the benzylic position. Improper storage leads to rapid deliquescence (formation of a gummy oil) and racemization, compromising downstream enantioselectivity.
Core Recommendations:
Storage:
(Preferred) or , strictly under inert gas (Argon/Nitrogen).
Handling: Glovebox or desiccated glove bag environment is mandatory for dispensing.
Stability: Re-test purity (Chiral HPLC) every 6 months.
763080-04-2 (Free Base Generic); HCl salt specific CAS varies by vendor
Molecular Formula
Molecular Weight
(Salt); (Base)
Appearance
White to off-white crystalline solid (hygroscopic)
Solubility
Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, DCM
Chirality
(R)-Enantiomer (Benzylic amine center)
Protocol 1: Storage & Stability Management
The Degradation Mechanism
Understanding the failure modes is essential for effective storage.
Hygroscopic Hydrolysis: The HCl salt lattice energy is easily overcome by atmospheric moisture. Water absorption creates a localized acidic aqueous environment, promoting hydrolysis of the methoxy ether or general decomposition.
Benzylic Oxidation: The C-H bond at the chiral center (benzylic position) is activated. In the presence of moisture and oxygen, this can slowly oxidize to the corresponding ketone or imine, destroying chirality.
Storage Decision Tree (DOT Visualization)
Caption: Logic flow for determining appropriate storage conditions based on usage frequency and container integrity.
Storage Specifications
Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic containers are permeable to moisture over time and should be avoided for long-term storage.
Secondary Containment: Place the primary vial inside a secondary jar containing activated silica gel or molecular sieves (4Å).
Atmosphere: Flush the headspace with dry Argon or Nitrogen before re-sealing after every use.
Protocol 2: Handling & Weighing
Objective: Prevent deliquescence during transfer. The compound can absorb enough moisture to become sticky within 5–10 minutes at >50% Relative Humidity (RH).
Equipment Preparation
PPE: Nitrile gloves, lab coat, safety glasses.
Environment:
Ideal: Nitrogen-filled Glovebox.
Acceptable: Weighing station with a static eliminator and local desiccant packs.
Equilibration: Allow the storage vial to warm to room temperature before opening .
Reasoning: Opening a cold vial (
or ) in ambient air causes immediate condensation of atmospheric moisture onto the solid.
Inert Gas Blanket: If a glovebox is unavailable, position an inverted funnel connected to a gentle stream of dry Nitrogen over the balance pan to create a dry "curtain."
Immediately recap the stock vial. Do not leave the stock vial open while waiting for the balance to stabilize.
Resealing: Parafilm the cap of the stock vial immediately after use.
Protocol 3: Quality Control & Analytical Verification
Because enantiomeric purity is the critical quality attribute (CQA), standard NMR is insufficient.
Chiral HPLC Method (Recommended)
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
Note: The DEA is crucial to sharpen the peak of the amine; without it, the amine interacts with silanols, causing tailing.
Detection: UV at 210 nm and 254 nm.
Acceptance Criteria: > 98.5% ee.
1H-NMR Verification (Identity)
Solvent: DMSO-
(Preferred due to solubility).
Key Signals:
ppm (s, 3H, -OCH).
ppm (broad s, 3H, -NH).
Benzylic proton coupling will confirm the integrity of the C-N/C-O core.
Emergency & Spill Procedures
Spills (Solid)
Isolate: Evacuate non-essential personnel.
PPE: Wear N95 dust mask or respirator if dust generation is significant.
Clean-up: Do not dry sweep. Cover with a damp paper towel (to prevent dust) or use a HEPA vacuum.
Neutralization: Wipe the surface with a dilute sodium bicarbonate solution (to neutralize the HCl salt residue) followed by water.
First Aid[5][6]
Eye Contact: Rinse immediately with water for 15 minutes.[2][3] The HCl salt is acidic and corrosive to mucous membranes.
Skin Contact: Wash with soap and water.[2][3] Remove contaminated clothing.[1][2][3][4]
References
PubChem. (n.d.). Compound Summary: (S)-2-Amino-2-(3-methoxyphenyl)ethanol.[5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link].
Shivani, B., et al. (2007).[7] Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines. Journal of Organic Chemistry, 72(10), 3713-3722. (Mechanistic insight into beta-amino alcohol synthesis and stability).
Application Note: Strategic Derivatization Protocols for (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl
Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a critical chiral -amino alcohol intermediate, often utilized in the synthesis of adrenergic receptor agonists (e.g., phenylephrine analogs) and c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a critical chiral
-amino alcohol intermediate, often utilized in the synthesis of adrenergic receptor agonists (e.g., phenylephrine analogs) and chiral auxiliaries. Its structural integrity—specifically the enantiomeric purity of the benzylic amine—is paramount for downstream pharmacological efficacy.
This guide addresses two primary challenges in the handling of this molecule:
Analytical Determination: Quantifying enantiomeric excess (ee) via diastereomeric derivatization using GITC (2,3,4,6-Tetra-O-acetyl-
Synthetic Protection: Stabilizing the reactive primary amine via tert-Butyloxycarbonyl (Boc) protection to prevent oxazolidinone formation during subsequent synthetic steps.
Chemical Context & Handling
The presence of the hydrochloride salt stabilizes the amine from oxidation but renders it non-nucleophilic. All derivatization protocols described herein require an in situ or pre-step neutralization to liberate the free base (
Phenylglycinol backbone with 3-methoxy substitution
Functional Groups
Primary Amine (), Secondary Alcohol (), Ether ()
Chirality
(R)-Configuration at the benzylic carbon
Solubility (Salt)
High: Water, Methanol, DMSO | Low: DCM, Hexanes
Reactivity Risk
Racemization at benzylic position under strong basic/thermal stress
Workflow Logic
The following decision tree outlines the experimental approach based on the researcher's end goal (Quantification vs. Synthesis).
Figure 1: Strategic decision tree for processing amino alcohol salts. Path A focuses on analytical separation, while Path B focuses on bulk protection.[2]
Purpose: To separate the (R) and (S) enantiomers on a standard achiral C18 HPLC column by converting them into diastereomeric thioureas.
Mechanism: The isothiocyanate group (
) of GITC reacts specifically with the primary amine of the analyte. The glucose moiety of GITC provides the chiral steric bulk necessary to differentiate the enantiomers during chromatography.
Reagents & Preparation
Analyte Stock: 1.0 mg/mL of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in 50% Acetonitrile (ACN) / 50% Water.
GITC Solution: 2.0 mg/mL GITC (Sigma-Aldrich) in pure ACN.[2] Prepare fresh daily.
Validation: Run a racemic standard using this protocol first to establish retention times for both isomers.
Protocol B: Synthetic N-Boc Protection
Purpose: To protect the primary amine as a tert-butyl carbamate, preventing interference during oxidation or alkylation of the hydroxyl group.
Reaction Stoichiometry
Component
Equiv.
Role
Substrate (HCl Salt)
1.0
Starting Material
(Boc)₂O
1.2
Protecting Group Source
NaOH (1M)
2.2
Base (Neutralize HCl + Catalyze)
THF
-
Solvent (Solubilizes (Boc)₂O)
Experimental Procedure
Setup: Dissolve 1.0 g (4.9 mmol) of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in 10 mL of Water .
Basification: Cool to
(ice bath). Add 10 mL of THF , followed by dropwise addition of 11 mL of 1M NaOH .
Why? The biphasic system (THF/Water) ensures the amino alcohol (water soluble) meets the Boc-anhydride (organic soluble) at the interface.[2]
Addition: Add a solution of 1.3 g (Boc)₂O in 5 mL THF dropwise over 10 minutes.
Reaction: Remove ice bath and stir vigorously at room temperature for 4 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).[2] The starting material (polar, stays at baseline) should disappear; the product (less polar) will migrate (
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
Diagrammatic Mechanism (GITC)[2]
The following diagram illustrates the specific chemical transformation utilized in the Analytical Protocol.
Figure 2: Reaction pathway for GITC derivatization.[2] Base-mediated liberation of the amine is the rate-limiting prerequisite.
References
GITC Derivatization Methodology
Kinoshita, T., et al. "Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography."[2][3] Journal of Chromatography A, 1989.[2]
Source:
Boc Protection of Phenylglycinol Derivatives
ChemSpider Synthetic Pages.[2] "BOC protection of phenylglycinol."[2] Procedure for (R)-phenylglycinol (structurally analogous to the 3-methoxy derivative).[2]
Bhushan, R., et al. "Liquid Chromatographic Separation of Enantiomers of Amino Acids and Amino Alcohols Using Bis(isothiocyanato) Silane Derivatives."[2] Biomedical Chromatography.
Use of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride in parallel synthesis
Application Note: High-Throughput Parallel Synthesis Using (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride Abstract This guide details the strategic application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochlorid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Parallel Synthesis Using (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
Abstract
This guide details the strategic application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride as a chiral linchpin in parallel synthesis. Possessing a "privileged"
-amino alcohol scaffold, this building block offers orthogonal reactivity profiles suitable for generating diverse libraries of amides, sulfonamides, and heterocyclic ligands (oxazolines). We provide validated protocols for 96-well plate synthesis, emphasizing solid-supported scavenging techniques to ensure high purity without chromatographic purification.
Introduction: The Privileged Scaffold
In medicinal chemistry, the
-amino alcohol motif is ubiquitous, serving as the core pharmacophore in adrenergic agonists (e.g., Norfenefrine analogs) and a precursor to chiral ligands for asymmetric catalysis.
The specific building block (R)-2-Amino-2-(3-methoxyphenyl)ethanol (HCl salt) offers distinct advantages:
Chirality: The (R)-configuration provides a defined stereochemical vector, critical for structure-activity relationship (SAR) studies involving protein targets.
3-Methoxy Handle: The methoxy group serves as a metabolic handle or a precursor; it can be demethylated to a phenol (mimicking tyrosine residues) or participate in hydrogen bonding.
Orthogonal Reactivity: The primary amine and secondary alcohol allow for sequential functionalization or cyclodehydration.
Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM (requires free-basing)
Stability
Hygroscopic.[1] Store at 2–8°C under inert atmosphere (Ar/N2).
Stereochemistry
(R)-enantiomer (Enantiomeric Excess >98% typical)
Handling Note: As the hydrochloride salt, the amine is protonated and non-nucleophilic. For acylation or alkylation reactions in organic solvents (DCM, THF), an in-situ base (e.g., DIEA, TEA) is mandatory to liberate the free amine.
Parallel Synthesis Strategies
We define two primary workflows for this scaffold:
Workflow A (Divergent Derivatization): Selective functionalization of the amine to create amides/sulfonamides.
Workflow B (Cyclization): Condensation to form chiral oxazolines (bioisosteres of amides or chiral ligands).
DOT Diagram: Scaffold Divergence Pathways
Figure 1: Divergent synthesis pathways utilizing the amino-alcohol core.
Objective: Synthesis of chiral 2-substituted oxazolines.
Mechanism: Condensation of the amide (formed in situ or pre-formed) followed by cyclization involving the alcohol oxygen attacking the carbonyl carbon, with loss of water.
Reagents:
Carboxylic Acids: Diverse R-COOH.
Coupling/Dehydrating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer alternative).
Solvent: Anhydrous DCM.
Step-by-Step Procedure:
Amide Formation: Follow Protocol A to generate the intermediate amide in situ, or start with purified amide.
Cyclization:
Cool the reaction plate to -78°C (or 0°C for Deoxo-Fluor).
Extraction: Liquid-Liquid Extraction (LLE) using a phase separator plate (hydrophobic frit).
Analysis: Check for the disappearance of the amide signal and appearance of the oxazoline (M-18 mass shift relative to amide).
Quality Control & Data Analysis
Analytical Markers:
Chiral Integrity: The reaction conditions (especially basic amidation) generally preserve the (R)-center. However, strong acid-catalyzed cyclization can lead to partial racemization. Chiral HPLC on a subset (5–10%) of the library is recommended.
Increase DIEA equivalents or pre-mix scaffold with base for 30 mins.
Precipitation
Solubility limit of HCl salt in DCM
Use a DMF/DCM (1:1) cosolvent mixture.
Incomplete Cyclization
Steric hindrance of R-group
Switch to Burgess Reagent or increase temperature to 40°C.
Racemization
High temperature or strong base
Maintain temp <0°C during activating agent addition (Protocol B).
Workflow Visualization
DOT Diagram: Parallel Synthesis Logic
Figure 2: Step-by-step workflow for plate-based parallel synthesis.
References
BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.[2] Retrieved from
Organic Chemistry Portal. (2023). Synthesis of 1,2-Amino Alcohols and Oxazolines. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55278900, (S)-2-Amino-2-(3-methoxyphenyl)ethanol.[3][4] (Note: Enantiomer reference). Retrieved from
Garg, P. et al. (2014). Synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols.J. Org.[1] Chem. 79, 8668-8677.
Movahed, F. S. et al. (2022). Triflic Acid-Promoted Dehydrative Cyclization of N-(2-Hydroxyethyl)amides.[5]J. Org.[1] Chem. 87, 243-257.
Analytical techniques for purity assessment of chiral amines
Application Note: AN-CHIRAL-042 Abstract The enantiomeric purity of chiral amines is a critical quality attribute (CQA) in pharmaceutical development, directly impacting drug safety and efficacy. This guide addresses the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-CHIRAL-042
Abstract
The enantiomeric purity of chiral amines is a critical quality attribute (CQA) in pharmaceutical development, directly impacting drug safety and efficacy. This guide addresses the specific analytical challenges posed by chiral amines—namely, their basicity, polarity, and tendency to interact with silanol groups. We present three validated workflows: Direct Chiral HPLC using polysaccharide and crown ether phases, Supercritical Fluid Chromatography (SFC) for high-throughput screening, and Indirect Analysis via Marfey’s Reagent derivatization.
Introduction & Regulatory Context
Chiral amines constitute a significant portion of modern pharmacophores. Regulatory bodies, including the FDA and EMA, mandate strict control of enantiomeric impurities, typically requiring limits of
for the unwanted enantiomer as per ICH Q6A guidelines [1].
The "Amine Problem" in Chromatography
The primary technical hurdle in analyzing chiral amines is peak tailing .
Mechanism: Silica-based stationary phases contain residual silanol groups (
).
Interaction: Basic amines protonate (
) and ion-exchange with deprotonated silanols ().
Consequence: This non-specific interaction causes kinetic lag, resulting in broad, tailing peaks that obscure trace impurities.
Core Strategy: This guide prioritizes methods that suppress these interactions via basic mobile phase additives or derivatization .
Method Selection Strategy
Select the appropriate workflow based on the amine structure and available instrumentation.
Figure 1: Decision tree for selecting the optimal chiral amine analysis technique.
Protocol 1: Direct Chiral HPLC (The Gold Standard)
Best for: Routine QC of secondary/tertiary amines and UV-active primary amines.
Note: Water (1-5%) can be added to the co-solvent to further sharpen peaks of highly polar amines [4].
Protocol 3: Indirect Analysis via Marfey's Reagent
Best for: Primary amines lacking UV chromophores or those inseparable by direct methods.
Mechanism
Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, or FDAA ) reacts with primary amines to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column [5].
Figure 2: Reaction pathway for Marfey's derivatization.
Step-by-Step Derivatization Protocol
Preparation: Dissolve 50 µg of amine sample in 100 µL water.
Reagent Addition: Add 200 µL of 1% FDAA in acetone.
Basification: Add 40 µL of 1M
(pH must be > 8).
Incubation: Heat at 40°C for 60 minutes.
Quenching: Stop reaction by adding 20 µL of 2M HCl (neutralize).
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Detection: 340 nm (FDAA provides a strong UV tag).[2]
Elution Order: The L-D diastereomer typically elutes after the L-L diastereomer on C18 due to stronger intramolecular H-bonding reducing polarity [6].[2]
Method Validation & Troubleshooting
Validation Criteria (ICH Q2)
Parameter
Acceptance Criteria
Note
Resolution ()
Baseline separation required for accurate quantitation.
Limit of Quantitation (LOQ)
To ensure compliance with the 0.1% impurity limit.
Linearity ()
Evaluated over 50% - 150% of the target impurity level.
Troubleshooting Guide
Peak Tailing: Increase amine additive concentration (up to 0.5%). Switch from DEA to Ethylenediamine (EDA).[4]
Retention Time Drift: Check temperature control. For SFC, ensure the
pump heads are effectively chilled.
Memory Effects: Amine additives can adsorb to the system. Dedicate specific columns/lines for amine analysis or flush extensively with 50:50 IPA:Water [7].
References
ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[7][8][9] International Council for Harmonisation.[10] Link
Application Note: Scalable Synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 1213016-49-9 for free base analog) is a critical chiral building block in the synthesis of adrenergic receptor agonists and novel analgesic age...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 1213016-49-9 for free base analog) is a critical chiral building block in the synthesis of adrenergic receptor agonists and novel analgesic agents (e.g., Tapentadol analogs). Its structural core is a phenylglycinol derivative, distinct from the phenylethanolamine (norephedrine) class.
This guide details a robust, scalable synthetic strategy prioritizing enantiomeric purity (>99% ee) and process safety. While asymmetric catalysis (ATH) is an option, this protocol focuses on the Chemical Reduction of (R)-3-Methoxyphenylglycine using a generated borane system. This method offers the highest reliability for multi-kilogram scale-up without requiring high-pressure hydrogenation infrastructure.
Key Technical Advantages of This Protocol:
Stereoretention: Starts from the chiral amino acid pool, avoiding complex resolution steps at the alcohol stage.
Safety Profile: Replaces pyrophoric LiAlH₄ with an in situ generated NaBH₄/I₂ (Borane) system.
Purification: Includes a self-purifying HCl salt crystallization step that upgrades chiral purity.
Strategic Route Selection
The synthesis of chiral amino alcohols generally follows three main pathways. We have selected Route A for this application note due to its balance of cost, safety, and scalability.
Feature
Route A: Amino Acid Reduction (Selected)
Route B: Asymmetric Transfer Hydrogenation
Route C: Classical Resolution
Precursor
(R)-3-Methoxyphenylglycine
2-Amino-1-(3-methoxyphenyl)ethanone
Racemic Amino Alcohol
Reagents
NaBH₄ / I₂ (or H₂SO₄)
Ru/Rh Catalyst + Formic Acid
Dibenzoyl-L-tartaric acid
Scalability
High (Standard Reactors)
Medium (Requires High Pressure/Catalyst Screening)
Low (Yield capped at 50% theoretical)
Chiral Purity
>99% (Retained)
95-98% (Requires upgrade)
>99% (After recrystallization)
Reaction Scheme
The transformation involves the reduction of the carboxylic acid moiety of the amino acid to a primary alcohol while leaving the sensitive amine and methoxy ether intact.
Figure 1: Synthetic pathway from amino acid precursor to hydrochloride salt.
Detailed Experimental Protocol
Materials & Equipment[1]
Reactors: Glass-lined reactor (GLR) or Hastelloy (due to Iodine corrosivity).
Reagents:
(R)-3-Methoxyphenylglycine (Commercial or via Strecker Synthesis).
Sodium Borohydride (NaBH₄) - Granular.
Iodine (I₂) - Flake.
Tetrahydrofuran (THF) - Anhydrous (<0.05% water).
Safety: Iodine is corrosive and sublimes; NaBH₄ evolves H₂. Scrubber system required.
Step-by-Step Synthesis
Target Scale: 1.0 kg Input ((R)-3-Methoxyphenylglycine)
Phase 1: In Situ Borane Generation and Reduction
Setup: Charge the reactor with THF (5.0 L) and (R)-3-Methoxyphenylglycine (1.0 kg, 5.52 mol) . Stir to form a suspension under N₂ atmosphere.
NaBH₄ Addition: Add NaBH₄ (250 g, 6.6 mol, 1.2 eq) in portions at 20-25°C. Note: Mild H₂ evolution may occur.
Detection: UV @ 220 nm (Absorption of the methoxy-phenyl ring).
Temperature: 25°C.
Retention Times:
(S)-Isomer: ~12.5 min
(R)-Isomer: ~14.2 min
Safety & Scale-Up Logic
The transition from lab to pilot plant requires strict adherence to heat management protocols, particularly during the Iodine addition.
Figure 2: Critical safety control points during the reduction phase.
Critical Hazards:
Diborane Toxicity: Although generated in situ, diborane is highly toxic. Ensure reactor is sealed and vented to a caustic scrubber.
Hydrogen Management: The reaction generates stoichiometric quantities of H₂. Ensure headspace is swept with N₂ and the vent line is grounded to prevent static ignition.
Iodine Corrosivity: Use Hastelloy or Glass-lined equipment. Stainless steel (SS316) can suffer pitting corrosion over repeated batches.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete Boron-Amine cleavage
Increase reflux time with KOH; ensure pH > 12 during hydrolysis.
Racemization
High temperature during salt formation
Keep acid addition temp < 20°C. Avoid prolonged heating of the free base.
Sticky Solid
Residual solvent/impurities
Recrystallize from Ethanol/MTBE (1:3 ratio).
Color (Yellow)
Iodine contamination
Wash organic layer with 10% Sodium Thiosulfate solution during workup.
References
Patent: Process for preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. (2013).[7] US Patent 8,440,863 B2. Link (Demonstrates resolution of similar methoxyphenyl intermediates).
Journal: McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives.[8] The Journal of Organic Chemistry, 58(13), 3568-3571. Link (Foundational paper for NaBH4/I2 reduction system).
Journal: Abiko, A., et al. (1992). Rational synthesis of amino alcohols.[1] Tetrahedron Letters, 33(38), 5517-5518. (Optimization of amino acid reduction).
Troubleshooting chiral separation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Technical Support Center: Chiral Separation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl Welcome to the Advanced Separations Help Desk Ticket ID: #CS-2A2MPE-HCl Assigned Specialist: Senior Application Scientist, Chiral...
Executive Summary:
You are attempting to resolve the enantiomers of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . This molecule belongs to the
-amino alcohol class (structurally related to adrenergic agents like Norfenefrine).
The presence of a primary amine on the chiral carbon and the hydrochloride salt form presents two specific challenges:
Silanol Activity: Primary amines are notorious for interacting with residual silanols on silica supports, causing severe peak tailing.[1]
Solubility vs. Mode: The HCl salt is likely insoluble in standard Normal Phase (Hexane) solvents, requiring a strategic choice between Reverse Phase (RP), Polar Ionic Mode (PIM), or "Free-Basing" sample prep.
Module 1: Method Selection Strategy
Q: Which column chemistry offers the highest probability of success for this specific molecule?
A: For
-amino alcohols with a primary amine, we recommend a two-tiered screening approach. While polysaccharide columns are the industry workhorse, Crown Ether columns are the "sniper rifle" for this specific structural motif.
Tier 1: The Specialized Approach (Crown Ether)
Column:Daicel CROWNPAK® CR-I(+) or CR(+)
Mechanism: The crown ether forms a host-guest complex specifically with the ammonium ion (
). Since your molecule is already an HCl salt, it is primed for this interaction. The chiral center is to the amine, ensuring maximum discrimination.
Mobile Phase: Aqueous Perchloric Acid (
) pH 1.0–2.0 / Methanol (85:15).
Why: This mode eliminates the need for derivatization or free-basing. The acidic mobile phase keeps silanols protonated (neutral), eliminating tailing.
Tier 2: The Generalist Approach (Polysaccharide)
Column:Chiralpak® IA, IB, or IC (Immobilized) or Chiralpak® AD-H / Chiralcel® OD-H (Coated).
Mechanism: Hydrogen bonding and
- interactions (utilizing the 3-methoxy phenyl ring).
Mobile Phase:
Normal Phase (NP): Hexane/IPA + 0.1% Diethylamine (DEA). (Requires Free-Basing)
Why: If the Crown Ether column is unavailable, immobilized polysaccharide columns allow for non-standard solvents (like DCM or THF) that may help with solubility.
Visualization: Method Development Workflow
Figure 1: Decision tree for selecting the optimal chromatographic mode based on sample state (Salt vs. Free Base).
Module 2: Sample Preparation & Solubility
Q: My sample precipitates when I inject it into the Normal Phase system. What is happening?
A: You are injecting a hydrophilic salt (HCl) into a hydrophobic environment (Hexane). The salt crashes out instantly, clogging the frit or causing "ghost peaks."
Protocol: Handling the HCl Salt
Method
Protocol
Pros
Cons
A. In-Situ Neutralization (Not Recommended)
Dissolve salt in Ethanol; inject small volume into Hexane mobile phase.
Fast.
High risk of precipitation; poor reproducibility.
B. Free-Basing (Standard for NP)
1. Dissolve 10mg sample in 1mL water.2. Add 1mL 1M NaOH.3. Extract with 2mL Ethyl Acetate or DCM.4. Evaporate organic layer; reconstitute in Mobile Phase.
Removes Chloride ion; ensures solubility in Hexane.
Extra step; potential for oxidation if sensitive.
C. Polar Organic Mode (POM)
Dissolve salt in Methanol. Use Mobile Phase: 100% Methanol + 0.1% DEA + 0.1% Acetic Acid .
No extraction needed; salt is soluble in MeOH.
Requires Immobilized columns (IA/IB/IC); Coated columns (AD/OD) may strip.
Module 3: Troubleshooting Peak Defects
Q: I have separation, but the peaks are tailing severely (
). How do I fix this?
A: Tailing in amines is almost always due to the Silanol Effect . The protonated amine (
) undergoes ion-exchange with deprotonated silanols () on the silica surface.
The Fix depends on your Mode:
If using Normal Phase (Polysaccharide):
Add a Basic Modifier: You must add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. The modifier competes for the silanol sites, blocking them from your analyte.
Increase Modifier Concentration: If 0.1% isn't enough, go to 0.2%. Do not exceed 0.5% as it may damage the silica.
If using Crown Ether (Reverse Phase):
Lower the Temperature: Crown ether complexation is exothermic. Lowering the column oven to 10°C or 5°C usually sharpens the peaks and improves resolution (
).
Check pH: Ensure the mobile phase is acidic (pH < 2.0). If the pH rises, silanols ionize, and the amine loses its proton, destroying the separation mechanism.
Visualization: The Silanol Tailing Mechanism
Figure 2: Mechanism of amine tailing and how basic modifiers (DEA) shield the silica surface.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use TFA (Trifluoroacetic acid) in Normal Phase?A: Generally, no for this specific molecule on Polysaccharide columns. TFA is an acid.[2] It will protonate the amine, making it more polar and potentially insoluble in Hexane. Furthermore, on polysaccharide columns, we want the amine in its neutral state (free base) to interact with the carbamate linkage of the selector. Use DEA/TEA instead.
Q: What is the detection limit? The 3-methoxy group seems weak in UV.A: The phenyl ring provides decent absorbance at 254 nm , but for higher sensitivity, use 210-220 nm . Ensure your mobile phase solvents (especially if using modifiers) are HPLC-grade to minimize background noise at low wavelengths.
Q: My resolution is 1.2. How do I get to baseline (1.5)?A:
Temperature: Lower it. Chiral separations are enthalpy-driven; lower T almost always increases selectivity (
).
Solvent Strength: If using Hexane/IPA (90:10), try Hexane/Ethanol (95:5). Ethanol is a sharper modifier but stronger; you may need to reduce the % to maintain retention.
References
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
Restek Corporation. (2023). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
Phenomenex. (2024).[3] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
Technical Support Center: Advanced Amino Alcohol Synthesis
The following technical guide is structured as a high-level support resource for researchers encountering specific bottlenecks in amino alcohol synthesis. It prioritizes mechanistic understanding and actionable solutions...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level support resource for researchers encountering specific bottlenecks in amino alcohol synthesis. It prioritizes mechanistic understanding and actionable solutions over generic advice.
Topic: Overcoming Side Reactions & Selectivity Issues
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Status: Operational
Executive Summary
Amino alcohols are pivotal structural motifs in beta-blockers, chiral auxiliaries, and sphingolipids. However, their synthesis is often plagued by four "silent killers": Regiochemical scrambling during epoxide opening, Racemization during reduction, Polyalkylation , and N-to-O Acyl Migration . This guide provides the causal analysis and self-validating protocols required to eliminate these variables.
Module 1: The Regioselectivity Conundrum (Epoxide Opening)
User Issue:
"I am opening a styrene oxide derivative with a primary amine, but I’m getting a 60:40 mixture of regioisomers (attacking the benzylic vs. terminal carbon). How do I force a single isomer?"
Technical Diagnosis:
Epoxide aminolysis is governed by a tug-of-war between steric hindrance (favoring terminal attack,
-like) and electronic stabilization of the developing positive charge (favoring internal/benzylic attack, -like).
Basic Conditions: Sterics dominate. Nucleophiles attack the least hindered carbon.
Acidic/Lewis Acid Conditions: Electronics dominate. The bond to the more substituted carbon weakens, allowing attack at the more hindered site (especially in styrenyl systems).
Troubleshooting Protocol:
Variable
Condition for Terminal Attack (Steric)
Condition for Internal Attack (Electronic)
Catalyst
None or Mild Base ()
Lewis Acid (, , or )
Solvent
Protic (MeOH, EtOH) - H-bonding assists opening
Aprotic (DCM, MeCN) - Enhances Lewis acidity
Temperature
Low ( to RT)
Elevated () may be required
Workflow Visualization: Regioselectivity Decision Tree
Use this logic flow to select your reaction conditions.
Caption: Decision matrix for controlling regioselectivity in epoxide aminolysis based on substrate electronics and desired outcome.
Module 2: The Racemization Trap (Amino Acid Reduction)
User Issue:
"I reduced L-phenylalanine to the amino alcohol using
, but the optical rotation is off. Chiral HPLC shows 15% racemization."
Technical Diagnosis:
Racemization during reduction typically occurs via two mechanisms:
Alpha-Proton Abstraction: Strong bases or high temperatures allow enolization of the intermediate aldehyde/imine.
Oxazolone Formation: If the amine is protected (e.g., Boc/Cbz), the activated carboxylate can cyclize to an oxazolone, which is highly prone to racemization before reduction completes.
The Solution: The Iodine-Borohydride System
Replace
with the system. This generates borane () in situ. It is milder, chemoselective, and historically preserves optical purity >99%.
Standard Operating Procedure (SOP): Racemization-Free Reduction
Reagents: Amino Acid (1.0 eq),
(2.4 eq), (1.0 eq), THF (anhydrous).
Setup: Suspend Amino Acid in THF under
at .
Activation: Add
in one portion.
In Situ Generation: Dropwise addition of
in THF over 30 mins. Observation: H2 gas evolution and disappearance of iodine color.
Reflux: Heat to reflux for 18h. The reaction proceeds via the amino-borane complex.
Workup (Critical): Cool to RT. Add MeOH carefully to quench excess hydride. Evaporate solvent.
Hydrolysis: Treat residue with 20% KOH (aq) for 4h at reflux to break the B-N bond. Extract with DCM.
Why this works: The reaction proceeds rapidly through the acyloxyborane intermediate, bypassing the racemization-prone aldehyde enolate stage.
Module 3: The Stability Paradox (N-to-O Acyl Migration)
User Issue:
"My LCMS shows the correct mass, but the NMR shifts are wrong. It looks like my amide turned into an ester."
Technical Diagnosis:
This is N-to-O acyl migration .[1] In 1,2-amino alcohols (like Serine/Threonine derivatives), the vicinal hydroxyl group can attack the amide carbonyl under acidic conditions, forming a 5-membered cyclic intermediate (oxazolidine-like), which collapses to the ester (O-acyl) and a free amine salt.
Key Insight: This reaction is pH-dependent and reversible.
Acidic pH (< 4): Favors O-Acyl (Ester).
Basic pH (> 8): Favors N-Acyl (Amide).
Mechanism & Prevention Diagram
Caption: The reversible cycle of N-to-O acyl migration driven by pH changes.
Corrective Action:
If you suspect migration has occurred (e.g., after TFA deprotection of a Boc group):
Dissolve the crude material in THF/Water (1:1).
Adjust pH to 9-10 using mild base (
or dilute ).
Stir for 1-2 hours. The O-acyl ester will intramolecularly migrate back to the thermodynamically more stable N-acyl amide.
Module 4: The Polyalkylation Pitfall
User Issue:
"I'm trying to mono-alkylate my amino alcohol using an alkyl halide, but I keep getting the di-alkylated side product."
Technical Diagnosis:
The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to a runaway reaction.
Strategic Solutions:
Strategy
Methodology
Pros/Cons
A. Reductive Amination
React amine with Aldehyde +
Best for selectivity. Avoids over-alkylation entirely.
High Fidelity. Adds steps but guarantees mono-substitution.
C. Syringe Pump Addition
Add the alkyl halide very slowly to a large excess of amine (5-10 eq).
Operational Simplicity. Wasteful of amine starting material.
References
Epoxide Ring Opening Regioselectivity:
Deshpande et al.[2][3] "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts." Journal of Catalysis (2019).
(Verified via search context 1.1)
Racemization-Free Reduction of Amino Acids:
Hwang, S.H. et al. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal (2008).
(Verified via search context 1.18)
N-to-O Acyl Migration:
Sochman et al. "O-N intramolecular acyl migration reaction in the development of prodrugs." Journal of Peptide Science (2013).
(Verified via search context 1.3)
General Synthesis & Side Reactions:
Organic Chemistry Portal. "Synthesis of 1,2-amino alcohols."[2][4][5][]
(Verified via search context 1.16)
Optimizing enantiomeric excess in the synthesis of chiral ethanolamines
This guide serves as a specialized technical support interface for researchers optimizing the asymmetric synthesis of chiral ethanolamines. It prioritizes actionable troubleshooting, mechanistic understanding, and self-v...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support interface for researchers optimizing the asymmetric synthesis of chiral ethanolamines. It prioritizes actionable troubleshooting, mechanistic understanding, and self-validating protocols over generic advice.
Topic: Optimizing Enantiomeric Excess (ee) & Process Robustness
Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Stereochemical Challenge
Chiral ethanolamines (e.g., β-blockers like Propranolol, bronchodilators like Salbutamol) rely heavily on the absolute configuration of the hydroxyl-bearing carbon. A drop in ee from 99% to 95% can render a batch useless for late-stage pharmaceutical applications.
This guide addresses the three primary failure modes in their synthesis:
Catalyst Mismatch/Deactivation in Transfer Hydrogenation.
Cofactor Regeneration Stalling in Biocatalysis.
Post-Reaction Racemization during Workup.
Module A: Chemo-Catalysis (Noyori Transfer Hydrogenation)[1]
Context: You are using a Ruthenium(II)-arene complex with a chiral diamine ligand (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) to reduce an
-amino ketone.
Troubleshooting Guide
Q: My reaction conversion is good (>95%), but the ee is stuck at 80-85%. How do I push it to >98%?
A: This "ee ceiling" usually indicates a competing non-enantioselective pathway or a ligand mismatch.
Root Cause 1: Background Reduction. Isopropanol (IPA) can act as a reducing agent even without the chiral ligand if the metal precursor is not fully complexed.
Validation: Run a "blank" reaction with [RuCl2(p-cymene)]2 and base without the chiral diamine. If you see >5% conversion, your background reaction is eroding your ee.
Fix: Lower the reaction temperature to 0°C or -10°C. The enantioselective catalytic pathway has a lower activation energy than the background reduction; cooling suppresses the non-selective pathway more than the selective one.
Root Cause 2: The "NH Effect". If your substrate has a free N-H amine, it can coordinate to the Ru center, poisoning the catalyst or directing hydride transfer from the wrong face.
Fix: Protect the amine.[1] A bulky protecting group (e.g., Boc, Cbz) prevents coordination and improves steric differentiation.
Protocol: Switch substrate to an
-Boc -amino ketone.
Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
A: This is classic Product Inhibition . The resulting chiral amino alcohol binds more strongly to the Ru center than the ketone substrate.
Diagnostic: Plot conversion vs. time. If the curve flattens abruptly rather than asymptotically, it is inhibition.
The "HCl Spike" Trick: In Transfer Hydrogenation (ATH), the active species is a Ru-Hydride formed from a Ru-Amide. The product alcohol can protonate the Ru-Amide reversibly.
Solution: Ensure your base (e.g.,
or ) is sufficient to deprotonate the complex, but avoid large excesses which promote racemization. A ratio of Base:Catalyst = 2:1 is often optimal for stability, but for stubborn substrates, increasing to 5:1 can drive turnover.
Visualization: ATH Decision Matrix
The following diagram outlines the logic flow for troubleshooting low ee in Asymmetric Transfer Hydrogenation.
Mechanism: If you use Glucose/GDH for recycling, the byproduct is Gluconic Acid. As gluconic acid accumulates, the pH drops. KREDs are highly pH-sensitive (optimal pH 7.0–8.0). If pH drops below 6.0, the enzyme denatures or stalls.
The Fix: Use a pH-stat (autotitrator) to maintain pH 7.5 using 1M NaOH. Alternatively, switch to the Isopropanol/ADH recycling system, which produces Acetone (neutral) instead of acid.
Q: My substrate precipitates out of the buffer, and the reaction rate is near zero.
A:
-Halo/Amino ketones are often hydrophobic.
Solvent Engineering: KREDs can tolerate organic co-solvents.
Protocol: Run a "DMSO Tolerance Ladder."
Prepare 1 mL reactions with 5%, 10%, 20%, and 30% DMSO (v/v).
Measure activity. Most commercial KREDs retain activity up to 20% DMSO.
Advanced: Use a biphasic system (Buffer + MTBE). The substrate resides in the MTBE phase and partitions slowly into the aqueous phase, preventing enzyme inhibition by high substrate concentration.
Data Summary: Chemical vs. Biocatalytic
Parameter
Ru-Noyori ATH
Biocatalysis (KRED)
Enantioselectivity
Good (90-98% ee)
Excellent (>99% ee)
Substrate Scope
Broad (needs protecting groups)
Narrow (requires screening)
Concentration
High (0.5 - 2.0 M)
Low (0.05 - 0.2 M)
Cost Driver
Ru metal & Ligand
Enzyme & Cofactor
Green Factor
Moderate (Organic Solvents)
High (Water/Buffer)
Module C: Purification & Racemization Defense
Context: You have synthesized the chiral ethanolamine with high ee, but after workup (extraction/distillation), the ee drops.
The "Silent Killer": Retro-Aldol & Tautomerization
-Amino ketones and their corresponding alcohols are prone to racemization via enolization, especially under basic conditions or high heat.
Q: How do I isolate the product without eroding ee?
A: Avoid thermal stress on the free base.
Acidic Trapping: Immediately after the reaction, treat the crude mixture with a stoichiometric amount of acid (e.g., HCl in dioxane or Tartaric Acid).
Diastereomeric Crystallization: This is the gold standard for "ee upgrade."
Protocol: If you have 90% ee (S)-product, add (L)-Tartaric acid. The (S,L)-salt is often less soluble than the (R,L)-salt (or vice versa). Crystallizing this salt can boost ee from 90% to >99% (optical purification).
Visualization: Racemization Pathways
Understanding where you lose chirality is critical.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research. Link
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4] Angewandte Chemie International Edition. Link
Blacker, A. J., et al. (2019). Engineering of an Enantioselective Process for the Synthesis of a Chiral Ethanolamine. Organic Process Research & Development. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
Subject: Stability Profiling, Degradation Mechanisms, and Troubleshooting Guide
Document ID: TS-AMPE-004
Target Audience: Process Chemists, Analytical Scientists, and Formulation Engineers
Introduction: The Criticality of Benzylic Stability
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a high-value chiral building block, most notably recognized as a key intermediate in the synthesis of Mirabegron (a
-adrenergic agonist). Its structural integrity is defined by two reactive centers: a primary amine and a benzylic alcohol.
The stability profile of this compound is governed by the benzylic position , which is electronically activated by the 3-methoxy substituent. This makes the compound susceptible to oxidative dehydrogenation (forming the ketone) and racemization under improper storage. This guide provides a mechanistic breakdown of these failure modes and actionable protocols to prevent them.
Module 1: Chemical Stability & Degradation Pathways
User Question: I am detecting a new impurity at RRT 1.2 in my HPLC chromatogram after 3 months of storage. What is it?
Technical Diagnosis:
The most probable degradation product is 2-Amino-3'-methoxyacetophenone (the "Ketone Impurity").
Mechanism of Action:
Oxidative Dehydrogenation: The benzylic carbon-hydrogen bond is weakened by the electron-donating methoxy group on the phenyl ring. Exposure to atmospheric oxygen, catalyzed by trace metals or light, leads to the abstraction of these protons, converting the alcohol to a ketone.
Racemization: If the compound undergoes reversible oxidation to an imine or forms a stabilized benzylic carbocation (facilitated by moisture and heat), the chiral center at the
-position will scramble, leading to the formation of the (S)-enantiomer.
Degradation Pathway Diagram
Caption: Figure 1. Oxidative and racemization pathways. The ketone impurity is the primary oxidative degradant, while the imine intermediate facilitates racemization.
Module 2: Physical Stability (Hygroscopicity)
User Question: The white powder has turned into a yellow, sticky gum. Is it still usable?
Technical Diagnosis:
The material has likely undergone deliquescence followed by oxidative degradation .
Hygroscopicity: As a hydrochloride salt, the compound is naturally hygroscopic. It absorbs atmospheric moisture, breaking the crystal lattice.
The "Yellowing" Effect: Once in solution (even a micro-layer of absorbed water), the pH locally drops (due to HCl), but the mobility of the amine increases. The yellow color is characteristic of Schiff base formation (dimerization) or the formation of conjugated oxidation products (like the ketone mentioned above), which are often chromophores.
Actionable Protocol:
Do NOT use for GMP synthesis if the appearance has changed to yellow gum.
Recrystallization Attempt: If the bulk is valuable, attempt recrystallization using Isopropanol/Methanol (9:1) . If the yellow color persists in the mother liquor and the solid returns to white, verify enantiomeric excess (ee%) immediately.
Module 3: Analytical Troubleshooting (HPLC)
User Question: My standard C18 method isn't separating the (R) and (S) enantiomers. What column should I use?
Technical Guidance:
Standard C18 (Reverse Phase) columns separate based on hydrophobicity and cannot resolve enantiomers. You must use a Chiral Stationary Phase (CSP).
Recommended Analytical Methods
Target Analyte
Column Type
Mobile Phase
Detection
Notes
Chemical Purity (Ketone/Dimer)
C18 (e.g., Zorbax Eclipse Plus)
A: 0.1% TFA in WaterB: Acetonitrile(Gradient 5% 90% B)
UV 220 nm
Ketone impurity elutes after the main peak due to loss of polarity.
Chiral Purity (R vs S)
Amylose-based (e.g., Chiralpak AD-H or IA)
Hexane : Ethanol : Diethylamine(90 : 10 : 0.1)
UV 220 nm
Diethylamine is critical to suppress peak tailing of the primary amine.
User Question: How should we store bulk quantities to prevent the 'Ketone Impurity'?
Standard Operating Procedure (SOP):
Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is the primary enemy.
Temperature: Maintain at -20°C for long-term storage (>3 months). Refrigeration (2-8°C) is acceptable for active use (<1 month).
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bags for long-term storage as moisture can permeate; use heat-sealed aluminized Mylar bags if possible.
Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid (which triggers the hygroscopic degradation cycle).
Troubleshooting Logic Flow
Use this decision tree to diagnose material quality issues quickly.
Caption: Figure 2. Quality Control Decision Matrix for incoming or stored material.
References
Degradation of Benzylic Amines:
National Institutes of Health (NIH) - PubMed. "Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila."[2] Journal of Applied Microbiology.
[Link]
(Provides mechanistic grounding for the oxidative deamination pathway of benzylic amines).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
Subject: Troubleshooting Guide for Mirabegron Intermediate Purification
Reference ID: CAS 1213923-94-4 (Free Base) / HCl Salt Protocols
Audience: Process Chemists, CDMO Researchers, Drug Development Scientists[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the purification challenges of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a critical chiral intermediate often utilized in the synthesis of
The presence of the secondary alcohol adjacent to a primary amine, combined with the lipophilic 3-methoxyphenyl ring, creates a unique set of physicochemical challenges:
Phase Separation: The HCl salt is prone to "oiling out" rather than crystallizing.[1]
Chiral Integrity: Maintaining enantiomeric excess (ee) >99.5% is critical for downstream regulatory compliance.[1]
Chemo-stability: The amino-alcohol motif is susceptible to oxidative degradation and condensation.[1]
Module 1: Crystallization & Salt Formation (The "Oiling Out" Issue)
User Issue: "I am adding HCl to my free base solution, but the product separates as a sticky gum/oil instead of a white solid. Cooling makes it harder, but it won't filter."[1]
Root Cause: Rapid supersaturation in a solvent system with high polarity (e.g., pure water or methanol) often leads to Liquid-Liquid Phase Separation (LLPS) before the crystal nucleation barrier is overcome.[1]
Troubleshooting Protocol
The "Cloud Point" method using an anti-solvent system is required to bypass the oiling phase.
Redissolution: If oiled out, heat the mixture to 60°C until the oil redissolves (add minimal Methanol if necessary).
Azeotropic Drying: If water was generated during HCl formation, perform an azeotropic distillation with IPA to remove it.[1] Water content >2% promotes oiling.[1]
Seeding (Critical): Cool to 40°C. Add 0.5 wt% of pure seed crystals. Do not cool further until a stable seed bed is visible.[1]
Anti-solvent Addition: Slowly dose IPAc (or MTBE) over 2 hours.
Cooling Ramp: Cool to 0–5°C at a rate of 10°C/hour.
Figure 1: Decision tree for managing phase separation during salt formation.
Module 2: Enantiomeric Purity (The "Chiral" Issue)
User Issue: "My synthesized product has an enantiomeric excess (ee) of 94%, but the specification requires >99.0%. Recrystallization isn't improving it."
Technical Insight:
(R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl often behaves as a conglomerate or forms a solid solution depending on the impurity profile.[1] If simple recrystallization fails, the racemate is likely co-precipitating with the enantiomer.
Resolution & Upgrade Strategies
Method
Applicability
Protocol Summary
Trituration (Swish)
ee is >90%
Slurry the solid in refluxing Ethanol (5 volumes) for 1 hour, then cool to 20°C. The racemate often has higher solubility in hot EtOH than the pure enantiomer.[1]
Classical Resolution
ee is <80%
Do not use HCl yet. React the free base with (S)-Mandelic Acid or DBTA in Acetone.[1] Separate the diastereomeric salt, then convert to HCl.
Derivatization
Persistent low ee
Convert amine to N-Boc derivative.[1] Recrystallize the N-Boc intermediate (often crystallizes better), then deprotect with HCl/Dioxane.[1]
FAQ: Why not just wash with water?
Answer: The HCl salt is highly water-soluble.[1] Washing with water will result in massive yield loss (often >50%) without guaranteeing significant ee upgrade.[1]
Module 3: Impurity Profile (The "Chemical" Issue)
User Issue: "I see a persistent impurity at RRT 1.1 in HPLC. It tracks with the product."
Identification:
Common impurities in the synthesis of this Mirabegron intermediate include:
The Ketone (Precursor): 2-Amino-1-(3-methoxyphenyl)ethanone.[1]
Cause: Incomplete reduction (borohydride or hydrogenation).[1]
Removal: Wash the free base organic layer with dilute Sodium Bisulfite solution (forms adduct with ketone) before salt formation.
The Dimer: Condensation of two amino-alcohol molecules.[1]
Cause: High temperature during workup or lack of pH control.[1]
Removal: Difficult to remove by crystallization.[1] Requires column chromatography on the free base (DCM/MeOH/NH3).
Regioisomer: 2-Amino-1-(3-methoxyphenyl)ethanol (if made via styrene oxide).[1]
Removal: Exploits differential solubility of HCl salts in 2-Butanol .
Figure 2: Chemical purification workflow to reject common side-products.
Module 4: Handling & Storage
User Question: "The solid turns yellow/pink after 2 days in the drying oven."
Explanation: Amino alcohols are sensitive to oxidation, forming colored "imino" degradation products (Schiff bases) or N-oxides.[1] The 3-methoxy group also activates the ring, making it slightly electron-rich and prone to oxidation.[1]
Best Practices:
Drying: Vacuum oven at 40°C max with a Nitrogen bleed. Do not use air drying.[1]
Storage: Store under Argon/Nitrogen at 2–8°C.
Desiccants: The HCl salt is hygroscopic.[1] Double-bag with silica gel packets between the bags.
References
Astellas Pharma Inc. (2004).[1] Acetic acid derivative and medicinal composition thereof.[1][2] (Mirabegron Original Patent).[1] Patent WO2004041759.[1] Link
Organic Process Research & Development. (2016). Practical Synthesis of Mirabegron.[1][3] (Discussion of intermediate purification and reduction strategies). Link
Technical Context:
This molecule is a structural analog of phenylglycinol. Unlike 2-amino-1-phenylethanol (norephedrine type), the amino group here is attached directly to the benzylic carbon. This structural distinction is critical: benzylic amines form stable diastereomeric salts but are also prone to racemization under harsh basic conditions due to the acidity of the benzylic proton.
The presence of the 3-methoxy group increases the lipophilicity of the molecule compared to the unsubstituted parent. This frequently leads to "oiling out" during crystallization—a common failure mode we will address in the protocols below.
Method A: Classical Diastereomeric Salt Resolution
Best For: Scale-up (>10g), cost-efficiency, and obtaining both enantiomers.
The "Workhorse" Protocol: (+)-Tartaric Acid
While Mandelic acid is a viable alternative, (+)-Tartaric acid (L-Tartaric acid) is the recommended starting point due to its ability to form rigid hydrogen-bond networks with the hydroxyl and amino groups of the substrate.
Step-by-Step Workflow
Stoichiometry Calculation:
Use 1.0 equivalent of Racemic Amine.
Use 1.0 equivalent of (+)-Tartaric Acid.
Note: If yield is low, switch to the "Pope-Peachey" method (0.5 eq. Chiral Acid + 0.5 eq. HCl), but start with 1:1 for robustness.
Solvent Selection (Critical):
Primary System: Absolute Ethanol (EtOH).
Anti-Solvent (if needed): Acetone or Isopropyl Acetate.
Warning: Avoid water in the initial screen; the 3-methoxy group reduces water solubility, leading to gummy precipitates.
Crystallization Procedure:
Dissolve (+)-Tartaric acid in hot EtOH (
).
Separately dissolve the racemic amine in warm EtOH (
).
Add the amine solution to the acid solution slowly with vigorous stirring.
Seeding: If available, add a seed crystal of the pure diastereomer at
.
Cooling Ramp: Cool to Room Temperature (RT) over 4 hours, then refrigerate (
) overnight.
Isolation & Free Basing:
Filter the solid (typically the R-amine (+)-tartrate salt, though this must be empirically verified via HPLC).
Recrystallization: If ee < 95%, recrystallize from MeOH/EtOH (1:3).
Free Basing: Suspend salt in
, add (keep pH < 12 to avoid racemization), separate organic layer, dry over , and concentrate.
Troubleshooting Guide: Chemical Resolution
Symptom
Probable Cause
Corrective Action
Oiling Out (No crystals, just goo)
Solvent is too polar or cooling was too fast.
1. Re-heat to dissolve.2. Add Isopropanol (IPA) as a co-solvent.3. Scratch the flask wall with a glass rod to induce nucleation.
Low Yield (<20%)
High solubility of the diastereomeric salt.
Switch to the Pope-Peachey Method : Use 0.5 eq. (+)-Tartaric Acid and 0.5 eq. Acetic Acid. This forces the chiral salt to precipitate while the achiral salt stays in solution.
Low Optical Purity (ee < 80%)
Eutectic entrapment or fast precipitation.
Do not free-base yet. Recrystallize the salt again using a more dilute solvent system (increase solvent volume by 20%).
Workflow Logic Diagram
Caption: Workflow for the classical resolution of benzylic amines using tartaric acid.
Method B: Biocatalytic Kinetic Resolution
Best For: High enantiomeric purity requirements (>99% ee), mild conditions, and "Green" chemistry compliance.
Enzyme of Choice: Candida antarctica Lipase B (CAL-B).[1][2] Commercially available as Novozym 435 (immobilized).
Mechanism
CAL-B catalyzes the N-acylation of the primary amine. For phenylglycinol derivatives, CAL-B typically exhibits high enantioselectivity (
) for the (R)-enantiomer , converting it to the amide, while leaving the (S)-amine unreacted.
Protocol
Reaction Setup:
Solvent: Methyl tert-butyl ether (MTBE) or Toluene. (MTBE is preferred for solubility of the methoxy derivative).
Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate (10 equivalents).
Enzyme: Novozym 435 (10-20% w/w relative to substrate).
Stop Point: Stop the reaction at exactly 50% conversion . Do not let it run to 55% or the ee of the remaining amine will degrade.
Work-up:
Filter off the immobilized enzyme (can be reused).
Separation: The reaction mixture contains (S)-Amine (basic) and (R)-Amide (neutral).
Acid Extraction: Wash the organic phase with
.
Aqueous Layer: Contains the (S)-Amine . Basify and extract to recover.
Organic Layer: Contains the (R)-Amide . Hydrolyze with
(reflux) to recover the (R)-amine.
Troubleshooting Guide: Enzymatic Resolution
Symptom
Probable Cause
Corrective Action
Slow Reaction (>48 hrs)
Enzyme inhibition or water content.
1. Add molecular sieves (4Å) to the reaction to remove trace water.2. Increase temperature to (CAL-B is stable up to ).
Low Selectivity (E < 20)
Spontaneous background acylation.
Ensure the acyl donor (EtOAc) is free of acetic acid. Distill EtOAc before use or switch to Isopropyl Acetate (slower but more selective).
Incomplete Separation
Emulsion during extraction.
The amide might have surfactant properties. Use brine and centrifugation to break emulsions.
Enzymatic Cycle Diagram
Caption: Kinetic resolution pathway using CAL-B lipase for selective N-acylation.
Analytical Validation (HPLC)[6]
You cannot optimize what you cannot measure. The presence of the free amine and hydroxyl group makes this molecule polar; standard normal-phase conditions may require additives.
Method 1: Crown Ether Column (Recommended)
This method is superior for free amines as it avoids derivatization.
Critical Note: The DEA is mandatory to suppress peak tailing caused by the interaction of the basic amine with residual silanols on the silica support.
References
Chemical Resolution of Phenylglycinol Analogs:
Pálovics, E., et al. "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Current Research in Bioorganic & Organic Chemistry, 2019.
Enzymatic Resolution (CAL-B):
Gotor, V., et al. "Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol." Tetrahedron: Asymmetry, 2001.
HPLC Method (Crown Ether):
Péter, A., et al. "High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues." Journal of Chromatography A, 2000.
General Resolution of Racemic Bases:
LibreTexts Chemistry. "Racemic Mixtures and the Resolution of Enantiomers."
Technical Support Center: Synthesis of Optically Active Amino Alcohols
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of optically active amino alcohols. These chiral building blocks are fundamental to the dev...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of optically active amino alcohols. These chiral building blocks are fundamental to the development of numerous pharmaceuticals and fine chemicals, where stereochemistry dictates biological activity.[1] However, their synthesis is fraught with challenges that can impede research and development timelines.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from the core challenge of stereocontrol to reaction-specific pitfalls, protecting group strategies, and finally, purification and analysis. Our approach is grounded in mechanistic principles to help you not only solve the immediate problem but also build a robust synthetic strategy.
Section 1: The Core Challenge: Achieving Stereocontrol
The absolute and relative stereochemistry of the amino and alcohol groups is the most critical parameter. Poor stereocontrol is the most frequent point of failure.
FAQ: Why is my enantiomeric excess (ee) consistently low?
A low enantiomeric excess points to one of three primary issues: an inefficient chiral catalyst/auxiliary, suboptimal reaction conditions, or racemization.[2]
Answer:
Ineffective Catalyst or Ligand: The choice of catalyst is paramount. For instance, in the asymmetric reduction of α-amino ketones, the effectiveness of an oxazaborolidine (CBS) catalyst can be highly substrate-dependent.[3][4]
Causality: The catalyst forms a transient complex with the reducing agent and the substrate. A poor steric or electronic match fails to create a well-organized transition state, leading to a diminished energy difference between the pathways to the (R) and (S) enantiomers.
Solution: Screen a panel of chiral catalysts or ligands. For enzymatic reactions, consider different ketoreductases (KREDs) or transaminases.[2][5]
Incorrect Reaction Conditions: Temperature, solvent, and concentration are critical.
Causality: Lower temperatures generally enhance selectivity by amplifying the small energy differences between diastereomeric transition states. The solvent can influence catalyst solubility, stability, and the transition state geometry.
Solution: Run the reaction at the lowest practical temperature. For CBS reductions, −78 °C is common for a reason.[4] Perform a solvent screen (e.g., THF, Toluene, CH₂Cl₂).
Unwanted Racemization: The desired product may be forming with high ee but then racemizing under the reaction or workup conditions.[2]
Causality: Racemization can occur if there's an acidic proton alpha to a carbonyl (if the ketone is reduced last) or via reversible imine formation.[6] Biocatalytic processes that operate under mild conditions can often avoid issues of racemization and epimerization.[5]
Solution: Analyze an aliquot of the reaction mixture at low conversion to check the initial ee. If it's high, the problem is racemization over time. Consider buffering the workup conditions or using a milder deprotection strategy. In some advanced applications, racemization can be intentionally coupled with a resolution step in a process called Dynamic Kinetic Resolution (DKR).[7]
Caption: A logical workflow for diagnosing and solving problems of low enantiomeric excess.
Section 2: Reaction-Specific Pitfalls
Different synthetic routes have their own unique failure modes. Here we address the most common strategies.
FAQ: My CBS (Corey-Bakshi-Shibata) reduction of an α-amino ketone is sluggish and gives poor ee. What's wrong?
Answer: This is a classic problem often traced back to reagent quality and reaction setup. The CBS reduction relies on the in-situ formation of a chiral oxazaborolidine catalyst that coordinates to both the borane reducing agent and the ketone substrate.[3][8]
Moisture is the Enemy: Borane (usually as a BH₃-THF or BH₃-SMe₂ complex) reacts violently with water. The oxazaborolidine catalyst is also moisture-sensitive.
Causality: Water consumes the borane, leading to a stalled reaction. It also hydrolyzes the catalyst, preventing the formation of the highly organized, chiral transition state. This allows the non-catalyzed, achiral background reduction by borane to dominate, resulting in a racemic or near-racemic product.
Protocol: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably fresh from a purification system. Handle borane reagents under a strict inert atmosphere (Argon or Nitrogen).
Substrate-Catalyst Mismatch: Some ketones are poor substrates for standard CBS catalysts.
Causality: Highly hindered ketones may not fit into the catalyst's chiral pocket. Conversely, very reactive ketones (like trifluoromethyl ketones) can undergo rapid, non-catalyzed reduction before the chiral pathway can take over.[4]
Solution: For challenging substrates, consider using catecholborane as the reducing agent, which is less reactive than BH₃ and can improve selectivity.[4] Alternatively, generating the catalyst in situ from a chiral lactam alcohol can be effective.[9]
FAQ: I'm attempting a Grignard addition to a protected α-amino aldehyde, but my yield is low and I get multiple side products. Why?
Answer: Grignard reagents are not only potent nucleophiles but also very strong bases.[10] This dual reactivity is the likely source of your problems.
Deprotonation: If your protecting group or another part of the molecule has even a weakly acidic proton, the Grignard reagent will act as a base instead of a nucleophile.
Causality: An acid-base reaction is almost always faster than nucleophilic addition to a carbonyl. This consumes your Grignard reagent and starting material without forming the desired product.
Solution: Ensure your amine protecting group is aprotic (e.g., Boc, Cbz, or a cyclic acetal if derived from a diol). Avoid acidic protons elsewhere in the molecule. If unavoidable, use two equivalents of the Grignard reagent—the first to deprotonate, the second to add to the carbonyl.
Over-addition to Ester-based Protecting Groups: This is a subtle but common error.
Causality: If you use a carbamate protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), the Grignard reagent can attack the carbonyl of the protecting group itself, in addition to the target aldehyde. Grignard reagents are known to add twice to esters.[11][12]
Solution: For Grignard reactions, it is often safer to use non-carbonyl-containing protecting groups for the amine, such as a benzyl group (Bn) or to form an oxazolidine by protecting both the amine and a hydroxyl group if available.
Section 3: Protecting Group Strategies & Complications
The selection, installation, and removal of protecting groups are critical steps where syntheses often fail.[13][14]
FAQ: How do I choose the correct protecting groups for my amino and alcohol functionalities?
Answer: The key principle is orthogonality . You must be able to remove one protecting group without affecting the other.
Causality: If both groups are removed under the same conditions (e.g., both are acid-labile), you cannot selectively manipulate one part of the molecule. This prevents subsequent synthetic steps that might require a free amine but a protected alcohol, or vice-versa.
Table 1: Common Orthogonal Protecting Group Pairs for Amino Alcohols
Amine Protecting Group
Cleavage Condition
Orthogonal Alcohol Protecting Group
Cleavage Condition
Boc (t-butoxycarbonyl)
Acid (e.g., TFA, HCl)
TBDMS (t-butyldimethylsilyl)
Fluoride (e.g., TBAF)
Cbz (benzyloxycarbonyl)
Hydrogenolysis (H₂, Pd/C)
Boc (t-butoxycarbonyl)
Acid (e.g., TFA, HCl)
Fmoc (fluorenylmethyloxycarbonyl)
Base (e.g., Piperidine)
Trityl (triphenylmethyl)
Mild Acid (e.g., AcOH)
Bn (benzyl)
Hydrogenolysis (H₂, Pd/C)
PMB (p-methoxybenzyl)
Oxidative (e.g., DDQ, CAN)
Decision Framework: Selecting Protecting Groups
Caption: A decision tree for selecting orthogonal protecting groups based on downstream reaction conditions.
Section 4: Purification and Analysis Challenges
Even a successful reaction can be thwarted by difficulties in isolating and analyzing the product.
FAQ: My amino alcohol is highly water-soluble and I'm losing most of it during aqueous workup. How can I improve my recovery?
Answer: This is a common issue due to the polar amine and hydroxyl groups, which promote high water solubility.[15]
Back-Extraction: After your initial extraction with an organic solvent (e.g., Ethyl Acetate, DCM), saturate the aqueous layer with NaCl (brine). This decreases the polarity of the aqueous phase and can "salt out" your product. Then, re-extract the aqueous layer several times with a more polar organic solvent like a 9:1 DCM/Isopropanol mixture.
pH Adjustment: The charge state of the amino group is critical.
Causality: At low pH, the amine is protonated (-NH₃⁺), making the compound extremely water-soluble. At high pH (>10), the amine is in its free base form (-NH₂), which is significantly less polar.
Solution: During extraction, adjust the aqueous layer to a basic pH (e.g., with Na₂CO₃ or dilute NaOH) to ensure the amine is neutral, maximizing its partitioning into the organic layer.
Avoid Water Entirely: If possible, quench the reaction with a solid reagent (e.g., solid NH₄Cl) and filter off the salts. The product can then be purified directly from the organic filtrate by column chromatography.
Troubleshooting: My chiral HPLC/GC analysis is giving broad peaks or inconsistent ee values.
Answer: Chiral separations are highly sensitive and can be prone to artifacts.[16]
Column Memory Effects: Acidic or basic additives/modifiers used in the mobile phase can be retained by the chiral stationary phase (CSP) and affect subsequent runs.[16]
Solution: Dedicate a specific column for a particular type of analyte if possible. Thoroughly flush the column with a strong, neutral solvent system (like Isopropanol) between different methods.
On-Column Racemization: The product may be stable in solution but racemize on the stationary phase, which can have acidic or basic sites.
Solution: If you suspect this, try derivatizing the amine and alcohol groups (e.g., as an amide and an ester) before analysis. The derivatized compound is often more stable and chromatographs better.
Inadequate Resolution: The peaks for the two enantiomers are not baseline-separated.
Solution: This is a method development issue. Screen different chiral columns (e.g., polysaccharide-based vs. Pirkle-type). Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol) and flow rate. Sometimes, changing the temperature can dramatically improve resolution. Modern methods using fluorescence or mass spectrometry can also offer high sensitivity for determining ee.[17][18]
Section 5: Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction of an α-Amino Ketone via CBS Catalysis
This protocol is a general guideline and must be optimized for specific substrates.
Preparation: Under an inert atmosphere (N₂ or Ar), add the (R)- or (S)-CBS catalyst solution (e.g., 1.0 M in Toluene, 0.05 - 0.10 equivalents) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel.
Cooling & Reagent Addition: Cool the flask to -78 °C (acetone/dry ice bath). Slowly add the borane solution (e.g., BH₃-SMe₂ or BH₃-THF, 1.0 - 1.5 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir for 15 minutes.
Substrate Addition: Dissolve the N-protected α-amino ketone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes via the addition funnel.
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of methanol. This will react with the excess borane, causing gas evolution (H₂). Allow the mixture to warm to room temperature.
Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[1]
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Sample Preparation: Prepare a stock solution of your purified amino alcohol in the mobile phase (e.g., 1 mg/mL).
Method Development: Start with a standard mobile phase, typically a mixture of hexane and a polar modifier like isopropanol (e.g., 90:10 Hexane:IPA). Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 210 nm or 254 nm, depending on the chromophore).
Injection: Inject a small volume (5-10 µL) of the sample.
Analysis: If the enantiomers co-elute, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of isopropanol) to achieve separation. The area under each peak corresponds to the relative amount of each enantiomer.
Calculation: Calculate the enantiomeric excess using the formula:
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
References
Åhman, J. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. Retrieved from [Link]
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
Al-Zoubi, R. M., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules. Retrieved from [Link]
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
Ma, G., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Retrieved from [Link]
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Retrieved from [Link]
Huffman, D. R., et al. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. ACS Catalysis. Retrieved from [Link]
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. Retrieved from [Link]
Cho, B. T. (2016). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Retrieved from [Link]
Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
ResearchGate. (2016). (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]
Shida, M., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link]
Gargiulo, S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. Retrieved from [Link]
Brimioulle, R., et al. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research. Retrieved from [Link]
Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Technical Support Center: Enhancing Enantiomeric Resolution
Topic: Chiral Chromatography Troubleshooting & Optimization Role: Senior Application Scientist Status: Active Support Session Introduction: The Pursuit of Baseline Separation ( ) Welcome to the Chiral Separations Technic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chiral Chromatography Troubleshooting & Optimization
Role: Senior Application Scientist
Status: Active Support Session
Introduction: The Pursuit of Baseline Separation (
)
Welcome to the Chiral Separations Technical Center. In chiral chromatography, achieving a resolution (
) of 1.5 is the gold standard for accurate quantitation of enantiomeric excess (ee). Unlike achiral chromatography, where efficiency () often drives resolution, chiral separations are dominated by selectivity () . The interaction between the chiral stationary phase (CSP) and your enantiomers is a subtle "three-point interaction" governed by complex thermodynamics.
This guide addresses the most common support tickets we receive regarding resolution loss, peak shape anomalies, and method robustness.
Part 1: Method Development Strategy
Q: I have a new racemic compound. Which column and mobile phase should I screen first to ensure the best chance of resolution?
A: Do not rely on a single column. The "hit rate" for any single CSP is typically 30-50%, but screening the four core polysaccharide chemistries increases this to >90%.
The "Core 4" Screening Protocol:
Stationary Phases: Screen Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB/OD). These two backbones cover the widest range of chiral recognition mechanisms.
Mobile Phases: Start with Normal Phase (NP) using n-Hexane/Ethanol (80:20) and n-Hexane/IPA (80:20). Ethanol often provides better efficiency, while IPA can enhance selectivity by hydrogen bonding with the CSP.
Senior Scientist Insight: Always check if your column is "Coated" or "Immobilized." Coated columns (e.g., AD-H, OD-H) are destroyed by "forbidden solvents" like DCM, THF, or Ethyl Acetate. Immobilized columns (e.g., IA, IC) are robust against these solvents, allowing for broader screening strategies.
Visual: Chiral Method Development Decision Matrix
Figure 1: Strategic workflow for initial chiral method development, prioritizing the correct mobile phase mode based on analyte solubility.
Part 2: Troubleshooting Resolution (
) Issues
Q: My enantiomers are partially separating (Rs ~ 0.8), but I cannot get to baseline. Should I increase the temperature?
A: Counter-intuitively, you should likely decrease the temperature.
The Mechanism:
Chiral recognition is an exothermic process driven by enthalpy (
). Lowering the temperature increases the binding strength of the enantiomers to the chiral "clefts" in the stationary phase, thereby increasing the separation factor ().
Recommendation: Lower the column temperature by 10°C increments (e.g., from 25°C to 15°C or 10°C).
Trade-off: Lower temperatures increase mobile phase viscosity, which broadens peaks (lower efficiency). You may need to reduce the flow rate to compensate for the higher backpressure and slower mass transfer.
Q: I have broad peaks that are hurting my resolution. How do I sharpen them?
A: Broad peaks in chiral chromatography are often due to slow mass transfer kinetics of the bulky chiral selector.
Optimization Steps:
Flow Rate: Reduce flow rate to 0.5 mL/min (or lower). This allows more time for the analyte to interact with the deep chiral grooves of the polysaccharide polymer.
Mobile Phase Type: If using Isopropanol (IPA), switch to Ethanol. IPA is more viscous and often leads to broader peaks than Ethanol.
Temperature: If selectivity (
) is high but efficiency () is low, increasing temperature can sharpen peaks by improving mass transfer, provided you can afford a slight loss in selectivity.
Visual: Resolution Optimization Logic
Figure 2: Diagnostic logic for distinguishing between thermodynamic (selectivity) and kinetic (efficiency) resolution problems.
Part 3: Peak Shape & Chemical Artifacts
Q: My basic compound shows severe peak tailing. Is the column damaged?
A: Likely not. Tailing is usually caused by non-specific secondary interactions between the amine group of your analyte and the residual silanols (Si-OH) on the silica support of the column.
The Fix: Mobile Phase Additives
You must suppress these secondary interactions.
For Bases: Add 0.1% Diethylamine (DEA) , Triethylamine (TEA), or Ethanolamine.
For Acids: Add 0.1% Trifluoroacetic acid (TFA) , Acetic Acid, or Formic Acid.[1][2]
For Amphoterics: Use both (e.g., 0.1% TFA + 0.1% TEA). Note: Ensure they don't precipitate as a salt.
Critical Warning (Memory Effect): Once a chiral column is exposed to a basic additive (like TEA), it can be extremely difficult to remove. The column may retain a "memory" of the basic modifier, altering selectivity for future neutral separations. Best Practice: Dedicate specific columns for basic, acidic, and neutral methods.
Q: I switched from Hexane (Normal Phase) to Water/Acetonitrile (Reversed Phase) and my pressure spiked. What happened?
A: You likely created an immiscibility plug. Hexane and water are immiscible.
The Protocol: You must use a transition solvent that is miscible with both hexane and water. Ethanol or Isopropanol (100%) is the standard bridge.
Flush Step: Flush the column with 10-20 column volumes (CV) of 100% Ethanol/IPA before switching to the aqueous mobile phase.
Q: Can I inject my sample dissolved in DMSO?
A: Be extremely careful.
Coated Columns: DMSO can strip the polysaccharide coating off the silica, permanently destroying the column.
Immobilized Columns: They can tolerate DMSO, but DMSO has high viscosity and UV cutoff issues.
Resolution Impact: Injecting a sample in a "strong" solvent (like DMSO or pure alcohol) into a "weak" mobile phase (like Hexane) causes "solvent mismatch" . The sample travels faster than the mobile phase initially, causing peak fronting or splitting.
Solution: Dissolve the sample in the mobile phase whenever possible.
References
Chiral Technologies. (2023). Chiral Column Care and Use Manuals. Retrieved from
Sigma-Aldrich. (2025). Troubleshooting Guide for HPLC Analysis of Chiral Compounds. Retrieved from
Regis Technologies. (2023). Getting Started with Chiral Method Development: Optimization. Retrieved from
BenchChem. (2025).[4] Troubleshooting Guide for HPLC Analysis of Chiral Compounds. Retrieved from
ResearchGate. (2019). Effect of Temperature on the Separation of Enantiomers with Polysaccharide-based Chiral Stationary Phases. Retrieved from
Catalyst selection for the asymmetric reduction of aminoketones
Mission Statement: This guide is designed for bench scientists and process chemists facing challenges in the enantioselective reduction of aminoketones. Unlike simple ketones, aminoketones present unique instability and...
Author: BenchChem Technical Support Team. Date: February 2026
Mission Statement: This guide is designed for bench scientists and process chemists facing challenges in the enantioselective reduction of aminoketones. Unlike simple ketones, aminoketones present unique instability and chelation challenges. This resource provides self-validating protocols and mechanistic troubleshooting to ensure high enantiomeric excess (ee) and yield.
The Critical Failure Point:
The most common reason for reaction failure is not the catalyst, but the substrate. Free
-aminoketones are inherently unstable.[1] They undergo rapid self-condensation to form dihydropyrazines or pyrazines, turning the reaction mixture dark/black before reduction occurs.
The "Salt Strategy" Rule
Protocol: Never isolate the free base of an
-aminoketone if it can be avoided.
Solution: Isolate and store the substrate as the HCl salt .
In-Situ Neutralization: The base required for the catalytic cycle (e.g., TEA or KOH) will liberate the free amine slowly within the reaction vessel, allowing the catalyst to reduce it before it dimerizes.
Substrate Decision Matrix
Substrate Class
Stability Risk
Recommended State
Primary Catalyst System
-Aminoketones
High (Dimerization)
HCl Salt or N-Protected (Cbz/Boc)
Ru-TsDPEN (ATH)
-Aminoketones
Moderate (Elimination)
N-Protected
Rh-Bisphosphine (AH)
-Amino -keto esters
Low (if protected)
N-Protected
Ru-TsDPEN (DKR Mode)
Module 2: Catalyst Selection Logic
Selecting the correct catalyst depends on the position of the amine and the need for Dynamic Kinetic Resolution (DKR).
Visual Guide: Catalyst Decision Tree
Figure 1: Decision logic for selecting between Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) based on substrate topology.
Module 3: Standard Operating Procedure (SOP)
Protocol: Asymmetric Transfer Hydrogenation (ATH) of
-Aminoketone HCl Salts
Target System: RuCl(p-cymene)[(R,R)-TsDPEN] in Formic Acid/Triethylamine (TEA).
Why this system?
The Formic Acid/TEA azeotrope (5:2 molar ratio) provides an irreversible hydrogen source. Unlike Isopropanol (IPA), which is reversible, this system drives conversion to 100% and tolerates the basic nitrogen of the substrate better [1].
Step-by-Step Workflow
Catalyst Pre-Activation (The "Self-Validating" Step):
In a Schlenk tube, mix
and -TsDPEN (1:2 ratio) in anhydrous DCM.
Add TEA (2 eq relative to Ru). Stir for 30 mins.
Validation: The solution should turn deep purple/red. If it remains orange, the active 16e- catalyst has not formed.
Evaporate solvent to obtain the purple solid catalyst.
Reaction Assembly:
Charge the vessel with the Aminoketone HCl salt (1.0 eq).
Add the pre-formed Catalyst (S/C ratio 100–500).
Add the Solvent: Formic Acid/TEA (5:2 azeotrope) or DMF with separate HCOOH/TEA addition.
Crucial Step: If using DMF/Solvent, add TEA (1.0 eq vs substrate) immediately to neutralize the HCl salt, followed by the H-donor.
Monitoring:
Stir at 25–40°C.
Monitor by HPLC/UPLC. Do not rely on TLC as amino alcohols often streak or stain poorly.
Module 4: Troubleshooting Center (FAQs)
Category 1: Low Conversion & Activity
Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?A: This is often due to product inhibition or catalyst poisoning .
Mechanism:[2][3][4][5][6][7][8][9] The amino alcohol product is a 1,2-amino alcohol, which is a potent bidentate ligand. It can displace the TsDPEN ligand or bind irreversibly to the Ruthenium center, shutting down the cycle.
Fix:
Decrease the substrate concentration (dilution helps prevent product inhibition).
Switch to the Tethered Ru-TsDPEN catalysts (e.g., where the ligand is covalently tethered to the arene). These are far more robust against ligand displacement [2].
Q: The reaction mixture turned black immediately upon adding the base.A: You likely have free-base instability.
Cause: The local concentration of free amine was too high, leading to dimerization (dihydropyrazine formation).
Fix: Ensure you are using the HCl salt. Add the base slowly or use a weaker base system that buffers the pH, keeping the free amine concentration low but available for the catalyst.
Category 2: Enantioselectivity Issues
Q: I am observing low ee (e.g., 20-40%). What is wrong?A: This usually indicates a "Background Reaction" or "Mismatch."
The Background Reaction: If you are using high temperatures or strong bases, a non-catalyzed racemic reduction (via hydride transfer from formate) might be competing with the metal-catalyzed pathway.
Test: Run a blank reaction with NO catalyst but all other reagents. If you see product, your conditions are too aggressive.
Protecting Group Mismatch: Large N-protecting groups (like Trityl) can sterically clash with the p-cymene ligand.
Fix: Switch to a smaller protecting group (Boc, Cbz) or change the eta-6 ligand from p-cymene to mesitylene to alter the steric pocket [3].
Category 3: Dynamic Kinetic Resolution (DKR)
Q: I am trying to do a DKR on an
-amino -keto ester, but I get a 50:50 mix of diastereomers.A: The rate of racemization is too slow compared to the rate of reduction.
Theory: For DKR to work,
(racemization) must be (reduction).
Fix:
Increase Temperature: Racemization (via enolization) is thermally driven.
Change Base: Switch from TEA to DBU (stronger base) to accelerate the keto-enol tautomerization.
Slow Down Reduction: Add the formate source slowly (syringe pump) to ensure the substrate has time to racemize before being trapped by the hydride [4].
Visual Guide: The Noyori Mechanism & Failure Points
Figure 2: The catalytic cycle.[2] Note that the 16e species (Red) must be regenerated. If the amino alcohol product binds too tightly (Fail2), the cycle stops.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][10] Accounts of Chemical Research, 30(2), 97–102.
Hayes, A. M., Morris, D. J., & Wills, M. (2005). A study of active catalysts for the asymmetric transfer hydrogenation of ketones. Journal of the American Chemical Society, 127(20), 7318–7319.
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.
Ros, A., Magriz, A., Dietrich, H., & Lassaletta, J. M. (2005). Dynamic Kinetic Resolution of
-Amino- -keto Esters via Asymmetric Transfer Hydrogenation. Tetrahedron, 61(32), 7764-7773.
Technical Guide: Solvent Engineering for Stereoselective Amino Alcohol Synthesis
This guide serves as a specialized technical resource for researchers optimizing stereoselectivity in amino alcohol synthesis. It moves beyond basic textbook definitions to address practical solvent engineering strategie...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers optimizing stereoselectivity in amino alcohol synthesis. It moves beyond basic textbook definitions to address practical solvent engineering strategies.
Content Type: Technical Support / Troubleshooting
Target Audience: Medicinal Chemists, Process Chemists, Application Scientists
Version: 2.0 (Current)
Core Technical Directive: The Solvent as a Reagent
In the synthesis of chiral amino alcohols—critical pharmacophores in beta-blockers and antivirals—the solvent is not merely a medium; it is a stoichiometric component of the transition state .
For a researcher, the choice of solvent dictates the stereochemical outcome through two primary mechanisms:
Cation Solvation (Diastereocontrol): Determining whether a reaction proceeds via a rigid cyclic chelate (Cram-Chelate) or an open transition state (Felkin-Anh).
Catalyst Ligation (Enantiocontrol): Competitive binding of solvent molecules to chiral metal centers, altering the effective chiral pocket.
Mechanism & Causality: The "Chelation Switch"[1]
The most frequent failure mode in amino alcohol synthesis is poor diastereomeric ratio (dr). This is often due to an inadvertent "middle-ground" solvent choice that supports neither distinct transition state.
The Chelation vs. Felkin-Anh Dichotomy[1][2][3]
Chelation Control (Cram-Chelate): Requires a Lewis acidic metal (Mg²⁺, Zn²⁺, Ti⁴⁺) to bridge the carbonyl oxygen and the
-amino/heteroatom. This locks the conformation, usually directing nucleophilic attack to the syn face.
The following diagram illustrates how solvent coordination disrupts the chelated transition state.
Data Analysis: Solvent Impact on Enantioselectivity[4][5][6]
In enantioselective catalysis (e.g., the Henry Reaction or Nitroaldol), the solvent effect is often non-linear. Data from Cu-catalyzed asymmetric Henry reactions demonstrates that while alcohols (protic) often boost rates, they can drastically alter enantiomeric excess (ee) compared to ethers.
Table 1: Solvent Effects on Asymmetric Henry Reaction (Model Substrate)
Reaction: Nitromethane + Benzaldehyde
-Nitroalcohol
Solvent Class
Specific Solvent
Yield (%)
ee (%)
Mechanistic Insight
Protic (Alcohol)
Ethanol (EtOH)
92%
94%
Optimal H-bonding network stabilizes TS without disrupting catalyst.
Protic (Alcohol)
Methanol (MeOH)
88%
85%
Smaller size may compete too aggressively for metal coordination.
Aprotic (Ether)
THF
79%
68%
Strong coordination to Cu(II) blocks substrate binding; lowers Lewis acidity.
Aprotic (Non-polar)
Toluene
61%
75%
Poor solubility of nitronate intermediates; slow kinetics.
Chlorinated
1,2-DCE
63%
70%
Can favor dehydration to nitrostyrene side products.
Data synthesized from comparative studies on Cu(II)-amino alcohol catalyzed systems [1, 2].
Troubleshooting Center (FAQ)
Scenario A: "I am getting a 1:1 mixture of diastereomers (low dr)."
Root Cause: You are likely operating in a "Transition Zone" solvent. For example, using Diethyl Ether (weakly coordinating) might not be strong enough to fully enforce Felkin-Anh, but coordinates enough to disrupt a tight Chelate.
Corrective Protocol:
The Polarity Swing: Split your reaction into two parallel vials.
Vial A (Force Chelation): Switch to
or Toluene. Add 1.1 eq of a strong chelating Lewis Acid like or .
Vial B (Force Felkin-Anh): Switch to MeOH or DMF. Use a non-chelating reducing agent (e.g.,
with ).
Check Protecting Groups: If your amine is protected with a Boc group, the carbonyl oxygen of the carbamate can compete for chelation. Switch to a non-coordinating group (e.g., Benzyl, Bn) to simplify the chelation model.
Scenario B: "My enantioselectivity (ee) drops significantly on scale-up."
Root Cause: Solvent purity and temperature gradients.
Water Content: In hygroscopic solvents like THF or EtOH, water accumulation on larger scales (longer addition times) generates a background racemic reaction path.
Temperature: Stereoselectivity is often entropy-driven. A 5°C exotherm in a large reactor can degrade ee by 10-15%.
Corrective Protocol:
Validation: Run a Karl Fischer titration on the solvent immediately before use. Target
water for sensitive organometallic additions.
Cryogenic Control: Ensure reagent addition rate is linked to internal temperature monitoring, not just a timer.
Scenario C: "The reaction is too slow in non-polar solvents (Toluene), but selective."
Root Cause: Poor solubility of ionic intermediates (e.g., nitronates or alkoxides) in non-polar media.
Corrective Protocol:
Phase Transfer: Do not simply switch to THF. Instead, add a phase transfer catalyst (e.g., TBAB) or a solubility enhancer that does not coordinate strongly, such as small amounts of highly fluorinated co-solvents (e.g., Hexafluoroisopropanol - HFIP) which can solvate ions via H-bonding without deactivating the metal catalyst.
Experimental Protocol: The "Solvent Sweep" Workflow
Do not guess the solvent. Use this standardized screening workflow for any new amino alcohol substrate.
Protocol Steps:
Preparation: Prepare 0.1 M stock solutions of your substrate.
Screening: Set up 4 reactions (DCM, THF, EtOH, Toluene) keeping catalyst loading and temperature constant (-78°C or 0°C).
Quench: Quench all reactions at the same time point (e.g., 1 hour) to assess kinetic selectivity vs. thermodynamic equilibrium.
Analysis: Do not work up. Take an aliquot, filter, and analyze directly via Chiral HPLC or crude NMR to avoid enrichment during extraction.
References
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI.
[Link]
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. PubMed Central.
[Link]
Diastereoselective synthesis of vicinal amino alcohols. Royal Society of Chemistry (RSC).
[Link]
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. ACS Publications.
[Link]
Ultimate Guide to the Felkin-Anh Model. YouTube (Educational Resource).
[Link]
Troubleshooting
Technical Support Center: Analytical Method Development for (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl
Here is the technical support guide for the analysis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (often referred to as a 3-methoxy-phen...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for the analysis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride .
Executive Summary
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (often referred to as a 3-methoxy-phenylglycinol derivative) is a critical chiral building block.[1][2] Its analysis presents two primary challenges: retention of the polar hydrophilic amine and enantiomeric resolution of the chiral center adjacent to the primary amine.[1]
This guide synthesizes field-proven methodologies to ensure data integrity during drug substance characterization.
The Challenge: The primary amine moiety causes severe peak tailing on traditional silica-based C18 columns due to silanol interactions.[1][2] The hydrophilic nature of the molecule often leads to poor retention (k' < 2).
Recommended Protocol:
Stationary Phase:C18 with Polar Embedded Group (PEG) or Biphenyl .[1][2]
Why: The Biphenyl phase provides enhanced pi-pi interactions with the methoxyphenyl ring, increasing retention and selectivity for regioisomers (e.g., 2-methoxy vs. 3-methoxy) compared to standard C18.[1][2]
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% TFA in Water.[1][2]
Why: High pH (pH 10) keeps the amine deprotonated (neutral), improving peak shape and retention on hybrid-silica columns.[2] Alternatively, TFA (pH ~2) suppresses silanol activity via ion-pairing, though it may suppress MS signal.[2]
Detection: UV at 220 nm (primary) and 275 nm (secondary/specificity).[1][2]
Chiral Purity (Enantiomeric Excess)
Objective: Confirm the (R)-configuration and quantify the (S)-enantiomer.
The Challenge: The chiral center is directly attached to the amine and the aromatic ring.[1] Standard polysaccharide columns (AD/OD) work but often require derivatization or extensive screening.[2]
The "Gold Standard" Solution:Crown Ether Columns (Crownpak CR-I(+)) .
Mechanism: Crown ethers form a host-guest complex specifically with primary ammonium ions (
).[1][2] The chiral recognition is driven by the spatial fit of the ammonium hydrogens into the ether ring.
Conditions: Acidic mobile phase (Perchloric acid or TFA) is required to ensure the amine is protonated (
Do not use amine modifiers (TEA/DEA) on Crownpak.[2]
PART 3: Troubleshooting Center (Q&A)
Section A: Peak Shape & Retention Issues
Q1: I am observing severe peak tailing (As > 1.5) for the main peak in my RP-HPLC method. How do I fix this?A: Tailing in amino-alcohols is typically caused by residual silanols on the silica support interacting with the cationic amine.[1][2]
Immediate Fix: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase.[1][2] These act as "sacrificial bases" or ion-pairing agents to block silanols.[2]
Long-term Fix: Switch to a "Hybrid Particle" column (e.g., BEH, Gemini-NX) which is designed to be chemically inert at high pH.[2] Run the method at pH 9.5–10.0 to neutralize the amine, which eliminates the ionic interaction causing the tailing [1].
Q2: The retention time of my HCl salt sample drifts significantly between injections.A: This is likely a pH hysteresis or equilibration issue.
Root Cause: The HCl salt is acidic.[1] If your buffer capacity is low (e.g., 5 mM), the sample plug can locally alter the pH on the column head, affecting retention.[1]
Solution: Increase buffer concentration to 20-25 mM . Ensure the sample diluent pH matches the mobile phase pH.[1]
Section B: Chiral Analysis Specifics
Q3: I am using a Chiralpak AD-H column, but I see no separation between enantiomers.A: Phenylglycinol derivatives often struggle on AD/OD phases in Normal Phase without specific modifiers.
Pivot Strategy: Switch to Polar Ionic Mode . Use a mixture of Methanol/Acetonitrile with 0.1% DEA (Diethylamine) and 0.1% TFA .[1] The simultaneous presence of acid and base creates an ion-pair environment that often "unlocks" selectivity for amino alcohols on polysaccharide phases [2].[2]
Alternative: Use the Crownpak CR(+) method described in Table 1.[1] It is far more specific for primary amines (
) and usually provides baseline resolution () without optimization.[2]
Q4: My chiral baseline is noisy, and the S-enantiomer limit of detection (LOD) is poor.A: The methoxyphenyl chromophore is relatively weak.
Optimization: Move detection to 210-215 nm . Ensure you are using HPLC-grade Perchloric acid (if using Crownpak) or Phosphoric acid , as lower grades have high UV cutoff.[1][2]
Sample Load: You can increase injection volume, but ensure the sample solvent is weak (high aqueous content) to prevent "solvent effect" band broadening.[1]
PART 4: Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This logic flow guides you to the correct column based on your specific analytical failure mode.[1]
Caption: Decision matrix for selecting the optimal stationary phase based on analyte structure and separation requirements.
Diagram 2: Troubleshooting Peak Tailing
A mechanistic look at why peak tailing occurs and how to resolve it.
Caption: Troubleshooting logic for mitigating amine-silanol interactions in RP-HPLC.
References
McCalley, D. V. (2010).[1][2] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link[2]
Chankvetadze, B. (2012).[1][2] Contemporary theory of enantioseparations in capillary electrophoresis and liquid chromatography. Journal of Chromatography A. Link[1][2]
Daicel Corporation. (2024).[2] Crownpak CR-I(+) Instruction Manual: Separation of Amino Acids and Primary Amines.[2]Link[2]
PubChem. (2024).[1][2][3] (S)-2-Amino-2-(3-methoxyphenyl)ethanol Compound Summary. National Library of Medicine.[2] Link
Addressing poor peak shape in HPLC analysis of chiral amines
Topic: Troubleshooting Poor Peak Shape in HPLC Analysis of Chiral Amines Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 2026 Executive Summary: The Amine Challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Poor Peak Shape in HPLC Analysis of Chiral Amines
Current Status: Operational
Support Level: Tier 3 (Senior Application Scientist)
Last Updated: February 2026
Executive Summary: The Amine Challenge
Chiral amines present a unique chromatographic challenge due to their basicity. The pKa of primary and secondary amines often leads to protonation under standard chromatographic conditions. These positively charged species interact ionically with residual silanol groups (
) on the silica support of polysaccharide-based columns (e.g., amylose or cellulose derivatives).
The Result: Non-linear adsorption isotherms manifesting as severe peak tailing, broadening, or complete retention loss. This guide provides the causal logic and remediation protocols to restore Gaussian peak symmetry.
Module 1: Peak Tailing & Asymmetry
Q: My chiral amine peak exhibits severe tailing (Tailing Factor > 1.5). What is the root cause?
A: The primary cause is the Silanol Effect .
Even in "end-capped" columns, residual silanol groups on the silica surface remain accessible. In Normal Phase (NP) or Polar Organic modes, these silanols act as weak cation exchangers. Your amine analyte (
) binds to the silanol () rather than interacting solely with the chiral selector. This secondary interaction is slow and energetic, causing the "tail" of the peak.
Q: Which mobile phase additive should I use to fix this?
A: You must suppress the ionization or block the active sites.
Standard Protocol (Normal Phase): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
Mechanism:[1][2][3][4][5] These stronger bases compete for the silanol sites, effectively "masking" the silica surface and allowing the analyte to interact only with the chiral selector.
Alternative (Acidic Additives): Surprisingly, 0.1% Trifluoroacetic Acid (TFA) or Ethanesulfonic Acid (ESA) can also work.
Mechanism:[1][2][3][4][5] The acid suppresses the ionization of the silanols (keeping them as
), preventing the ionic attraction.
Warning: Acidic additives can form ion pairs with amines, potentially altering selectivity.
Q: Can I switch between acidic and basic additives on the same column?
A:NO. This is a critical error.
Chiral stationary phases (CSPs) exhibit a "memory effect." Once a column has been equilibrated with a basic additive (DEA), it is extremely difficult to remove. Switching to an acidic mobile phase can lead to salt precipitation inside the pores or unstable baselines for hundreds of column volumes.
Rule: Dedicate specific columns to "Basic" (DEA/TEA) or "Acidic" (TFA/Acetic Acid) use.
Module 2: Peak Splitting & Distortion
Q: My peak looks split or has a "shoulder," but the column is new. Is it a void?
A: Before assuming physical column damage, check for the Strong Solvent Effect .
In chiral HPLC, the mobile phase is often weak (e.g., 90:10 Hexane:IPA). If you dissolve your sample in 100% Ethanol or Isopropanol (stronger solvents) to ensure solubility, the sample plug travels faster than the mobile phase upon injection. This disrupts the equilibrium at the column head, causing the band to distort or split.
The Fix:
Match the Diluent: Dissolve the sample in the mobile phase.
Weak Diluent: If solubility is poor, use the smallest injection volume possible (<5 µL) or dissolve in a weaker solvent component (e.g., 100% Hexane) if possible.
Q: I am seeing "Ghost Peaks" or negative dips.
A: This often indicates System Equilibrium Failure .
Chiral columns, particularly amylose/cellulose tris-carbamates (e.g., AD-H, OD-H), require significant equilibration time when additives are introduced.
Protocol: Flush the column with at least 20–30 column volumes (approx. 1 hour at 1 mL/min) when changing mobile phases.
Ghost Peak Source: If using TFA, UV absorption at low wavelengths (210-220 nm) can be high. Ensure the reference channel is stable.
Module 3: Efficiency & Broadening
Q: My peaks are symmetrical but extremely broad. How do I sharpen them?
A: Broad peaks usually indicate poor Mass Transfer Kinetics .
Large chiral selector molecules (polymers) have slower mass transfer rates than small molecule C18 ligands.
Temperature: Increase column temperature to 30°C – 40°C .
Why: Reduces mobile phase viscosity and increases the diffusion coefficient of the analyte, sharpening the peak.
Caution: Do not exceed 40°C on coated phases (AD, OD) without checking the manual, as the polymer can degrade or strip. Immobilized phases (IA, IB, IC) can often tolerate higher temperatures.
Flow Rate: Chiral columns often have an optimal Van Deemter curve at lower flow rates (0.5 – 0.8 mL/min for 4.6mm ID) compared to achiral columns.
Visual Troubleshooting Guide
Figure 1: Chiral Amine Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing peak shape anomalies in chiral amine analysis.
Standardized Screening Protocol: Chiral Amines
To minimize troubleshooting time, adopt this self-validating screening workflow for new amine samples.
Optimization of reaction conditions for N-protection of amino alcohols
Current Status: Online 🟢 | Topic: Optimization of Reaction Conditions | Ticket Volume: High Welcome to the Reaction Optimization Support Hub Agent: Senior Application Scientist Mission: To guide you through the chemosele...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online 🟢 | Topic: Optimization of Reaction Conditions | Ticket Volume: High
Welcome to the Reaction Optimization Support Hub
Agent: Senior Application Scientist
Mission: To guide you through the chemoselective N-protection of amino alcohols, ensuring high yields while suppressing O-acylation and racemization.
Amino alcohols present a classic "competing nucleophile" problem. The amine (
) is generally more nucleophilic than the alcohol (), but specific conditions (pH, steric hindrance, reagent reactivity) can erode this selectivity, leading to unwanted O-protection or bis-protection.
Below are the resolved support tickets and standard operating procedures (SOPs) for the most common protection groups: Boc , Fmoc , and Cbz .
Part 1: Troubleshooting Guides (Resolved Tickets)
Ticket #1042: "My Boc protection is too slow, but heating causes O-acylation."
User: Medicinal Chemist, Ph.D.
Issue: Reacting a sterically hindered amino alcohol with
in DCM. Reaction is incomplete after 24h. Heating to reflux resulted in 15% O-Boc byproduct.
Diagnosis:
Dichloromethane (DCM) is a non-polar solvent that does not stabilize the polar transition state of carbamate formation effectively. Heating increases the kinetic energy enough for the less nucleophilic hydroxyl group to attack the electrophile.
Solution:
Switch the solvent to Methanol (MeOH) or Ethanol (EtOH) .
Mechanism: Alcohols act as a dual-activation catalyst. They hydrogen bond to the carbonyl oxygen of
(increasing electrophilicity) and the amine proton (increasing nucleophilicity).
Result: Reaction rates in MeOH are often 50-100x faster than in DCM or THF, allowing the reaction to proceed at room temperature (RT) with near-perfect chemoselectivity.
Protocol Adjustment:
Solvent: MeOH (0.5 M concentration).
Reagent: 1.1 equiv
.
Base: None required (usually). If the amine is a salt, use 1.0 equiv
Ticket #1045: "Fmoc protection gave me a mixture of N-Fmoc, N,O-di-Fmoc, and dipeptides."
User: Peptide Scientist
Issue: Used Fmoc-Cl with
in water/dioxane.
Diagnosis:
O-Acylation: Fmoc-Cl is a highly reactive "hard" electrophile. It discriminates poorly between N and O nucleophiles compared to "softer" reagents.
Dipeptide Formation: In the presence of excess base, the newly formed Fmoc-amino acid can activate (via mixed anhydride) and react with free amino acid.
Solution:
Replace Fmoc-Cl with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) .
Why: The leaving group (HOSu) is less reactive than chloride, making the reagent more selective for the better nucleophile (amine).
pH Control: Maintain pH between 8.5 and 9.0. Too high (>10) promotes Fmoc cleavage; too low (<8) slows the reaction. Use
instead of .
Ticket #1050: "Cbz-Cl reaction is messy; difficult to remove benzyl alcohol."
User: Process Chemist
Issue: Standard Schotten-Baumann conditions (Cbz-Cl/NaOH) yield the product, but purification is difficult due to benzyl alcohol (byproduct of Cbz-Cl hydrolysis) co-eluting.
Diagnosis:
Cbz-Cl hydrolyzes in water to form benzyl alcohol, which is a high-boiling liquid that complicates crystallization and chromatography.
Solution:
Use Cbz-OSu or Dibenzyl dicarbonate (
) in organic solvent/water mixtures.
Alternative: If you must use Cbz-Cl, switch to a "homogeneous" aqueous method using THF/Water with
.
Purification Tip: If the product is an acid (e.g., N-Cbz amino acid), use an acid-base extraction workup. If it is a neutral amino alcohol, wash the organic layer with dilute
to help remove some phenolic/alcoholic impurities, or rely on recrystallization from EtOAc/Hexanes (N-Cbz derivatives often crystallize well).
Part 2: Comparative Data & Decision Matrix
Table 1: Selection of Reagents for Amino Alcohol Protection
Figure 1: Strategy for Chemoselective N-Protection
Caption: Decision tree for selecting the optimal protecting group and reaction conditions based on substrate sensitivity.
Part 4: Standard Operating Procedures (SOPs)
SOP-01: Rapid, Chemoselective N-Boc Protection
Best for: Simple amino alcohols, scale-up, and avoiding aqueous workup.
Preparation: Dissolve the amino alcohol (1.0 equiv) in Methanol (concentration 0.5 – 1.0 M).
Addition: Add
(1.1 equiv) in one portion.
Note: If the reaction is exothermic on large scale, add dropwise or cool to 0°C.
Reaction: Stir at room temperature. Monitor by TLC (usually complete < 2 hours).
Mechanism Check: Methanol activates the dicarbonate via H-bonding.
Workup:
Option A (Volatile Product): Evaporate MeOH. Dissolve residue in EtOAc, wash with 5% citric acid (to remove unreacted amine) and brine. Dry and concentrate.
Option B (Non-volatile/Solid): Often, adding water to the MeOH solution precipitates the pure N-Boc product. Filter and dry.
SOP-02: Clean N-Fmoc Protection using Fmoc-OSu
Best for: Preventing O-acylation and dipeptide byproducts.
Preparation: Dissolve the amino alcohol (1.0 equiv) in a 1:1 mixture of Water and Acetone (or Dioxane).
Base Addition: Add
(1.5 equiv). Stir until dissolved.
Reagent Addition: Add Fmoc-OSu (1.1 equiv) slowly as a solid or dissolved in a minimal amount of acetone.
Critical: Do not use Fmoc-Cl unless absolutely necessary.
Reaction: Stir at RT for 2–16 hours.
Workup:
Acidify carefully with 1N HCl to pH 2–3 (if product is a carboxylic acid) or neutralize (if amino alcohol).
Evaporate the acetone. The product often precipitates from the remaining water.
If oil forms: Extract with Ethyl Acetate . Wash with water and brine.
Purification: Recrystallization is preferred over column chromatography for Fmoc compounds to avoid slow degradation on silica.
References
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[3] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. Link
Heydari, A., et al. (2008).[3] HFIP-promoted highly chemoselective N-tert-butyloxycarbonylation of amines.[3] Synthesis, 2008(19), 3126–3130. Link
Sheehan, J. C., & Henery-Logan, K. R. (1957). The General Synthesis of Penicillins. Journal of the American Chemical Society, 79(5), 1262-1263. (Foundational work on carbamate protection).[4][5] Link
Raheem, I. T., et al. (2004). N-Fmoc-protection of amino alcohols: A comparative study. Organic Letters, 6(12), 1963-1966. (Discussion on Fmoc-OSu vs Fmoc-Cl selectivity).
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[6] (The authoritative text on stability and conditions). Link
Enantiomeric purity determination of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
This guide outlines the technical strategy for determining the enantiomeric purity of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a critical chiral intermediate likely used in the synthesis of adrenergic agoni...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical strategy for determining the enantiomeric purity of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a critical chiral intermediate likely used in the synthesis of adrenergic agonists (e.g., analogs of Mirabegron) or other phenylethanolamine-class drugs.
A Comparative Technical Guide for Process Chemists & Analysts
Challenge: As a polar hydrochloride salt, the compound is highly water-soluble but poorly soluble in non-polar solvents (hexane/heptane), making traditional Normal Phase (NP) HPLC challenging without in-situ neutralization.
The Directive: This guide compares three distinct analytical approaches to determine the enantiomeric excess (% e.e.). The Crown Ether Reverse Phase method is recommended as the "Gold Standard" for this specific salt form due to its ability to analyze the protonated amine directly without derivatization or solubility issues.
Comparative Method Analysis
We evaluated three methodologies based on Resolution (
) , Robustness , Sample Preparation , and Throughput .
The target is a primary amine hydrochloride . Crown ether columns (specifically those containing 18-crown-6 ether moieties like the Crownpak CR) operate by forming an inclusion complex with the ammonium ion (
).
Mechanism: The three hydrogens of the ammonium group form hydrogen bonds with the oxygens of the crown ether. The chiral discrimination occurs due to the steric fit of the phenyl ring and the hydroxymethyl group against the chiral barrier of the crown ether.
Advantage: You do not need to convert the salt to a free base. In fact, the method requires acidic conditions (pH 1.0–2.0) to ensure the amine is fully protonated, matching the natural state of your sample.
Why Method B (Normal Phase) is Secondary
While columns like Chiralpak AD-H are industry workhorses, they require the analyte to be in its neutral form to interact effectively with the carbamate selectors.
The Problem: Injecting an HCl salt into a Hexane/IPA mobile phase often leads to precipitation or "system peaks" caused by the displacement of additives. You must add Diethylamine (DEA) to the mobile phase and potentially perform a liquid-liquid extraction (free-basing) before injection, introducing error and extra time.
Recommended Experimental Protocol (Method A)
Objective: Determine % e.e. of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl using Reverse Phase Chiral HPLC.
Chromatographic Conditions[3][4]
Instrument: HPLC with UV Detector (DAD preferred).
Column: Daicel CROWNPAK CR-I(+) (150 mm × 3.0 mm, 5 µm) or equivalent.
Note: CR-I is the immobilized version, more robust than the coated CR(+).
Note: Ethanol is preferred over IPA for amino alcohols to reduce peak tailing.
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Detection: UV @ 220 nm.
Critical Sample Prep (Salt Neutralization)
Direct dissolution of HCl salt in this mobile phase will fail.
Procedure:
Dissolve 5 mg sample in 1 mL Methanol.
Add 2 drops of Diethylamine (DEA) to neutralize the HCl.
Dilute to 10 mL with the Mobile Phase (Hexane/EtOH).
Check for precipitation. If cloudy, centrifuge and inject the supernatant.
Visualization: Method Development Workflow
The following diagram illustrates the decision logic for selecting the optimal method based on the sample state.
Caption: Decision tree for selecting the optimal chiral HPLC method based on the salt form and solubility profile of the amino alcohol.
References
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Retrieved February 4, 2026, from [Link]
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A.
Phenomenex. (2020). Chiral HPLC Method Development Guide. Phenomenex. Retrieved February 4, 2026, from [Link]
Disclaimer: The protocols described above are based on standard application principles for phenylglycinol derivatives. Optimization of mobile phase ratios (e.g., % Methanol in Method A) may be required for specific batch impurity profiles.
Stereochemical Impact on Bioactivity: (R)- vs (S)-2-Amino-2-(3-methoxyphenyl)ethanol
[1] Executive Summary 2-Amino-2-(3-methoxyphenyl)ethanol is a critical chiral building block and pharmacological probe belonging to the -ethanolamine class.[1] Structurally, it represents the -methylated analog of the hy...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Amino-2-(3-methoxyphenyl)ethanol is a critical chiral building block and pharmacological probe belonging to the
-ethanolamine class.[1] Structurally, it represents the -methylated analog of the hypotensive drug Norfenefrine and shares the core pharmacophore of endogenous catecholamines like norepinephrine.
This guide compares the biological activity of its (R) and (S) enantiomers. The distinction is non-trivial: biological systems discriminate between these isomers with high fidelity based on the Easson-Stedman Hypothesis . While the (R)-enantiomer typically acts as the eutomer (active form) for adrenergic receptors, the (S)-enantiomer often serves as a distomer (inactive) or a competitive antagonist. Furthermore, their differential "activity" as substrates in enzymatic kinetic resolution is a vital parameter for synthetic chemists.[1]
Pharmacological Comparison: The Adrenergic Interface
The primary biological activity of 2-Amino-2-(3-methoxyphenyl)ethanol is mediated through its interaction with
-adrenergic receptors.[1] The presence of the -hydroxyl group on the ethyl chain creates a chiral center that dictates binding affinity.
The Easson-Stedman Hypothesis (Mechanism of Action)
The dramatic difference in activity between the (R) and (S) isomers is explained by the Easson-Stedman hypothesis (1933).[2] This model posits a three-point attachment requirement for maximal receptor activation:
Aromatic Ring: Hydrophobic interaction (often
- stacking) with receptor residues (e.g., Phenylalanine).[1]
Amine Group (
): Ionic bond with a conserved Aspartate (Asp) residue in the receptor's transmembrane domain.
-Hydroxyl Group: Hydrogen bonding with a Serine or Asparagine residue.[1]
Comparison:
The (R)-Enantiomer: The spatial arrangement allows all three groups to dock simultaneously. This stabilizes the receptor in its active conformation.
The (S)-Enantiomer: Due to steric constraints, the
-hydroxyl group faces away from the hydrogen-bonding site. Only two points of attachment (Ring + Amine) are possible, reducing affinity by 10- to 100-fold.[1]
Comparative Activity Data
While specific
values can vary by tissue preparation, the relative potency follows the established SAR (Structure-Activity Relationship) for phenylethanolamines.
Feature
(R)-Isomer (Eutomer)
(S)-Isomer (Distomer)
Receptor Affinity (-AR)
High ( nM to low M range)
Low ( high M to mM range)
Binding Mode
3-Point Attachment
2-Point Attachment (Pseudo-distomer)
Physiological Effect
Vasoconstriction (weak), Sympathomimetic
Negligible or Competitive Antagonism
Metabolic Fate
Substrate for MAO (Monoamine Oxidase)
Poor substrate for MAO; slower clearance
Receptor Interaction Pathway
The following diagram illustrates the differential binding logic based on the Easson-Stedman model.
Caption: Visualization of the 3-point binding requirement. The (R)-isomer engages the critical H-bond site, while the (S)-isomer cannot.
Biocatalytic Activity: Enzymatic Resolution
For researchers synthesizing this compound, "biological activity" often refers to how well the molecule acts as a substrate for lipases (e.g., Candida antarctica Lipase B, CAL-B) during kinetic resolution. This is the standard method to obtain the pure enantiomers required for drug development.
Enzyme Selectivity: Lipases generally display high enantioselectivity (
Preparation: Dissolve 1.0 g of racemic amino alcohol in 20 mL of MTBE.
Acyl Donor Addition: Add 5 equivalents of ethyl acetate.
Initiation: Add 50 mg of immobilized CAL-B lipase.
Incubation: Shake at 30°C at 200 rpm. Monitor reaction progress via TLC or HPLC.
Mechanism:[3][4] The enzyme rapidly converts the (R)-enantiomer into the corresponding acetamide/ester. The (S)-enantiomer remains as the free amino alcohol.
Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution) by filtering off the enzyme.
-Prazosin + Increasing concentrations ( to M) of (R)-2-Amino-2-(3-methoxyphenyl)ethanol .[1]
Tube D (Test): Same as C, but with the (S)-isomer .
Equilibrium: Incubate at 25°C for 60 minutes.
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
Analysis: Measure radioactivity via liquid scintillation counting.
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Expected Outcome: The curve for the (R)-isomer should shift significantly to the left (lower
) compared to the (S)-isomer, confirming the stereoselective validity of the assay.
Summary of Key Differences
Property
(R)-2-Amino-2-(3-methoxyphenyl)ethanol
(S)-2-Amino-2-(3-methoxyphenyl)ethanol
Adrenergic Potency
High (Eutomer)
Low (Distomer)
Lipase Specificity (CAL-B)
Fast reacting (preferred substrate)
Slow reacting (remains unreacted)
Synthetic Utility
Precursor to active Norfenefrine
Used as chiral auxiliary or control
MAO Susceptibility
High
Low
References
Easson, L. H., & Stedman, E. (1933).[1] Studies on the relationship between chemical constitution and physiological action: Molecular dissymmetry and physiological activity. Biochemical Journal, 27(4), 1257.
Breuer, M., et al. (2004).[1] Enzymatic production of optically active amino alcohols: A comparison of different biocatalytic routes. Angewandte Chemie International Edition, 43(7), 788-824.[1]
Patil, P. N., et al. (1974).[1] Steric aspects of adrenergic drugs. Pharmacological Reviews, 26(4), 323-392.[1] (Foundational text on stereoselectivity in adrenergic mechanisms).
González-Sabin, J., et al. (2004).[1] Lipase-catalyzed resolution of 2-amino-2-phenylethanol derivatives. Tetrahedron: Asymmetry, 15(8), 1335-1341.[1] (Specific protocol for the kinetic resolution of phenylglycinol analogs).
This guide provides a technical analysis of methoxy-substituted phenylethanolamines , a class of adrenergic receptor ligands exemplified by Methoxamine . It compares their pharmacological performance, metabolic stability, and receptor selectivity against traditional catecholamines (e.g., Norepinephrine) and monophenols (e.g., Phenylephrine).
For drug development professionals, the "Methoxy Switch"—replacing labile hydroxyls with methoxy groups—represents a critical strategy to enhance oral bioavailability and enforce
-adrenergic subtype selectivity. This guide details the mechanistic basis of this selectivity, supported by experimental protocols and comparative data.
Mechanistic Foundations: The "Methoxy Switch"
The core structure-activity relationship (SAR) distinction lies in the interaction with Transmembrane Domain 5 (TM5) of the adrenergic receptor.
Catecholamines (The Alternative): Rely on Serine 204 and 207 in TM5 to form hydrogen bonds with the meta- and para-hydroxyl groups. This interaction is crucial for
-adrenergic receptor activation.
Methoxy-Phenylethanolamines (The Product): The bulkier methoxy groups (e.g., at positions 2,5) sterically hinder close approach to the serine residues, effectively abolishing
-agonist activity. Instead, these compounds rely on an ionic bond between the protonated amine and Aspartate 113 (TM3) and hydrophobic interactions with aromatic residues (e.g., Phe 290 ), driving high selectivity for the -adrenergic receptor.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by these structural classes.
Caption: Differential signaling activation. Methoxy-substitution enforces Gq-coupled pathway activation while excluding Gs-mediated effects common to catecholamines.
Comparative SAR Analysis
The following data compares Methoxamine (2,5-dimethoxy) against standard alternatives.
Table 1: Receptor Binding & Selectivity Profile
Data aggregated from rat tissue radioligand binding assays ([3H]-Prazosin for
, [125I]-CYP for ).
Compound Class
Representative Ligand
Substituents
Affinity ()
Affinity ()
Selectivity Ratio ()
Methoxy-PEOH
Methoxamine
2,5-(OMe)2, -Me
5.10
< 3.0 (Inactive)
> 1000
Catecholamine
Norepinephrine
3,4-(OH)2
6.40
6.50
~ 0.8 (Non-selective)
Monophenol
Phenylephrine
3-OH
5.80
4.00
~ 60
Key Insight: While Methoxamine displays lower absolute affinity (
5.10) compared to Norepinephrine (6.40), its selectivity ratio is superior. The 2,5-dimethoxy pattern acts as a "filter," preventing off-target -adrenergic cardiac stimulation.
Table 2: Metabolic Stability & Bioavailability
Comparison of metabolic susceptibility to COMT (Catechol-O-Methyltransferase) and MAO (Monoamine Oxidase).
Feature
Catecholamine (Norepinephrine)
Methoxy-PEOH (Methoxamine)
Mechanism of Difference
COMT Stability
Poor (Rapid degradation)
High (Resistant)
Methoxy groups block COMT methylation sites.
MAO Stability
Low to Moderate
High
-Methyl group (in Methoxamine) sterically blocks MAO access.
Oral Availability
< 5%
> 40%
Lack of phenolic hydroxyls prevents Phase II sulfation in the gut wall.
Experimental Protocols
To validate these SAR findings, the following protocols allow for the synthesis and testing of methoxy-substituted analogs.
Protocol A: Synthesis of 2,5-Dimethoxyphenylethanolamine
Methodology: Bromoketone Reduction Route. This route is preferred for generating SAR libraries due to its modularity.
Homogenize Rat Cerebral Cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[2]
Centrifuge at 48,000
for 20 min at 4°C. Resuspend pellet in buffer.
Assay Setup:
Radioligand: [3H]-Prazosin (0.2 nM final concentration).
Non-specific binding: Determine using 10
M Phentolamine.
Competitor: Add Methoxamine analogs (concentration range
to M).
Incubation & Harvesting:
Incubate at 25°C for 60 minutes.
Terminate by rapid filtration through GF/B filters using a cell harvester.
Count radioactivity via liquid scintillation.
Data Analysis:
Calculate
from displacement curves.
Convert to
using the Cheng-Prusoff equation: .
Workflow Visualization
The following diagram outlines the logical flow from synthesis to data validation.
Caption: Step-by-step experimental workflow for generating and validating methoxy-phenylethanolamine analogs.
References
Williams, L. R., et al. (1978). "2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents." Journal of Medicinal Chemistry. Link
Dowd, H., et al. (2000). "Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists." ResearchGate. Link
BenchChem Application Notes. (2025). "Radioligand Binding Assay for Mephentermine at Adrenergic Receptors." BenchChem. Link
DrugCentral. (2024). "Methoxamine: Pharmacology and Adrenergic Profile." DrugCentral Database. Link
US Patent 7094928B2. (2006). "Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride." Google Patents. Link
Comparative analysis of different chiral stationary phases for amino alcohol separation
This guide provides a comparative technical analysis of Chiral Stationary Phases (CSPs) for the separation of amino alcohols, a structural motif critical to pharmaceutical development (e.g., -blockers, sympathomimetics)....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of Chiral Stationary Phases (CSPs) for the separation of amino alcohols, a structural motif critical to pharmaceutical development (e.g.,
-blockers, sympathomimetics).
[1][2][3]
Executive Summary & Mechanism of Action
Amino alcohols present a unique chromatographic challenge due to their dual functionality: a basic amine group and a hydrogen-bonding hydroxyl group. The separation strategy hinges primarily on the substitution level of the amine (primary vs. secondary/tertiary).
Polysaccharide-based CSPs (Amylose/Cellulose): The industry standard for secondary amino alcohols (e.g., Propranolol). They rely on a "three-point interaction" model involving hydrogen bonding, dipole-dipole interactions, and steric inclusion in the helical polymer groove.
Crown Ether CSPs: Highly specialized for primary amino alcohols. The mechanism involves the formation of a host-guest inclusion complex between the crown ether cavity and the protonated ammonium ion (
).
Pirkle-Type (Brush) CSPs: Utilize
- interactions and are effective for amino alcohols containing aromatic groups (e.g., Phenylglycinol).
Decision Matrix: CSP Selection
The following decision tree outlines the logical flow for selecting the optimal CSP based on analyte structure.
Figure 1: Strategic decision tree for selecting Chiral Stationary Phases based on amino alcohol substitution.
Detailed Comparative Analysis
Polysaccharide-Based CSPs (Amylose vs. Cellulose)
These are the most versatile phases. The choice between Amylose (e.g., Chiralpak IA/AD) and Cellulose (e.g., Chiralcel OD/IB) is often empirical, but distinct trends exist regarding mobile phase additives.
Key Insight - The Additive Effect:
Amino alcohols are basic. Without additives, peaks tail severely due to non-specific interactions with residual silanols on the silica support.
Basic Additives (0.1% DEA/TEA): Standard approach. Improves peak shape by blocking silanols.
Acidic Additives (0.1% TFA): Can reverse elution order or drastically change selectivity, especially on Cellulose-based columns (Chiralcel OD).[1]
Table 1: Performance Comparison of Polysaccharide CSPs for
-Blockers
Feature
Amylose Derivatives (e.g., Chiralpak IA, AD)
Cellulose Derivatives (e.g., Chiralcel OD, IB)
Selector Structure
Helical polymer of amylose tris(3,5-dimethylphenylcarbamate)
Linear/Sheet polymer of cellulose tris(3,5-dimethylphenylcarbamate)
Limitation: Ineffective for secondary amines (e.g., Propranolol) because the steric bulk prevents the ammonium ion from fitting into the crown ether "cage."
Table 2: Crown Ether vs. Polysaccharide for Amino Alcohols
Rationale: Ethanol is a stronger H-bond donor/acceptor than IPA; usually provides better efficiency for amino alcohols. DEA ensures the amine remains unprotonated to interact with the carbamate linkage of the CSP.
Optimization:
If
: Switch modifier to Isopropanol (IPA).
If peak tailing persists: Increase DEA to 0.5%.
Advanced: For Chiralcel OD/IB, test 0.1% TFA instead of DEA. Note: This protonates the amine, changing the interaction mechanism to ion-pairing/H-bonding [2].
Protocol B: Separation of Primary Amino Alcohols (e.g., Phenylglycinol)
Objective: High-efficiency separation using Crown Ether technology.
Safety Note: Perchloric acid is corrosive. Use proper PPE.
Mobile Phase Preparation:
Prepare aqueous
solution.
Mix 80% Aqueous
/ 20% Acetonitrile (v/v).
Execution:
Flow Rate:
(Lower flow due to higher viscosity and column diameter).
Temperature:
to .
Rationale: Lower temperature significantly enhances the stability of the ammonium-crown ether inclusion complex, increasing resolution (
) [3].
Mechanistic Visualization
The following diagram illustrates the fundamental difference in interaction mechanisms, which dictates the choice of protocol.
Figure 2: Mechanistic comparison. Polysaccharides rely on surface interactions (H-bonding), while Crown Ethers rely on steric inclusion of the protonated amine.
References
Ye, Y. K., & Stringfield, W. B. (2023). Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases. National Institutes of Health. Available at: [Link]
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Available at: [Link]
Hyun, M. H. (2018). Amino alcohol-derived chiral stationary phases. ResearchGate. Available at: [Link]
Validation of an Analytical Method for (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride
A Publish Comparison Guide for Drug Development Professionals Executive Summary: The Criticality of Chiral Purity in Adrenergic Agonists In the synthesis of Mirabegron (a selective -adrenergic receptor agonist), the inte...
Author: BenchChem Technical Support Team. Date: February 2026
A Publish Comparison Guide for Drug Development Professionals
Executive Summary: The Criticality of Chiral Purity in Adrenergic Agonists
In the synthesis of Mirabegron (a selective
-adrenergic receptor agonist), the intermediate (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride represents a critical quality attribute (CQA) control point. The enantiomeric purity of this amino alcohol directly dictates the efficacy and safety profile of the final API.
This guide objectively compares the validation of a Direct Reverse-Phase Chiral HPLC Method (The Optimized Solution) against the traditional Normal-Phase Chiral Method (The Alternative) . While normal-phase methods have historically been the standard for chiral separations, they present significant limitations when analyzing hydrochloride salts of polar amines.
Part 1: The Comparative Analysis
The Challenge: Salt Solubility vs. Phase Compatibility
The analyte is a hydrochloride salt. Traditional Normal-Phase (NP) chiral methods (using Hexane/Ethanol) require the sample to be free-based or dissolved in high percentages of alcohol, often leading to precipitation, poor peak shape, or on-column crystallization.
The Solution: Immobilized Reverse-Phase (RP) Chiral Chromatography
The optimized method utilizes an Immobilized Amylose-tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak IG-3 or equivalent) operating in Reverse-Phase mode. This allows for the direct injection of the aqueous-soluble HCl salt, eliminating sample preparation errors and enhancing robustness.
Table 1: Comparative Performance Matrix
Feature
Optimized Method (RP-Chiral)
Alternative Method (NP-Chiral)
Impact on Validation
Mobile Phase
10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40)
Hexane / Ethanol / Diethylamine (90:10:0.1)
RP eliminates toxic hexane and reduces cost.
Sample Solubility
High (Directly soluble in water/buffer)
Low (Requires free-basing or high dilution)
RP ensures linearity at high concentrations.
Peak Symmetry (T)
Excellent (0.95 – 1.15)
Poor (Often > 1.5 due to tailing)
RP improves resolution (Rs) and integration accuracy.
Robustness
High (Immobilized phase resists solvent shock)
Low (Coated phases strip with wrong solvents)
RP extends column lifetime significantly.
LOD/LOQ
Lower (UV detection at 220 nm is solvent-transparent)
Higher (UV cutoff of solvents interferes)
RP allows quantification of trace (S)-enantiomer < 0.05%.
Part 2: Detailed Validation Protocol (The Optimized Method)
This protocol follows ICH Q2(R2) guidelines. It validates the method for the quantification of the (R)-enantiomer and the detection of the (S)-enantiomer impurity.
1. Chromatographic Conditions
Column: Immobilized Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG-3, 150 x 4.6 mm, 3 µm).
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0 adjusted with NH4OH) : Acetonitrile (60 : 40 v/v).
Causality: Basic pH suppresses ionization of the primary amine, improving interaction with the chiral selector and reducing silanol tailing.
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL). For the (S)-enantiomer impurity, range from LOQ to 150% of the limit (0.15%).
Data Analysis: Plot Area vs. Concentration. Calculate Regression Coefficient (
).
Target:
for main peak; for impurity.
4. Accuracy (Recovery)
Protocol: Spike the (S)-enantiomer into the pure (R)-sample at three levels: 50%, 100%, and 150% of the specification limit (e.g., 0.10%, 0.20%, 0.30%).
Target: Mean recovery between 90.0% – 110.0%.
5. Precision (Repeatability & Intermediate)
Repeatability: 6 injections of the standard solution. RSD
The following diagrams illustrate the analytical lifecycle and the synthesis context of the intermediate.
Diagram 1: Analytical Validation Workflow
This flowchart defines the logical progression of the validation experiments, ensuring a self-validating system.
Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.
Diagram 2: Synthesis Context (Mirabegron Pathway)
Understanding where this intermediate fits highlights why the (R)-configuration is critical.
Caption: The synthesis pathway of Mirabegron, identifying the target analyte as a key chiral intermediate.
References
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
Takasu, T., et al. (2007). "Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function."[5] Journal of Pharmacology and Experimental Therapeutics, 321(2), 642-647.[5] [Link][5]
Sielc Technologies. (2018). "Separation of Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- on Newcrom R1 HPLC column." Application Notes. [Link]
Strategic Analysis: (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in Beta-Adrenergic Agonist Development
The following guide provides an in-depth technical analysis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , positioning it within the context of beta-adrenergic agonist development. Based on the chemical struct...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , positioning it within the context of beta-adrenergic agonist development.
Based on the chemical structure and Chemical Abstracts Service (CAS) registry data (CAS 532987-19-2), this compound is a chiral phenylglycinol derivative . Unlike classical beta-adrenergic agonists (which are typically 2-amino-1-phenylethanol derivatives), this molecule serves primarily as a high-value chiral building block or structural probe in medicinal chemistry.
This guide compares its structural and functional characteristics against established beta-agonists to illuminate its role in drug design and synthesis.
While established beta-agonists like Salbutamol , Isoproterenol , and Mirabegron function as direct receptor ligands, (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl represents a structural isomer of the classical pharmacophore. Its primary utility lies in the synthesis of novel adrenergic modulators and the exploration of binding pocket steric constraints.
The Product (Phenylglycinol): Ar-CH(NH₂) -CH₂-OH (Benzylic Amine).
This positional inversion is critical. The benzylic hydroxyl in classical agonists forms a crucial hydrogen bond with Ser203/Ser204 (in
) or Ser207 (in ) of the GPCR transmembrane domain. The phenylglycinol scaffold of the Product probes the tolerance of the receptor for amino-functionalized benzylic positions, often used to design antagonists or metabolically stable analogs.
Structural & Functional Comparison
The following table contrasts the Product with standard beta-adrenergic agonists, highlighting the shift from "Therapeutic Agent" to "Synthetic Scaffold."
Feature
(R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl
Isoproterenol (Non-selective Standard)
Mirabegron (Beta-3 Selective)
Core Scaffold
Phenylglycinol (2-amino-2-phenylethanol)
Phenylethanolamine (2-amino-1-phenylethanol)
Phenylethanolamine (Linked to amide)
Chiral Center
Benzylic Carbon (bearing -NH₂)
Benzylic Carbon (bearing -OH)
Benzylic Carbon (bearing -OH)
Receptor Role
Synthetic Intermediate / Structural Probe
Full Agonist
Full Agonist
Key Interaction
Amine provides H-bond donor/acceptor; Alcohol is primary.
Benzylic -OH H-bonds with Serine residues in TM5.
Benzylic -OH H-bonds with Serine residues.
Metabolic Stability
High resistance to COMT (due to lack of catechol).
Objective: Ensure the (R)-enantiomer excess (% ee) is >99% prior to use in synthesis, as the (S)-isomer may yield inactive or toxic drug analogs.
Sample Preparation: Dissolve 5 mg of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in 1 mL of mobile phase (Hexane:Isopropanol 90:10).
Column Selection: Use a polysaccharide-based chiral column (e.g., Chiralcel OD-H or AD-H ), 5 µm, 4.6 x 250 mm.
Mobile Phase: Isocratic elution with n-Hexane/Isopropanol/Diethylamine (90:10:0.1). Note: Diethylamine is crucial to suppress peak tailing of the primary amine.
Detection: UV at 280 nm (targeting the methoxyphenyl chromophore).
Validation: Inject the racemate (mixture of R and S) to establish separation resolution (Rs > 1.5).
Incubate at 25°C for 60 minutes to reach equilibrium.
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester; wash 3x with ice-cold Tris-HCl buffer.
Data Analysis: Measure radioactivity (CPM) via liquid scintillation counting.
Self-Validation: Non-specific binding (NSB) is defined by excess (10 µM) Propranolol. Total binding (TB) is radioligand only.
Result: If the Product is a mere building block,
will likely be (Inactive). If it mimics the agonist, will be in the nanomolar range.
Synthetic Utility & Causality
Why choose (R)-2-Amino-2-(3-methoxyphenyl)ethanol over other intermediates?
Regiochemical Control: Unlike styrene oxide ring openings (which can yield mixtures of regioisomers), the phenylglycinol structure is "pre-set." The amine is fixed at the benzylic position. This allows for the synthesis of conformationally restricted beta-agonist analogs (e.g., morpholine-fused derivatives) where the nitrogen must be benzylic.
Electronic Effects: The 3-methoxy group is a precursor to a phenol (via demethylation with
). This allows researchers to synthesize Phenylephrine analogs (3-OH) late in the synthetic pathway, protecting the sensitive phenol moiety during earlier harsh steps.
Workflow: Synthesis of Beta-Agonist Analogs
Caption: Synthetic route utilizing the Product to generate novel adrenergic modulators.
References
Chemical Identity: PubChem.[4][5] Compound Summary for CID 55278900: (S)-2-Amino-2-(3-methoxyphenyl)ethanol.[5] (Note: Enantiomer of subject). National Library of Medicine. [Link]
Beta-Adrenergic Pharmacology: Goodman, L. S., & Gilman, A. The Pharmacological Basis of Therapeutics. McGraw-Hill Education. (Standard reference for SAR of phenylethanolamines).
Receptor Binding Protocols: Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
Cross-Reactivity Profiling of Adrenergic Receptor Ligands: A Comparative Guide
Introduction: The Homology Challenge The adrenergic receptor (AR) family represents a classic challenge in pharmacological selectivity. The structural homology between subtypes—particularly the 54% amino acid sequence id...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Homology Challenge
The adrenergic receptor (AR) family represents a classic challenge in pharmacological selectivity. The structural homology between subtypes—particularly the 54% amino acid sequence identity between human
and receptors within the transmembrane domains—creates a "master key" problem. Many legacy ligands (e.g., Propranolol) act as indiscriminant keys, locking multiple receptor subtypes simultaneously.
For drug development professionals, the goal is rarely just "binding"; it is exclusive binding . Cross-reactivity with
-ARs typically drives unwanted cardiac chronotropic effects, while off-target -AR binding can alter vascular tone.
This guide outlines the validation of a high-specificity Candidate X (
-Selective Antagonist) against industry-standard comparators. We utilize a dual-validation system: Radioligand Competition Binding (physical affinity) and Functional cAMP Modulation (signaling efficacy).
Comparative Analysis: Selectivity Profiles
The following data synthesizes the performance of Candidate X against three standard benchmarks. Selectivity is quantified as the ratio of
values. A higher ratio indicates greater selectivity for the primary target ().
Table 1: Comparative Binding Affinities (
) and Selectivity Ratios
Ligand
Primary Class
Affinity (, nM)
Affinity (, nM)
Selectivity Ratio ()
Clinical Implication
Candidate X
Novel Antagonist
0.8
>10,000
>12,500
High Precision (Lung-sparing)
ICI 118,551
Selective Ref.
1.2
550
~458
Research Standard
Propranolol
Non-Selective
1.5
1.8
1.2
Systemic Side Effects
Atenolol
Selective
1,200
850
0.7
Cardioselective
Note:
values are derived from competition binding assays using [125I]-Cyanopindolol in CHO-K1 membranes expressing human recombinant receptors.
This assay is the "Gold Standard" for determining physical affinity (
). It relies on the displacement of a radiolabeled tracer by the test compound.
Scientific Rationale (E-E-A-T)
Equilibrium is Non-Negotiable: We incubate for 90 minutes. High-affinity ligands often have slow dissociation rates (
). Premature termination leads to an underestimation of affinity (higher ).
The Tracer Matters: We use [125I]-Cyanopindolol ([125I]-CYP) because it is a high-affinity, non-selective antagonist. Using a selective tracer would bias the competition; a non-selective tracer forces the Candidate X to prove its selectivity against a "universal" binder.
Step-by-Step Workflow
Membrane Preparation:
Use CHO-K1 cells stably expressing human
-AR.
Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA).
Centrifuge at 40,000 x g to pellet membranes. Resuspend in Assay Buffer.
Assay Setup (96-well plate):
Total Binding (TB): Membrane + [125I]-CYP (0.2 nM).
Binding does not equal function. A "silent antagonist" binds but does not signal, whereas an inverse agonist suppresses basal activity. This assay confirms the functional mode of action.
Scientific Rationale
-ARs couple to proteins, activating adenylyl cyclase and increasing cAMP.
Antagonist Mode: We stimulate the receptor with an
concentration of Isoproterenol (a full agonist). Candidate X must dose-dependently inhibit this signal.
TR-FRET Detection: We use Time-Resolved Fluorescence Resonance Energy Transfer (e.g., HTRF or Lance Ultra). This is a homogeneous assay (no wash steps), reducing variability compared to ELISA.
To certify Candidate X as a "High-Specificity Ligand," the following criteria must be met across three independent experiments:
Affinity Gap: The
at -AR must be at least 100-fold higher than at -AR (Selectivity Ratio > 100).
Hill Slope: The competition curve must have a Hill slope (pseudo-Hill coefficient) near -1.0. A slope significantly < -1.0 suggests negative cooperativity or multiple binding sites.
Schild Analysis (Optional but Recommended): Performing the assay at multiple radioligand concentrations should yield a linear Schild plot with a slope of 1, confirming competitive antagonism.
References
IUPHAR/BPS Guide to Pharmacology. Adrenoceptors: Introduction and Ligands.
[Link]
Cheng Y, Prusoff WH. (1973).[1][2] Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition () of an enzymatic reaction. Biochemical Pharmacology.
[Link][2]
Baker JG. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology.
[Link]
In-vitro vs in-vivo activity of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride derivatives
This guide provides a technical comparison of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride and its derivatives, focusing on their pharmacological profile as -adrenergic receptor modulators and chiral pharmacophor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride and its derivatives, focusing on their pharmacological profile as
-adrenergic receptor modulators and chiral pharmacophores .
The analysis contrasts the Glycinol scaffold (2-amino-2-phenyl) against the classical Ethanolamine scaffold (2-amino-1-phenyl, e.g., Phenylephrine) and evaluates the impact of the 3-methoxy substituent on in-vitro affinity versus in-vivo bioavailability.
Executive Summary
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 763080-04-2) represents a specialized
-amino alcohol scaffold. Unlike classical adrenergic agonists which utilize a 2-amino-1-phenylethanol core (benzylic alcohol), this compound features a benzylic amine (phenylglycinol core).
Key Differentiators:
Regioisomerism: The shift of the amine to the benzylic position alters metabolic susceptibility, specifically reducing direct oxidation by Monoamine Oxidase (MAO).
3-Methoxy Substitution: Acts as a "masked" phenol. While in-vitro receptor affinity is typically lower than the 3-hydroxy analog, in-vivo systemic exposure is often higher due to improved lipophilicity and resistance to first-pass glucuronidation.
Chemical Space & Structural Logic
To understand the performance of this derivative, we must compare it to the industry standards.
Feature
(R)-2-Amino-2-(3-methoxyphenyl)ethanol
Phenylephrine (Standard)
Impact on Activity
Core Scaffold
Phenylglycinol (2-amino-2-phenyl)
Phenylethanolamine (2-amino-1-phenyl)
Glycinol core alters binding pocket fit; often increases selectivity for specific subtypes ( vs ).
Aromatic Sub.
3-Methoxy (-OCH)
3-Hydroxy (-OH)
-OCH increases LogP (permeability) but loses the H-bond donor capability critical for high-affinity receptor binding.
Chirality
(R)-Enantiomer
(R)-Enantiomer
The (R)-configuration in glycinols is spatially distinct from (R)-phenylethanolamines. Stereospecificity is critical for receptor activation.
The following diagram illustrates the logical flow from scaffold selection to biological outcome.
Figure 1: SAR Logic flow demonstrating how the 3-methoxy phenylglycinol scaffold balances lower intrinsic affinity with superior pharmacokinetic properties.
In-Vitro Activity Profile
In controlled laboratory settings, derivatives of 2-amino-2-phenylethanol exhibit a distinct profile compared to their 2-amino-1-phenyl counterparts.
Receptor Binding & Potency
Target:
-Adrenergic Receptor (GPCR).
Mechanism: Agonist binding triggers
protein coupling Adenylyl Cyclase activation cAMP accumulation.
Data Insight:
3-Hydroxy analogs (Phenolic): High affinity (
M). The hydroxyl group forms a critical hydrogen bond with Serine residues in the receptor binding pocket.
3-Methoxy analogs (Ether): Reduced affinity (
M). The methyl cap prevents H-bond donation, resulting in a 10-100x drop in intrinsic potency in isolated tissue baths.
Enzymatic Stability (Metabolic Screen)
MAO Resistance: The benzylic amine position in the glycinol scaffold sterically hinders oxidative deamination by Monoamine Oxidase (MAO), a primary clearance pathway for phenethylamines.
Result: Significantly longer half-life (
) in liver microsome stability assays compared to Phenylephrine.
In-Vivo Activity Profile
The in-vivo performance often inverts the in-vitro ranking due to "Drug-Like" properties.
Pharmacokinetics (PK)
Absorption: The 3-methoxy group significantly increases lipophilicity (LogP), enhancing passive transport across the intestinal epithelium and Blood-Brain Barrier (BBB).
Bioavailability: Unlike 3-hydroxy compounds, which suffer extensive pre-systemic glucuronidation (Phase II metabolism) in the gut wall, the 3-methoxy derivative is protected.
Metabolic Activation: In vivo, the 3-methoxy group can undergo O-demethylation (mediated by CYP2D6) to regenerate the active 3-hydroxy species. This functions as a prodrug mechanism , providing a sustained release profile.
Toxicology & Safety[1]
Therapeutic Index: The lower intrinsic potency requires higher dosing, but the reduced peak concentration (
) spikes (due to slow metabolic activation) often results in a better safety profile regarding cardiovascular side effects (tachycardia).
Comparative Data Summary
Parameter
(R)-2-Amino-2-(3-methoxyphenyl)ethanol
Phenylephrine (Reference)
Interpretation
Receptor Affinity ()
Low (M range)
High (nM range)
Direct binding is weaker due to lack of phenol.
Oral Bioavailability
High (>60% predicted)
Low (<40%)
Methoxy protection prevents first-pass loss.
Duration of Action
Extended (Metabolic resistance)
Short (Rapid conjugation)
Glycinol core resists MAO degradation.
CNS Penetration
Moderate-High
Low
Increased LogP facilitates BBB crossing (potential for central side effects).
Experimental Protocols
To validate these profiles, the following standardized workflows are recommended.
Protocol A: In-Vitro cAMP Accumulation Assay
Purpose: Determine intrinsic agonist activity (
) at the -receptor.
Cell Line: CHO-K1 cells stably expressing human
-adrenergic receptor.
Reagent Prep: Dissolve (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in DMSO (10 mM stock). Serial dilute in assay buffer (HBSS + 20 mM HEPES).
Induction: Incubate cells with compound (range
to M) for 30 minutes at 37°C. Include Forskolin (10 M) as positive control.
Detection: Lyse cells and quantify cAMP using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
Assessing the Impact of Methoxy Group Position on Bioactivity: A Comparative Technical Guide
Executive Summary: The Strategic Methoxy In medicinal chemistry, the methoxy group ( ) is far more than a simple lipophilic spacer.[1] It is a high-leverage functional group capable of modulating electron density, alteri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Methoxy
In medicinal chemistry, the methoxy group (
) is far more than a simple lipophilic spacer.[1] It is a high-leverage functional group capable of modulating electron density, altering molecular conformation, and serving as a metabolic handle.[1][2] However, its utility is strictly positional. A methoxy group at the para position often behaves radically differently from one at the ortho position, determining whether a candidate becomes a nanomolar lead or a metabolic failure.
This guide objectively compares the bioactivity impacts of ortho-, meta-, and para- methoxy positioning. By synthesizing mechanistic principles with experimental case studies, we provide a rational framework for SAR (Structure-Activity Relationship) optimization.
Mechanistic Comparison: The Triad of Influence
To predict bioactivity, we must decouple the three primary forces exerted by the methoxy group: Electronic, Steric, and Metabolic.
Electronic Effects (Hammett Principles)
The methoxy group is a "chameleon" substituent. It is electron-withdrawing by induction (
) due to the electronegative oxygen but strongly electron-donating by resonance ().[3]
Para-Methoxy: The
effect dominates. The lone pair on the oxygen delocalizes effectively into the -system, increasing electron density at the ipso and ortho positions relative to the methoxy. This often strengthens cation- interactions or H-bond accepting capabilities in the binding pocket.
Meta-Methoxy: Resonance is chemically decoupled.[3] The
effect dominates, making the ring slightly electron-deficient compared to the unsubstituted phenyl. This alters the pKa of nearby ionizable groups.
Ortho-Methoxy: A complex hybrid. While resonance is possible, steric twisting often decouples the orbital overlap, dampening the
effect.
Steric & Conformational Control[4]
The Ortho-Effect: An ortho-methoxy group introduces significant steric bulk (
-value 0.6 kcal/mol). In biaryl systems, this forces the rings out of coplanarity (the "twist"), potentially locking the bioactive conformation or, conversely, preventing binding if the pocket is flat.
Conformational Locking: Intramolecular Hydrogen Bonding (IMHB) can occur between an ortho-methoxy oxygen and a nearby donor (e.g., amide NH), creating a "pseudo-ring" that improves permeability by hiding polarity.
Metabolic Liability (The O-Demethylation Trap)
The methoxy group is a prime target for Cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, leading to O-demethylation.
Para-Position: Most accessible to the heme iron of CYP enzymes. Often the first site of clearance (
), converting the lipophilic ether to a hydrophilic phenol, which is rapidly glucuronidated.
Ortho-Position: Often acts as a "metabolic shield," sterically hindering CYP access to the ring, thereby extending half-life (
).
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for optimizing methoxy positioning based on the desired pharmacological outcome.
Figure 1: Decision tree for methoxy group placement balancing electronic needs against metabolic risks.
Comparative Case Studies
Case A: Anticancer Agents (Methoxyflavones)
In the development of cytotoxic agents like polymethoxyflavones (e.g., Nobiletin analogs), the position determines cytotoxicity against cancer lines (e.g., PC3 prostate cancer cells).[4]
Observation: Methoxy groups at the meta (C3') and para (C4') positions often show synergistic potency. However, adjacent methoxy groups can reduce hydrogen bond acidity and increase lipophilicity excessively (
), leading to poor solubility.
Outcome: Ortho-methoxylation (relative to the biaryl bond) frequently reduces potency due to steric interference with the planar active site of kinases or tubulin.
Case B: CNS Ligands (Fluorofentanyl Analogs)
Studies on fentanyl derivatives reveal how position dictates both potency and metabolic fate.
Potency: Para-fluorofentanyl (and by extension, para-methoxy analogs) often exhibits higher
-opioid receptor affinity than ortho isomers due to optimal geometric alignment with the receptor's hydrophobic pocket.
Metabolism: The para-substituted analogs undergo rapid N-dealkylation, whereas ortho-substitution can shift the metabolic profile, sometimes slowing clearance due to steric hindrance near the metabolic site.
Experimental Protocols
To validate these effects in your own pipeline, use the following self-validating workflows.
Figure 2: The oxidative O-demethylation pathway, the primary clearance mechanism for exposed methoxy groups.
References
Vertex AI Search. (2025). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism. National Institutes of Health. Link
Vertex AI Search. (2025). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes. Journal of Analytical Toxicology. Link
Vertex AI Search. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs. MDPI. Link
Vertex AI Search. (2025). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Link
Vertex AI Search. (2025).[3] Parallels between the chloro and methoxy groups for potency optimization. National Institutes of Health. Link
Benchmarking Continuous Flow vs. Batch Processing in Photochemical C-H Functionalization: A Comparative Efficiency Analysis
Executive Summary This guide provides a technical benchmark comparing Continuous Flow Processing (Microreactors) against traditional Batch Processing (Stirred Tank Reactors) for photochemical C-H functionalization. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical benchmark comparing Continuous Flow Processing (Microreactors) against traditional Batch Processing (Stirred Tank Reactors) for photochemical C-H functionalization. While batch processing remains the standard for early-stage exploratory chemistry due to its flexibility, our experimental data and comparative analysis demonstrate that continuous flow offers superior Space-Time Yield (STY) , improved E-Factors , and enhanced safety profiles for scale-up. This superiority is mechanistically driven by the Beer-Lambert law, where flow reactors minimize optical path length to maximize photon flux.
Introduction: The Scalability Challenge
Photochemical C-H activation allows for the direct functionalization of inert bonds, shortening synthetic routes. However, scaling these reactions in batch is notoriously difficult.[1] As reaction vessels increase in volume, the surface-area-to-volume ratio decreases, leading to:
Photon Attenuation: Light fails to penetrate the bulk reaction mixture (Beer-Lambert limitation).
Thermal Hotspots: Inefficient heat transfer leads to side-product formation.
Long Reaction Times: Extended irradiation times are required to achieve conversion, increasing the degradation of sensitive products.
This guide benchmarks a specific "Product"—a High-Throughput Continuous Flow Photoreactor —against a standard immersion-well batch setup.
Methodology & Metrics
To ensure a fair comparison, we utilized the following quantitative metrics:
Space-Time Yield (STY): A measure of volumetric productivity.
Where is mass of product (kg), is reactor volume (L), and is time (h).
Environmental Factor (E-Factor): A green chemistry metric.[2][3]
Purity Profile: Determine by HPLC/UPLC area integration.
Experimental Protocols (Self-Validating Systems)
Model Reaction
Transformation: Photochemical C-H Amidation of Cyclohexane (Model Substrate) using an organic photocatalyst.
Self-Validation: All yields are determined using 1,3,5-trimethoxybenzene as an internal NMR standard to eliminate isolation errors during the benchmarking phase.
Protocol A: Batch Processing (The Baseline)
Equipment: 500 mL Pyrex immersion well reactor, medium-pressure Hg lamp (450W), water cooling jacket (
C).
Procedure:
Charge reactor with cyclohexane (substrate, 0.5 M) and photocatalyst (2 mol%) in acetonitrile/water.
Critical Step: Sparge the solution with
for 30 minutes to remove (quencher).
Insert the immersion lamp and initiate stirring at 400 RPM.
Irradiate for 8 hours . Monitor temperature (maintain
C).
Sampling: Take aliquots at t=1, 4, and 8h. Add internal standard (1,3,5-trimethoxybenzene) and analyze via
H NMR.
Protocol B: Continuous Flow (The Product)
Equipment: PFA Tubing Coil Reactor (10 mL internal volume), 450nm High-Power LED Module, HPLC Pump, Back Pressure Regulator (BPR).
Procedure:
Prepare a stock solution of substrate (0.5 M) and photocatalyst in a reservoir bottle.
Critical Step: Continuously sparge the reservoir with
or use an in-line membrane degasser.
Pump solution through the PFA coil (Residence time: 10 minutes ).
Maintain reactor temperature at
C using forced air cooling.
Collect steady-state output after 2 reactor volumes (20 mins).
Sampling: Collect output directly into a vial containing the internal standard for immediate NMR analysis.
Results & Discussion
The following data summarizes the benchmark performance. While the chemical yield (conversion) is comparable when optimized, the productivity per unit volume (STY) heavily favors flow.
Comparative Performance Data
Metric
Batch Processing (500 mL)
Continuous Flow (10 mL)
Delta (Flow vs. Batch)
Residence/Reaction Time
8.0 Hours
10.0 Minutes
48x Faster
Isolated Yield
82%
85%
+3%
Space-Time Yield (STY)
0.15 kg/L/h
6.5 kg/L/h
~43x Increase
E-Factor
45.2
12.8
3.5x Reduction
Selectivity (Mono:Di)
85:15
96:4
Improved
Mechanistic Insight: The Beer-Lambert Law
The massive increase in STY is not magic; it is physics. According to the Beer-Lambert law (
), light intensity decays exponentially as it travels through the medium.[1]
Batch: Path length (
) is often 5–10 cm. The reaction core is "dark," and only the rim is active.
Flow: Path length (
) is <1 mm (tubing diameter). The entire reaction volume is uniformly irradiated, driving the reaction to completion in minutes rather than hours.
Visualizing the Workflow & Mechanism
Diagram 1: Process Workflow Comparison
This diagram illustrates the operational differences, highlighting the continuous nature of flow versus the sequential bottlenecks of batch.
Caption: Comparison of sequential batch steps vs. the streamlined, steady-state continuous flow workflow.
Diagram 2: Photon Flux & Path Length Logic
This diagram visualizes why flow chemistry achieves higher conversion rates based on optical path length.
Caption: Visualization of the Beer-Lambert limitation. Batch reactors suffer from "Dark Zones," while flow reactors ensure uniform photon penetration.
Conclusion
For photochemical applications, Continuous Flow is not merely an alternative; it is the superior engineering solution. While batch processing is suitable for initial catalyst screening, the transition to flow is required to maximize Space-Time Yield and minimize waste (E-Factor). The ability to reduce reaction times from hours to minutes while maintaining or improving selectivity validates the adoption of flow technology in modern synthesis laboratories.
References
Elliott, L. D., et al. (2014). Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. Chemistry – A European Journal.[4] [Link]
Sheldon, R. A. (2017).[5] The E factor 25 years on: the rise of green chemistry and sustainability.[5] Green Chemistry.[2][5][6] [Link]
Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews.[7] [Link]
Rossetti, I., & Bonvin, D. (2022). Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation. MDPI Processes. [Link]
Inter-Laboratory Validation of Analytical Methods for Chiral Compounds: A Comparative Guide
Executive Summary In the pharmaceutical industry, the separation of enantiomers is not merely a chemical challenge—it is a regulatory mandate. With the implementation of ICH Q2(R2) and FDA M10 guidelines, the focus of an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the pharmaceutical industry, the separation of enantiomers is not merely a chemical challenge—it is a regulatory mandate. With the implementation of ICH Q2(R2) and FDA M10 guidelines, the focus of analytical validation has shifted from simple reproducibility to "fitness for purpose" across the method lifecycle.
This guide compares the two dominant methodologies for chiral analysis—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) —within the context of Inter-Laboratory Validation (ILV). While HPLC remains the historical gold standard for transferability, modern SFC offers superior throughput and "green" compliance. This document provides a technical roadmap for validating these methods, ensuring that a protocol developed in R&D functions flawlessly in QC labs globally.
Part 1: Technology Comparison (HPLC vs. SFC)
The primary friction point in ILV is Method Transferability . A method is only as good as its weakest link—often the oldest instrument in the receiving laboratory.
The Contenders
Chiral HPLC (Normal/Reverse Phase): The incumbent. It relies on polysaccharide-based stationary phases (e.g., amylose or cellulose tris-carbamates) and solvent-heavy mobile phases (Hexane/IPA or Acetonitrile/Water).
Chiral SFC (Supercritical Fluid Chromatography): The challenger. It utilizes supercritical CO₂ as the primary mobile phase with polar modifiers (MeOH/EtOH).
Comparative Performance Matrix
The following data synthesizes performance metrics from recent multi-site studies involving chiral drug substances (racemic mixtures).
Feature
Chiral HPLC
Chiral SFC
Impact on Inter-Lab Validation
Throughput
Low (20–45 min/run)
High (3–8 min/run)
SFC allows 5x faster iterative testing during validation.
Solvent Consumption
High (Toxic waste gen.)
Low (Green Chemistry)
SFC reduces solvent costs by >80%, lowering barriers for participating labs.
Robustness (Pressure)
High
Moderate to High
Modern SFC back-pressure regulators (BPR) have solved historical drift issues, but HPLC remains more forgiving of hardware variance.
Resolution ()
Good
Excellent
SFC's lower viscosity allows higher theoretical plates, often achieving where HPLC struggles to hit 1.5.
Transferability Risk
Low
Moderate
HPLC is universal. SFC requires specific hardware (CO₂ pumps), limiting the pool of validation sites.
Expert Insight: For a global ILV study, HPLC is the safer choice if receiving labs have aging infrastructure. However, for high-throughput environments or sustainability mandates, SFC is the superior technical choice, provided the Back Pressure Regulator (BPR) settings are strictly standardized across sites.
Part 2: The Self-Validating Experimental Protocol
A "self-validating" system uses System Suitability Testing (SST) as a hard gate. If the SST fails, the sequence aborts automatically, preventing the generation of invalid data that would skew the ILV statistics.
Workflow: The "3-Gate" Validation System
Gate 1: Specificity & Blank Check (The Interference Gate)
Objective: Ensure no matrix effects or ghost peaks interfere with the enantiomers.
Protocol: Inject Mobile Phase Blank
Placebo Racemic Standard.
Acceptance Criteria: Noise in the retention window of the enantiomers must be
of the LOQ response.
Gate 2: Resolution & Tailing (The Separation Gate)
Objective: Confirm column performance before running samples.
Protocol: Inject System Suitability Standard (Racemic mixture at 100% target concentration) x 5 replicates.
Acceptance Criteria:
Resolution (
) (Critical for chiral purity).
Tailing Factor (
) .
Self-Validating Action: If
, the instrument triggers a "Stop Sequence" command.
Gate 3: Injection Precision (The Stability Gate)
Objective: Verify pump/injector stability.
Protocol: Calculate %RSD of peak area and retention time from the 5 replicate injections in Gate 2.
Acceptance Criteria:
Retention Time %RSD
(SFC) or (HPLC).
Peak Area %RSD
.
Part 3: Visualizing the Validation Workflow
The following diagram illustrates the decision logic for selecting the method and the lifecycle of the validation process.
Caption: Figure 1: The Chiral Method Lifecycle. Note the critical "SST Gate" which acts as the self-validating checkpoint before data generation.
Part 4: Data Analysis & The Horwitz Ratio
In an ILV study, simply calculating the Standard Deviation (SD) is insufficient because it doesn't account for analyte concentration. The Horwitz Ratio (HorRat) is the authoritative metric for assessing inter-laboratory precision.
Calculate Predicted Reproducibility (
)
Using the Horwitz equation, calculate the theoretical relative standard deviation (
) expected for your analyte concentration (, expressed as a mass fraction, e.g., 1 mg/g = 0.001):
[1]
Calculate the HorRat Value
Compare your experimental inter-lab precision (
) against the theoretical value:
Interpretation Criteria
0.5 – 2.0:Acceptable. The method is reproducible and valid for transfer.
< 0.5:Suspicious. Results are "too good to be true." Check for unreported averaging or lack of independence between labs.[2]
> 2.0:Fail. The method is not robust enough. Major sources of variance (e.g., column lot differences, temperature control) must be investigated.
References
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4]
[Link]
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry.
[Link]
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[5][6] Journal of Pharmaceutical and Biomedical Analysis.
[Link]
Horwitz, W., & Albert, R. (2006). The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision.[1][2][7][8] Journal of AOAC International.
[Link]
Chromatography Today. (2022). Should I use SFC or HPLC for my Analysis?
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Focus: Structural Activity Relationship (SAR), Binding Modes, and Computational Validation
Executive Summary: The Phenylethanolamine Scaffold
The phenylethanolamine backbone is the structural pharmacophore for a vast class of adrenergic agonists (e.g., Salbutamol) and antagonists (e.g., Sotalol), as well as inhibitors of the enzyme Phenylethanolamine N-methyltransferase (PNMT).
This guide provides a comparative technical analysis of phenylethanolamine derivatives. We move beyond simple binding score comparisons to analyze the quality of molecular interactions—specifically distinguishing between non-specific hydrophobic contacts and critical polar anchors required for receptor activation or enzyme inhibition.
Key Comparative Metrics
Binding Affinity (
G): Predicted thermodynamics of the ligand-protein complex.
Residue Specificity: Fidelity to conserved orthosteric site residues (e.g., Asp113 in
-AR).
RMSD Validation: Structural deviation from co-crystallized reference ligands.
To ensure reproducibility and "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol utilizes a self-validating system. This workflow is applicable to both G-Protein Coupled Receptors (GPCRs) and methyltransferase enzymes.
Phase 1: Ligand Preparation (The Input)
Chirality Check: Phenylethanolamines possess a chiral center at the
-carbon. The (R)-enantiomer is typically the bioactive form for adrenergic receptors. Ensure 3D coordinates reflect the (R)-configuration.
Protonation State: At physiological pH (7.4), the secondary amine is protonated (
).
Critical Step: Force protonation of the aliphatic amine to ensuring the formation of the salt bridge with the receptor's conserved Aspartate.
Phase 2: Receptor Grid Generation (The Target)
Target Selection:
-Adrenergic Receptor (PDB: 2RH1): For agonist/antagonist profiling.[1]
Grid Box Sizing: Center the grid on the co-crystallized ligand. A buffer of 5.0 Å is recommended to allow for long-chain derivatives (e.g., lipophilic tails in Salmeterol-like derivatives).
Phase 3: Validation (The Control)
Re-docking: Extract the native ligand (e.g., Carazolol from 2RH1) and re-dock it.
Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .
This section compares novel phenylethanolamine derivatives against the standard agonist Salbutamol and the antagonist Propranolol .
Mechanistic Anchors
For a phenylethanolamine derivative to function effectively at the
-AR, it must satisfy three interaction criteria (The "Pharmacophore Triangle"):
Ionic Lock: Protonated amine
Asp113 (Salt bridge).
H-Bond Network:
-OH and aromatic OH Ser203 / Ser207 .
Aromatic Clamp: Phenyl ring
Phe290 (Pi-Pi stacking).
Data Comparison: Binding Affinity & Interactions[1][3][4][5][6]
Compound Class
Representative Ligand
Binding Energy (kcal/mol)
Key Interaction: Asp113 (Distance)
Key Interaction: Ser203/207
RMSD (Å)
Standard Agonist
Salbutamol
-7.8 ± 0.2
2.8 Å (Salt Bridge)
Strong H-Bond
1.2 (Self)
Standard Antagonist
Propranolol
-9.4 ± 0.3
2.9 Å (Salt Bridge)
Weak/None
0.8 (Self)
Derivative A
Oxime Ether Deriv. (4p)
-8.9 ± 0.4
3.1 Å (Salt Bridge)
Moderate
1.5
Derivative B
THBQ Rigid Analogue
-8.2 ± 0.3
2.7 Å (Salt Bridge)
Strong
1.8
Data synthesized from comparative studies (Source 1.1, 1.2).
Interpretation:
Propranolol exhibits higher affinity (-9.4 kcal/mol) due to the naphthyl ring providing extensive hydrophobic contacts in the extracellular loop, stabilizing the inactive state.
Derivative A (Oxime Ether) shows competitive affinity (-8.9 kcal/mol) but lacks the precise serine hydrogen bonding network required for full agonism, suggesting it may act as a partial agonist or antagonist (Source 1.1).
Comparative Analysis: PNMT Inhibitors
Phenylethanolamine N-methyltransferase (PNMT) converts Norepinephrine to Epinephrine.[2][3] Inhibitors are often rigidified phenylethanolamine analogues (e.g., Tetrahydroisoquinolines - THBQ).
Mechanistic Anchors
Cofactor overlap: Inhibitors often occupy the S-adenosylmethionine (SAM) binding pocket.
Hydrophobic Enclosure: Interactions with Val53 , Met258 , and Val272 are critical for high affinity (Source 1.4).
Data Comparison: Substrate vs. Inhibitor[3][5][8]
Compound
Role
Binding Affinity ( / Score)
Hydrophobic Fit (Val53/Met258)
H-Bonding Capacity
Norepinephrine
Substrate
Moderate ()
Low
High (Polar tail)
THBQ (Compound 11)
Inhibitor
High ()
High (Optimized)
Low
7-Bromo-THBQ
Inhibitor
Very High ()
Very High
None
Data derived from SAR studies on PNMT inhibitors (Source 1.4).
Critical Insight:
Contrary to intuitive drug design, adding H-bond donors to the 7-position of THBQ decreased potency.[4] The docking study reveals that lipophilic substitutions (like Bromine) exploit a hydrophobic pocket defined by Val53 better than polar groups, which incur a desolvation penalty.
Visualization: Interaction Logic Map
Figure 2: The "Pharmacophore Triangle" for Phenylethanolamine derivatives at the
-Adrenergic Receptor.
Conclusion & Recommendations
Scaffold Rigidity: Rigidifying the ethylamine chain (as seen in THBQ derivatives) generally improves binding affinity by reducing the entropic penalty upon binding, provided the steric bulk does not clash with Val53 (in PNMT) or Phe290 (in
-AR).
Selectivity: To achieve selectivity for
over , derivatives should target the extracellular loop regions which are less conserved than the orthosteric binding pocket.
Protocol: Always validate docking poses using RMSD against a co-crystallized native ligand. A score alone is insufficient without visual confirmation of the salt bridge to Asp113.
References
Vertex AI Search. (2025). Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives. National Institutes of Health. 5
Vertex AI Search. (2025). Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor. MDPI. 1[4]
Vertex AI Search. (2019). Comparative antiradical activity and molecular Docking/Dynamics analysis of octopamine and norepinephrine. PubMed.[5] 6[4]
Vertex AI Search. (2025). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. PubMed Central. 4[4]
Vertex AI Search. (2021). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PubMed Central. 7[4]
A Senior Application Scientist's Guide to the Synthesis of Chiral 2-Amino-2-Phenylethanols
Chiral 1,2-amino alcohols, and specifically the 2-amino-2-phenylethanol scaffold, are of paramount importance in modern chemistry. These structures are not only integral components of numerous pharmaceuticals, including...
Author: BenchChem Technical Support Team. Date: February 2026
Chiral 1,2-amino alcohols, and specifically the 2-amino-2-phenylethanol scaffold, are of paramount importance in modern chemistry. These structures are not only integral components of numerous pharmaceuticals, including beta-blockers and antidepressants, but also serve as indispensable chiral auxiliaries, ligands, and organocatalysts in asymmetric synthesis.[1][2] The precise stereochemical control required for these applications has driven the development of a diverse array of synthetic strategies. This guide provides a comparative overview of the principal routes to these valuable compounds, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform route selection for researchers in pharmaceutical development and synthetic chemistry.
Strategic Overview: Choosing the Right Path
The selection of a synthetic route is a critical decision dictated by factors such as required scale, desired enantiopurity, cost of goods, and environmental impact. The primary methodologies can be broadly categorized into three main approaches: direct asymmetric synthesis, resolution of racemates, and biocatalysis. Each strategy possesses distinct advantages and inherent limitations.
Below is a decision-making workflow to guide the selection of an appropriate synthetic strategy.
Caption: Decision workflow for selecting a synthetic route to chiral 2-amino-2-phenylethanols.
Asymmetric Synthesis: Building Chirality Directly
Asymmetric synthesis aims to create the desired enantiomer directly from a prochiral precursor, representing the most elegant and atom-economical approach.
Asymmetric Reduction of α-Amino Ketones
This is one of the most powerful methods, involving the enantioselective reduction of a prochiral α-amino ketone to the corresponding amino alcohol. The success of this strategy hinges on the choice of the chiral catalyst, which creates a chiral environment to favor hydride delivery to one face of the carbonyl group.
Mechanism & Causality: Two preeminent catalytic systems are the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts and Noyori-type ruthenium-chiral diamine complexes.[3][4]
CBS Reduction: The catalyst, derived from proline, coordinates with the stoichiometric borane reductant.[4] The ketone's larger substituent (phenyl group) orients away from the catalyst's bulky group, allowing the borane to deliver a hydride to a specific face of the carbonyl, thus inducing asymmetry.[4] This method is highly effective when there is a significant steric difference between the two groups attached to the ketone.[4]
Noyori Hydrogenation: These catalysts operate via transfer hydrogenation (using isopropanol or formic acid) or direct hydrogenation (H₂ gas).[3] The chiral diamine ligand and the metal center form a complex that coordinates with the ketone. The N-H bond of the ligand plays a crucial role in the catalytic cycle, participating in a concerted, six-membered transition state that facilitates highly stereoselective hydride transfer to the carbonyl carbon.
Caption: General workflow for asymmetric reduction of α-amino ketones.
Representative Protocol: CBS-Catalyzed Reduction of Phenacyl Chloride [5]
This two-step approach first generates the chiral chlorohydrin, which is subsequently aminated.
Reduction: To a solution of (R)-CBS-oxazaborolidine catalyst (0.003 eq.) in tetrahydrofuran (THF), a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 eq.) is added at room temperature.
The mixture is heated to 65°C, and a solution of 2-chloro-1-phenylethanone (phenacyl chloride, 1.0 eq.) in THF is added dropwise.
The reaction is maintained at 65°C for several hours until complete conversion is observed (monitored by TLC or GC).
Amination: The resulting chiral chloroalcohol is isolated and dissolved in methanol. A large excess of 30% aqueous ammonium hydroxide is added.
The solution is stirred at room temperature for 2-3 days.
After evaporation of the methanol, the product, chiral 2-amino-1-phenylethanol, is isolated. This protocol can yield the product in ~85% yield and 95% enantiomeric excess (e.e.).[5]
Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless AA reaction is a landmark transformation that installs both the amino and hydroxyl groups across a double bond in a single, stereocontrolled step.[6] It provides direct access to N-protected 1,2-amino alcohols from simple olefins like styrene.
Mechanism & Causality: The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[7][8] The nitrogen source, such as a salt of an N-halosulfonamide or carbamate, reacts with the osmium catalyst to form an osmium(VI) imido species. This species then undergoes a [3+2] cycloaddition with the alkene, directed by the chiral ligand, to form an azaglycolate intermediate. Subsequent hydrolysis releases the desired amino alcohol product and regenerates the catalyst. The choice of ligand (DHQ vs. DHQD) dictates which face of the olefin is attacked, allowing for predictable access to either enantiomer of the product.[8]
Resolution of Racemates: The Classical Approach
While less elegant than asymmetric synthesis, resolution remains a practical and widely used industrial method, especially when the racemic starting material is inexpensive. The core principle is the separation of a 50:50 mixture of enantiomers.
Kinetic Resolution
Kinetic resolution exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other, slower-reacting enantiomer enriched. A key limitation is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%.
Enzymatic Kinetic Resolution (EKR): Lipases are commonly used enzymes for this purpose. For a racemic amino alcohol, a lipase can selectively acylate one enantiomer in the presence of an acyl donor (e.g., vinyl acetate). This leaves the unreacted amino alcohol enantiomer in high optical purity. For instance, Novozym 435 (Candida antarctica lipase B) is a highly efficient and selective biocatalyst for such resolutions.[9] Studies on the kinetic resolution of 1-phenylethanol have demonstrated that lipases can achieve excellent enantioselectivity (E > 200), yielding products with enantiomeric excesses exceeding 98%.[10]
Representative Protocol: Lipase-Catalyzed Resolution of (R,S)-1-Phenylethanol [10]
To a solution of racemic 1-phenylethanol (1.0 eq.) in n-heptane, add vinyl acetate (1.5 eq.) as the acylating agent.
Add immobilized lipase from Burkholderia cepacia (e.g., 10% w/w of the substrate).
The suspension is agitated (e.g., shaken at 200 rpm) at a controlled temperature (e.g., 30°C).
The reaction progress and enantiomeric excess of the remaining alcohol and the formed acetate are monitored over time by chiral GC or HPLC.
When approximately 40-50% conversion is reached, the enzyme is filtered off, and the ester and unreacted alcohol are separated by chromatography. This can yield the acetate product with >98% e.e.[10]
Biocatalysis: The Green Chemistry Frontier
Biocatalysis utilizes isolated enzymes or whole-cell systems to perform chemical transformations.[11] These methods are prized for their exceptional selectivity (chemo-, regio-, and enantio-) and their operation under mild, environmentally benign conditions (aqueous media, ambient temperature).[12]
Mechanism & Causality:
Ketoreductases (KREDs): These enzymes, often requiring a cofactor like NADPH, reduce ketones with exquisite stereoselectivity. An alcohol dehydrogenase can be used to aminate a diol intermediate, yielding enantiomerically pure product.[1]
Transaminases (TAs): TAs can convert a ketone directly into a chiral amine by transferring an amino group from a donor molecule (like isopropylamine), offering a direct and efficient route.
Whole-Cell Systems: Using microorganisms like Yarrowia lipolytica or Saccharomyces cerevisiae can be advantageous as they can regenerate necessary cofactors in situ and can convert precursors like L-phenylalanine into the target molecule via pathways such as the Ehrlich pathway.[13][14]
A study using an enzymatic cascade involving an alcohol dehydrogenase and a transaminase converted an intermediate diol to (S)-phenylglycinol with an 81% yield and >99.4% e.e.[1]
Comparative Performance Data
The choice of a synthetic route is ultimately guided by performance metrics. The following table summarizes typical experimental data for the discussed methodologies, providing a basis for objective comparison.
Extremely high e.e., green conditions, renewable feedstock.
Requires enzyme development/sourcing, potential for low volumetric productivity.
Conclusion for the Practicing Scientist
There is no single "best" method for the synthesis of chiral 2-amino-2-phenylethanols. The optimal choice is a function of project-specific requirements.
For large-scale industrial production where cost is a primary driver, kinetic resolution of an inexpensive racemate remains a viable and established strategy.
For exploratory research and development , where flexibility and access to high enantiopurity are critical, asymmetric catalytic methods like the CBS reduction or Noyori hydrogenation offer reliable and high-yielding pathways.
As the pharmaceutical industry moves towards greener and more sustainable manufacturing , biocatalytic routes are becoming increasingly attractive.[16] Although they may require more initial process development, their exceptional selectivity and mild operating conditions represent the future of chiral synthesis.
By understanding the causality behind each method's selectivity and its practical limitations, researchers can make informed decisions to efficiently access these vital chiral building blocks.
References
Title: Enzymatic asymmetric synthesis of chiral amino acids
Source: Chemical Society Reviews (RSC Publishing)
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Title: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades
Source: ACS Publications
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Title: Synthesis of Chiral 2-Amino-1-Phenylethanol
Source: Taylor & Francis eBooks
URL: [Link]
Title: The Sharpless Asymmetric Aminohydroxylation
Source: ResearchGate
URL: [Link]
Title: [Advances in synthesis of 2-phenylethanol]
Source: PubMed
URL: [Link]
Title: Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols
Source: ACS Publications
URL: [Link]
Title: Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals
Source: PubMed
URL: [Link]
Title: Effective Kinetic Resolution of Secondary Alcohols with a Planar−Chiral Analogue of 4-(Dimethylamino)pyridine. Use of the Fe(C5Ph5) Group in Asymmetric Catalysis
Source: ACS Publications
URL: [Link]
Title: Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules
Source: RSC Publishing
URL: [Link]
Title: Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines
Source: PubMed Central
URL: [Link]
Title: Approaches to the Asymmetric Synthesis of Unusual Amino Acids
Source: ACS Symposium Series
URL: [Link]
Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate
Source: PMC - NIH
URL: [Link]
Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals
Source: ResearchGate
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Title: Enantioselective reduction of ketones
Source: Wikipedia
URL: [Link]
Title: Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules
Source: RSC Publishing
URL: [Link]
Title: Refactoring Ehrlich Pathway for High-Yield 2-Phenylethanol Production in Yarrowia lipolytica
Source: ACS Synthetic Biology
URL: [Link]
Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization
Source: Dove Medical Press
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Title: Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis
Source: Frontiers
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Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals
Source: PMC - PubMed Central
URL: [Link]
Title: Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines
Source: Chemical Science (RSC Publishing)
URL: [Link]
Title: The Career of K. Barry Sharpless
Source: Macmillan Group
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Title: Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines
Source: Chemical Communications (RSC Publishing)
URL: [Link]